molecular formula C10H11ClN2 B1320066 (2-Quinolyl)methylamine hydrochloride CAS No. 861036-67-1

(2-Quinolyl)methylamine hydrochloride

Cat. No.: B1320066
CAS No.: 861036-67-1
M. Wt: 194.66 g/mol
InChI Key: SUSYYDXUTFWSRV-UHFFFAOYSA-N
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Description

(2-Quinolyl)methylamine hydrochloride (CAS 861036-67-1) is an organic compound with the molecular formula C₁₀H₁₁ClN₂ and a molecular weight of 194.662 g/mol . It is supplied with a high purity of 97% and is typically packaged in amber glass bottles to ensure stability . As a hydrochloride salt, it offers improved handling characteristics compared to its free base form. This compound serves as a versatile chemical building block and pharmaceutical intermediate in organic synthesis and medicinal chemistry research . The quinoline scaffold is a privileged structure in drug discovery, making this amine a valuable precursor for the development of biologically active molecules. Researchers utilize it in various reactions, including amide coupling and nucleophilic substitution, to create novel compounds for screening and development. According to safety data, this compound is harmful in contact with skin, harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including gloves, eye protection, and protective clothing, should be worn when handling . This product is intended For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSYYDXUTFWSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594274
Record name 1-(Quinolin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861036-67-1
Record name 1-(Quinolin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of (2-Quinolyl)methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Quinolyl)methylamine hydrochloride, a quinoline derivative, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Quinoline scaffolds are prevalent in a wide array of biologically active molecules, exhibiting diverse pharmacological properties including anticancer, antimalarial, antibacterial, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its structure, synthesis, and a summary of the known biological context of related quinoline derivatives. Due to the limited availability of detailed experimental data in public databases, this document also highlights areas where further research is required to fully characterize this compound.

Chemical and Physical Properties

This compound is the hydrochloride salt of the parent compound, 2-(aminomethyl)quinoline. The addition of hydrochloric acid to the basic amine group increases the compound's polarity and water solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁ClN₂PubChem[1]
Molecular Weight 194.66 g/mol PubChem[1]
CAS Number 861036-67-1PubChem[1]
IUPAC Name quinolin-2-ylmethanamine;hydrochloridePubChem[1]
Synonyms 2-(Aminomethyl)quinoline hydrochloride, Quinolin-2-ylmethanamine hydrochloridePubChem[1]
Purity Typically ≥97% (commercial sources)Apollo Scientific[2]
Melting Point Data not available
Solubility Data not available for specific solvents. Expected to be soluble in water and polar organic solvents.
Appearance Expected to be a crystalline solid.

Spectral Data

Comprehensive, experimentally determined spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in publicly accessible databases. Researchers working with this compound would need to perform these analyses for full structural confirmation and characterization.

Experimental Protocols

Synthesis of 2-(Aminomethyl)quinoline (Free Base)

While a specific protocol for the direct synthesis of the hydrochloride salt is not detailed in the available literature, a common approach involves the synthesis of the free base followed by treatment with hydrochloric acid. A representative synthesis of a related compound, 2-(methylaminomethyl)quinoline, is described below, which can be adapted for the synthesis of 2-(aminomethyl)quinoline.

Reaction: Reduction of 2-cyanoquinoline.

Materials:

  • 2-Cyanoquinoline

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with H₂/Pd-C)

  • Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran for LiAlH₄ reduction; ethanol or methanol for catalytic hydrogenation)

  • Hydrochloric acid (for conversion to the hydrochloride salt)

Procedure (Conceptual):

  • Reduction: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-cyanoquinoline in an appropriate anhydrous solvent is prepared.

  • The reducing agent is slowly added at a controlled temperature (typically 0 °C for LiAlH₄).

  • The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: The reaction is carefully quenched (e.g., by the sequential addition of water and a sodium hydroxide solution for LiAlH₄). The resulting mixture is filtered, and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 2-(aminomethyl)quinoline.

  • Purification: The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: The purified 2-(aminomethyl)quinoline is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in ether or as gaseous HCl) to precipitate the this compound salt. The salt is then collected by filtration and dried.

Diagram 1: Conceptual Synthesis Workflow

G start 2-Cyanoquinoline reduction Reduction (e.g., LiAlH4 or H2/Pd-C) start->reduction workup Aqueous Work-up & Extraction reduction->workup purification Purification (Column Chromatography) workup->purification salt_formation Salt Formation (HCl) purification->salt_formation end_product (2-Quinolyl)methylamine hydrochloride salt_formation->end_product

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Specific biological studies on this compound are not prominent in the scientific literature. However, the broader class of quinoline derivatives has been extensively investigated and is known to exhibit a wide range of pharmacological activities.[3][4] These activities provide a strong rationale for the investigation of this compound in various therapeutic areas.

Potential Areas of Biological Investigation:

  • Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[5]

  • Antimalarial Activity: The quinoline core is a key pharmacophore in several antimalarial drugs, such as chloroquine and quinine.[6]

  • Antibacterial Activity: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents. Novel quinoline derivatives continue to be explored for their potential to combat drug-resistant bacteria.[4]

  • Anti-inflammatory Activity: Certain quinoline derivatives have shown anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

  • Neurological Activity: Some quinoline-based compounds have been investigated for their effects on the central nervous system, including neuroprotective and anticonvulsant activities.

Diagram 2: Potential Biological Activities of Quinoline Derivatives

G cluster_activities Potential Biological Activities of Quinoline Core main (2-Quinolyl)methylamine hydrochloride anticancer Anticancer main->anticancer Investigate antimalarial Antimalarial main->antimalarial Investigate antibacterial Antibacterial main->antibacterial Investigate antiinflammatory Anti-inflammatory main->antiinflammatory Investigate neurological Neurological Effects main->neurological Investigate

Caption: Potential areas for biological investigation of this compound based on the known activities of the quinoline scaffold.

Future Directions

This compound represents an under-characterized molecule with potential for further scientific exploration. Key areas for future research include:

  • Full Physicochemical Characterization: Detailed experimental determination of its melting point, solubility in a range of solvents, and pKa is necessary.

  • Comprehensive Spectral Analysis: Recording and interpreting its ¹H NMR, ¹³C NMR, IR, and mass spectra are crucial for unambiguous structural confirmation.

  • Biological Screening: A systematic evaluation of its biological activity against a panel of cancer cell lines, microbial strains, and parasitic organisms would be of significant interest.

  • Mechanism of Action Studies: Should biological activity be identified, further studies to elucidate the underlying mechanism of action and potential molecular targets would be warranted.

Conclusion

While this compound is commercially available, a significant gap exists in the publicly available scientific literature regarding its detailed chemical and biological properties. This technical guide summarizes the currently known information and highlights the potential of this compound based on the well-established biological importance of the quinoline scaffold. Further experimental investigation is essential to fully unlock the potential of this compound for applications in drug discovery and development.

References

Synthesis of (2-Quinolyl)methylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (2-Quinolyl)methylamine hydrochloride, a valuable building block in medicinal chemistry and drug development. This document provides two distinct and effective protocols for the synthesis of the target molecule, starting from the readily available precursor, 2-quinolinecarbonitrile. The guide includes detailed experimental procedures, quantitative data summaries, and a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the reduction of the nitrile group of 2-quinolinecarbonitrile to a primary amine, yielding (2-Quinolyl)methylamine. The second step is the conversion of the resulting amine into its hydrochloride salt to improve stability and handling. Two primary methods for the reduction of the nitrile are presented: catalytic hydrogenation and chemical reduction using a metal hydride.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_intermediate Intermediate cluster_step2 Step 2: Salt Formation cluster_product Final Product 2-Quinolinecarbonitrile 2-Quinolinecarbonitrile Method_A Method A: Catalytic Hydrogenation 2-Quinolinecarbonitrile->Method_A H2, Catalyst (e.g., Pd/C, Ra-Ni) Method_B Method B: LiAlH4 Reduction 2-Quinolinecarbonitrile->Method_B 1. LiAlH4 2. H2O Amine_Intermediate (2-Quinolyl)methylamine Method_A->Amine_Intermediate Method_B->Amine_Intermediate Salt_Formation HCl Amine_Intermediate->Salt_Formation Final_Product (2-Quinolyl)methylamine hydrochloride Salt_Formation->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (2-Quinolyl)methylamine

Two alternative methods for the reduction of 2-quinolinecarbonitrile are presented below.

This method employs catalytic hydrogenation, a scalable and widely used industrial process for the reduction of nitriles.

Experimental Protocol:

  • Catalyst Preparation: In a suitable hydrogenation vessel, suspend 2-quinolinecarbonitrile (1 equivalent) in a solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C) or Raney Nickel (5-10% by weight of the starting material).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 3-5 bar).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) until the theoretical amount of hydrogen has been consumed, as monitored by pressure drop.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield crude (2-Quinolyl)methylamine as an oil or solid.

Quantitative Data for Method A (Catalytic Hydrogenation):

ParameterValue/Range
Reactants
2-Quinolinecarbonitrile1 equivalent
Hydrogen Gas3-5 bar
Catalyst
10% Pd/C or Raney Nickel5-10% (w/w)
Solvent
Methanol or Ethanol10-20 mL per gram of nitrile
Reaction Conditions
Temperature25-50 °C
Reaction Time4-24 hours
Yield
Expected Yield>90%

This method utilizes the potent reducing agent Lithium Aluminum Hydride (LiAlH₄) and is well-suited for laboratory-scale synthesis.[1][2][3][4]

Experimental Protocol:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend Lithium Aluminum Hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Nitrile: Dissolve 2-quinolinecarbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filtration: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

  • Extraction: Combine the filtrate and the washings. The organic layer can be further extracted with an aqueous acid solution to isolate the amine, followed by basification and extraction into an organic solvent.

  • Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (2-Quinolyl)methylamine.

Quantitative Data for Method B (LiAlH₄ Reduction):

ParameterValue/Range
Reactants
2-Quinolinecarbonitrile1 equivalent
Lithium Aluminum Hydride2-3 equivalents
Solvent
Anhydrous Tetrahydrofuran (THF)20-30 mL per gram of nitrile
Reaction Conditions
Temperature0 °C to reflux (66 °C)
Reaction Time2-8 hours
Work-up Reagents
WaterFor quenching
15% NaOH (aq)For quenching
Yield
Expected Yield80-95%
Step 2: Synthesis of this compound

This step involves the conversion of the free amine into its hydrochloride salt.

Experimental Protocol:

  • Dissolution: Dissolve the crude (2-Quinolyl)methylamine obtained from Step 1 in a suitable solvent such as diethyl ether, ethyl acetate, or a mixture of isopropanol and diethyl ether.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring until the solution becomes acidic (check with pH paper).

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash it with cold diethyl ether, and dry it under vacuum to obtain this compound as a crystalline solid.

Quantitative Data for Step 2 (Salt Formation):

ParameterValue/Range
Reactants
(2-Quinolyl)methylamine1 equivalent
Hydrochloric Acid1.1-1.2 equivalents
Solvent
Diethyl ether or Ethyl AcetateSufficient to dissolve the amine
Reaction Conditions
Temperature0 °C to room temperature
Yield
Expected Yield>95% (quantitative)

Logical Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the synthesis of this compound.

Workflow Start Start: 2-Quinolinecarbonitrile Decision_Reduction Select Reduction Method Start->Decision_Reduction Method_A Method A: Catalytic Hydrogenation Decision_Reduction->Method_A Scalable, Safer Method_B Method B: LiAlH4 Reduction Decision_Reduction->Method_B Lab-scale, Potent Intermediate Intermediate: (2-Quinolyl)methylamine Method_A->Intermediate Method_B->Intermediate Salt_Formation Step 2: HCl Salt Formation Intermediate->Salt_Formation Product Final Product: (2-Quinolyl)methylamine Hydrochloride Salt_Formation->Product

Caption: Workflow for the synthesis of this compound.

This guide provides a comprehensive overview of the synthesis of this compound. The choice between the two reduction methods will depend on the scale of the synthesis and the available laboratory infrastructure. Both methods are high-yielding and provide reliable access to the target compound. It is imperative to adhere to all standard laboratory safety procedures when performing these chemical transformations.

References

An In-depth Technical Guide to (2-Quinolyl)methylamine hydrochloride (CAS number 861036-67-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Quinolyl)methylamine hydrochloride, with the CAS number 861036-67-1, is a heterocyclic organic compound belonging to the quinoline family. Quinoline and its derivatives are known to possess a wide range of pharmacological activities and are pivotal scaffolds in medicinal chemistry and drug discovery. This technical guide aims to provide a comprehensive overview of the available scientific and technical data on this compound, including its chemical properties, potential biological applications, and role as a synthetic intermediate. Due to the limited publicly available research specifically on this hydrochloride salt, this guide also incorporates information on its free base, quinolin-2-ylmethanamine, and the broader class of 2-aminomethylquinoline derivatives to infer its potential utility and guide future research endeavors.

Chemical and Physical Properties

This compound is the hydrochloride salt of (2-Quinolyl)methylamine. The presence of the hydrochloride group generally enhances the compound's solubility in aqueous solutions, a desirable property for many biological and pharmaceutical applications.

PropertyValueSource
CAS Number 861036-67-1N/A
Molecular Formula C₁₀H₁₁ClN₂[1]
Molecular Weight 194.66 g/mol [1]
IUPAC Name quinolin-2-ylmethanamine;hydrochloride[1]
Synonyms quinolin-2-ylmethanamine hydrochloride, 2-aminomethylquinoline hydrochloride[1]
Appearance White to off-white solid (typical for similar compounds)N/A
Solubility Expected to be soluble in water and polar organic solventsN/A

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis

General Synthetic Workflow:

SynthesisWorkflow Start 2-Substituted Quinoline Precursor (e.g., 2-Cyanoquinoline or 2-(Bromomethyl)quinoline) Step1 Reduction or Amination Start->Step1 Intermediate Quinolin-2-ylmethanamine (Free Base) Step1->Intermediate Step2 Acidification (with HCl) Intermediate->Step2 Product This compound Step2->Product

Caption: Generalized synthetic workflow for this compound.

Potential Biological Activities and Applications

Direct studies on the biological activity of this compound are scarce in the public domain. However, the broader class of quinoline derivatives is well-established for a variety of pharmacological effects. The 2-aminomethylquinoline scaffold serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

Inferred Areas of Interest:

  • Anticancer Activity: Quinoline derivatives have been extensively investigated for their potential as anticancer agents.[2][3] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival.

  • Antimicrobial and Antifungal Activity: The quinoline nucleus is a common feature in many antimicrobial and antifungal compounds.[2]

  • Anti-inflammatory Properties: Certain quinoline derivatives have demonstrated anti-inflammatory effects.[2]

  • Calpain Inhibition: Derivatives of 2-aminomethylquinoline have been explored as calpain inhibitors, which are of interest for treating conditions associated with increased calpain activity, such as neurodegenerative diseases and cardiac muscle damage.

  • Fluorescent Probes: The quinoline ring system is fluorescent, and derivatives of 2-aminomethylquinoline have been utilized in the development of fluorescent sensors for metal ions.

It is important to note that while the quinoline scaffold is associated with these activities, the specific biological effects of this compound would need to be determined through dedicated experimental evaluation.

Experimental Considerations and Future Research

Given the limited specific data, future research on this compound should focus on a systematic evaluation of its biological properties.

Suggested Experimental Workflow for Biological Screening:

BiologicalScreening Compound This compound Cytotoxicity Initial Cytotoxicity Screening (e.g., MTT assay on various cell lines) Compound->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC determination against bacterial and fungal strains) Compound->Antimicrobial Enzyme Enzyme Inhibition Assays (Targeting kinases, proteases, etc.) Compound->Enzyme Mechanism Mechanism of Action Studies (For any observed activity) Cytotoxicity->Mechanism Antimicrobial->Mechanism Enzyme->Mechanism Pathway Signaling Pathway Analysis (e.g., Western blot, reporter assays) Mechanism->Pathway

Caption: Proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug development. While direct evidence of its biological activity is currently limited, its structural relationship to the broadly active class of quinoline derivatives suggests it may serve as a valuable lead compound or synthetic intermediate. Future research efforts should be directed towards comprehensive biological screening to elucidate its pharmacological profile and potential therapeutic applications. The information provided in this guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this and related quinoline compounds.

References

Structure Elucidation of (2-Quinolyl)methylamine hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural elucidation of (2-Quinolyl)methylamine hydrochloride. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact compound, this document outlines the essential characterization techniques and provides illustrative data from closely related analogs. The methodologies described herein represent the standard experimental protocols utilized for the structural confirmation of novel chemical entities.

Chemical Identity and Physical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 861036-67-1. Its molecular formula is C10H11ClN2, corresponding to a molecular weight of 194.66 g/mol .[1] The compound's structure consists of a quinoline ring system with a methylamine substituent at the 2-position, presented as a hydrochloride salt.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C10H11ClN2PubChem[1]
Molecular Weight 194.66 g/mol PubChem[1]
CAS Number 861036-67-1PubChem[1]
IUPAC Name quinolin-2-ylmethanamine;hydrochloridePubChem[1]

Synthesis and Characterization Workflow

The structural elucidation of a synthesized compound like this compound follows a logical workflow to confirm its identity and purity. This process involves synthesis followed by a suite of analytical techniques.

G cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_confirmation Structure Confirmation Synthesis Synthesis of 2-(Aminomethyl)quinoline HCl_Salt Formation of Hydrochloride Salt Synthesis->HCl_Salt Purification Purification (e.g., Recrystallization) HCl_Salt->Purification NMR NMR Spectroscopy (1H & 13C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS EA Elemental Analysis Purification->EA Data_Analysis Spectroscopic Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis EA->Data_Analysis Structure_Verification Structure Verification Data_Analysis->Structure_Verification

Caption: General workflow for the synthesis and structural elucidation of this compound.

Spectroscopic and Analytical Data (Illustrative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the quinoline ring, the methylene (-CH2-) group, and the amine (-NH3+) group. The aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns revealing their connectivity. The methylene protons would likely appear as a singlet or a multiplet depending on coupling, and the amine protons would also be observable.

  • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. For this compound, ten distinct carbon signals would be expected: nine for the quinoline ring and one for the methylene carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Quinoline CH7.0 - 8.5120 - 150
C-2 (Quaternary)-~155
CH24.0 - 4.540 - 50
NH3+Variable-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (amine salt)3000 - 2800Strong, broad
C-H stretch (aromatic)3100 - 3000Medium
C=C, C=N stretch (aromatic)1600 - 1450Medium to strong
C-N stretch1250 - 1020Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, the mass spectrum would be expected to show the molecular ion peak for the free base, (2-Quinolyl)methylamine, at m/z ≈ 158.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this specific compound are not widely published. However, a general approach based on known syntheses of quinoline derivatives can be outlined.

Synthesis of 2-(Aminomethyl)quinoline

A common route to 2-substituted quinolines is through the modification of a pre-formed quinoline ring. For example, 2-methylquinoline can be halogenated and subsequently reacted with an amine source.

Illustrative Protocol:

  • Starting Material: 2-Methylquinoline.

  • Halogenation: Radical bromination of 2-methylquinoline using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a suitable solvent like carbon tetrachloride to yield 2-(bromomethyl)quinoline.

  • Amination: Reaction of 2-(bromomethyl)quinoline with an excess of ammonia or a protected amine equivalent, followed by deprotection, to yield 2-(aminomethyl)quinoline.

Formation of the Hydrochloride Salt
  • Dissolve the purified 2-(aminomethyl)quinoline free base in a suitable organic solvent (e.g., diethyl ether, ethanol).

  • Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent like isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Characterization Techniques
  • NMR Spectroscopy: Samples would be prepared by dissolving the compound in a deuterated solvent (e.g., D₂O, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • IR Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry: A high-resolution mass spectrum (HRMS) would be obtained using techniques such as electrospray ionization (ESI) to confirm the exact mass of the molecular ion.

Conclusion

The structural elucidation of this compound relies on a combination of synthetic chemistry and analytical techniques. While specific experimental data for this compound is scarce in the public domain, its structure can be confidently assigned based on the well-established principles of NMR, IR, and mass spectrometry, and by following established synthetic routes for related quinoline derivatives. The data and protocols presented in this guide serve as a foundational reference for researchers working with this and similar molecules.

References

Spectroscopic Profile of (2-Quinolyl)methylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of (2-Quinolyl)methylamine hydrochloride. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents a detailed analysis based on established principles of spectroscopy and data from analogous structures. The information herein is intended to serve as a reference for the characterization and analysis of this and structurally related quinoline derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the chemical structure and comparison with data for similar quinoline compounds.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.4d1HH-4
~8.0d1HH-8
~7.8t1HH-6
~7.6t1HH-7
~7.5d1HH-5
~7.3d1HH-3
~4.5s2H-CH₂-
~9.0 (broad)s3H-NH₃⁺
Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

Chemical Shift (δ, ppm)Carbon Assignment
~158C-2
~147C-9 (quaternary)
~137C-4
~130C-6
~129C-8
~128C-10 (quaternary)
~127C-5
~127C-7
~122C-3
~45-CH₂-
Predicted IR Spectroscopy Data

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
3400-2800Strong, broadN-H stretching (ammonium salt)
3100-3000MediumAromatic C-H stretching
~2900WeakAliphatic C-H stretching
1620-1580Medium-StrongC=N and C=C stretching (quinoline ring)
1500-1400MediumAromatic C=C stretching
~830, ~750StrongC-H out-of-plane bending (aromatic)
Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/z RatioRelative IntensityProposed Fragment
158High[M-HCl]⁺, Molecular ion of the free base
157Moderate[M-HCl-H]⁺
130High[M-HCl-CH₂NH]⁺ or [C₉H₆N]⁺
129Moderate[C₉H₇N]⁺ (Quinoline)
102Medium[C₈H₆]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16 or more for good signal-to-noise.

    • Temperature: 298 K.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Temperature: 298 K.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Ensure a homogenous mixture is obtained.

    • Transfer the mixture to a pellet die.

    • Press the mixture under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.[1][2][3][4][5]

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of a pure KBr pellet should be collected.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Introduce a small amount of the solid sample via a direct insertion probe or, if sufficiently volatile and thermally stable, via gas chromatography.

  • Instrument Parameters (Electron Ionization - EI):

    • Ionization Source: Electron Ionization (EI).[6][7][8]

    • Electron Energy: 70 eV.[6][8]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Source Temperature: 200-250 °C.

Visualizations

Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Sample of (2-Quinolyl)methylamine HCl Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR Prep_MS Direct Insertion Sample->Prep_MS NMR_acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_acq IR_acq FTIR Spectrometer Prep_IR->IR_acq MS_acq Mass Spectrometer (EI Source) Prep_MS->MS_acq NMR_data NMR Spectra (Chemical Shifts, Splitting) NMR_acq->NMR_data IR_data IR Spectrum (Functional Groups) IR_acq->IR_data MS_data Mass Spectrum (Molecular Ion, Fragmentation) MS_acq->MS_data Final_Structure Structural Elucidation NMR_data->Final_Structure IR_data->Final_Structure MS_data->Final_Structure

General workflow for the spectroscopic analysis of an organic salt.
Structural Features and Corresponding Spectroscopic Signals

Structural_Features cluster_structure (2-Quinolyl)methylamine Structure cluster_signals Expected Spectroscopic Signals quinoline Quinoline Ring nmr_quinoline ¹H NMR: ~7.3-8.4 ppm ¹³C NMR: ~122-158 ppm quinoline->nmr_quinoline NMR ir_quinoline IR: 1620-1400 cm⁻¹ (C=C, C=N) ~830, ~750 cm⁻¹ (C-H bend) quinoline->ir_quinoline IR ms_fragments MS: m/z 158 ([M-HCl]⁺) m/z 130, 129 quinoline->ms_fragments MS methylamine Methylamine Group (-CH₂-NH₃⁺) nmr_methylamine ¹H NMR: ~4.5 ppm (-CH₂-) ¹H NMR: ~9.0 ppm (-NH₃⁺) ¹³C NMR: ~45 ppm (-CH₂-) methylamine->nmr_methylamine NMR ir_methylamine IR: 3400-2800 cm⁻¹ (N-H stretch) ~2900 cm⁻¹ (C-H stretch) methylamine->ir_methylamine IR methylamine->ms_fragments MS

Correlation of structural components to expected spectroscopic signals.

References

solubility and stability of (2-Quinolyl)methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of (2-Quinolyl)methylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a quinoline derivative of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is crucial for its development as a potential therapeutic agent. This technical guide provides a summary of available data, detailed experimental protocols for determining aqueous and organic solvent solubility, and methodologies for assessing the stability of this compound under various stress conditions. The information herein is intended to equip researchers with the necessary tools to evaluate this compound for further development.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. These properties have been compiled from various chemical databases and supplier information.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClN₂PubChem[1]
Molecular Weight 194.66 g/mol PubChem[1]
CAS Number 861036-67-1PubChem[1]
IUPAC Name quinolin-2-ylmethanamine;hydrochloridePubChem[1]
Synonyms 2-(Aminomethyl)quinoline hydrochloride, Quinolin-2-ylmethanamine hydrochloridePubChem[1]
Purity (Typical) ≥97%Thermo Scientific[2]

Solubility Profile

Experimental Protocol for Determining Aqueous pH-Solubility Profile

This protocol outlines a method for determining the solubility of this compound across a range of pH values.

Materials:

  • This compound

  • Buffer solutions (e.g., phosphate, acetate, borate) covering a pH range of 2 to 10

  • Deionized water

  • HPLC-grade acetonitrile and methanol

  • Formic acid (for mobile phase)

  • Scintillation vials or other suitable containers with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • pH meter

Procedure:

  • Preparation of Buffers: Prepare a series of buffers at various pH levels (e.g., 2, 4, 6, 7.4, 9, 10) with a constant ionic strength.

  • Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer solution. Ensure enough solid is present to have undissolved material at equilibrium.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Separation: After equilibration, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the samples at high speed to pellet the solid. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Dilute the filtered supernatant with the same solvent to a concentration that falls within the calibration range.

    • Analyze the standards and samples using a validated HPLC-UV or UV-Vis spectrophotometry method.

  • Data Analysis: Construct a calibration curve by plotting the analytical response versus concentration. Determine the concentration of the dissolved compound in the diluted samples from the calibration curve. Calculate the solubility by multiplying the determined concentration by the dilution factor. Plot the solubility (in mg/mL or µg/mL) as a function of the final measured pH of each buffer solution.

Experimental Protocol for Determining Solubility in Organic Solvents

This protocol describes a method to determine the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, DMSO, DMF, dichloromethane)

  • Equipment as listed in section 2.1

Procedure:

  • Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each organic solvent.

  • Equilibration: Seal the vials and agitate at a constant temperature (e.g., 25°C) for 24-48 hours.

  • Sample Collection and Separation: Follow steps 4 and 5 from the aqueous solubility protocol.

  • Quantification:

    • Prepare a stock solution and calibration standards in the respective organic solvent.

    • Dilute the filtered supernatant with the same solvent to a concentration within the calibration range.

    • Analyze the standards and samples.

  • Data Analysis: Calculate the solubility in each organic solvent as described in the aqueous solubility protocol.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. Stability testing should be conducted according to ICH guidelines.[4][5]

Solid-State Stability

Objective: To evaluate the stability of the solid drug substance under accelerated and long-term storage conditions.

Protocol:

  • Sample Preparation: Place a known quantity of this compound in appropriate containers (e.g., amber glass vials).

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[5][6]

    • Accelerated: 0, 3, and 6 months.[5]

  • Analytical Tests: At each time point, analyze the samples for:

    • Appearance (color, physical state)

    • Assay and purity (using a stability-indicating HPLC method)

    • Degradation products

    • Water content (by Karl Fischer titration)

Solution-State Stability and Forced Degradation

Objective: To identify potential degradation pathways and products under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Protocol:

  • Preparation of Stock Solution: Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 N HCl. Heat at 60-80°C for a specified period (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 N NaOH. Keep at room temperature or heat gently for specified periods.

    • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature and monitor at various time points.

    • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60-80°C).

    • Photostability: Expose the stock solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot. If necessary, neutralize the acid or base-stressed samples. Analyze all samples by a suitable stability-indicating method (e.g., HPLC with a photodiode array detector or mass spectrometer) to separate the parent compound from any degradation products.

Visualizations

Experimental Workflows

The following diagrams illustrate the generalized workflows for determining the .

G cluster_0 Solubility Determination prep Prepare Buffer/Solvent Solutions add_excess Add Excess Compound to Vials prep->add_excess equilibrate Equilibrate (24-48h at constant T) add_excess->equilibrate separate Centrifuge & Collect Supernatant equilibrate->separate filter Filter Supernatant (0.22 µm) separate->filter quantify Quantify by HPLC/UV-Vis filter->quantify analyze Calculate Solubility quantify->analyze

Caption: Generalized workflow for experimental solubility determination.

G cluster_1 Forced Degradation Study prep_stock Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_stock->stress sample Sample at Time Points stress->sample neutralize Neutralize (if applicable) sample->neutralize analyze_hplc Analyze by Stability-Indicating HPLC neutralize->analyze_hplc identify Identify Degradation Products analyze_hplc->identify

Caption: Workflow for a forced degradation stability study.

Conclusion

While specific solubility and stability data for this compound are not extensively published, this guide provides robust, standardized protocols for researchers to determine these critical parameters. The provided methodologies for assessing solubility across pH ranges and in organic solvents, along with the protocols for solid-state and forced degradation stability studies, offer a comprehensive framework for characterizing this compound. The successful application of these experimental designs will generate the necessary data to support the advancement of this compound in the drug development pipeline.

References

literature review on quinoline-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Quinoline-Based Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction

Quinoline, a heterocyclic aromatic organic compound, is a cornerstone in the field of medicinal chemistry.[1][2][3] Its bicyclic structure, consisting of a benzene ring fused to a pyridine ring, serves as a versatile scaffold for the development of therapeutic agents with a wide array of pharmacological activities.[1][2][3][4] Quinoline derivatives have been extensively studied and have shown significant potential in the treatment of various diseases, including cancer, microbial infections, and viral illnesses.[2][5][6][7][8][9][10][11] This technical guide provides a comprehensive literature review of quinoline-based compounds, focusing on their synthesis, biological activities, and the experimental protocols used for their evaluation. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed methodologies, and visual representations of key pathways and workflows.

Synthesis of Quinoline-Based Compounds

The synthesis of the quinoline scaffold is a well-established area of organic chemistry, with both classical and modern methods available to synthetic chemists. The choice of synthetic route often depends on the desired substitution pattern on the quinoline ring.

Classical Methods:

  • Skraup Synthesis: This is one of the oldest and most well-known methods for synthesizing quinolines. It involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene.[12]

  • Doebner-von Miller Reaction: A modification of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or Brønsted acid catalyst.[12]

  • Combes Synthesis: This method involves the reaction of anilines with β-diketones in the presence of an acid catalyst.[12]

  • Friedländer Synthesis: This synthesis produces quinolines from the reaction of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group.[12]

Modern and Greener Approaches:

In recent years, there has been a shift towards the development of more environmentally friendly and efficient methods for quinoline synthesis. These approaches often involve the use of alternative energy sources, catalysts, and reaction media.[13][14][15]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in classical quinoline syntheses.[13][15]

  • Catalytic Methods: A variety of catalysts, including recyclable solid acids and transition metals, have been employed to facilitate quinoline synthesis under milder conditions.[14][16]

  • One-Pot Reactions: Multi-component reactions where several starting materials are combined in a single step to form the quinoline product are highly efficient and atom-economical.[14]

  • Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids is a key aspect of green quinoline synthesis.[13][15]

Below is a generalized workflow for the synthesis and characterization of quinoline-based compounds.

G cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase start Select Synthesis Method (e.g., Skraup, Friedländer, etc.) reactants Prepare Reactants (Anilines, Carbonyls, etc.) start->reactants reaction Perform Chemical Reaction (Heating, Catalysis, etc.) reactants->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification spectroscopy Spectroscopic Analysis (NMR, IR, Mass Spec) purification->spectroscopy purity Purity Assessment (HPLC, Elemental Analysis) spectroscopy->purity end_product Pure Quinoline-Based Compound purity->end_product

Caption: General workflow for the synthesis and characterization of quinoline-based compounds.

Biological Activities of Quinoline-Based Compounds

Quinoline derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.[2][3][7][8][10] This section will delve into their anticancer, antimicrobial, and antiviral properties.

Anticancer Activity

Quinoline-based compounds have emerged as promising anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][14][17][18][19]

Mechanisms of Anticancer Action:

  • Apoptosis Induction: Many quinoline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[1][2][7][14][17] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[2][17] For instance, the quinoline derivative PQ1 has been shown to induce apoptosis in breast cancer cells by activating both caspase-8 and caspase-9.[2]

  • Cell Cycle Arrest: Some quinoline compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[1][14][17]

  • Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Certain quinoline derivatives can inhibit this process, thereby cutting off the tumor's blood supply.[1]

  • Topoisomerase Inhibition: Topoisomerases are enzymes that are essential for DNA replication and repair.[9][19][20] Quinoline-based compounds, such as camptothecin and its derivatives, can inhibit these enzymes, leading to DNA damage and cell death.[7][9][19] These inhibitors often work by trapping the topoisomerase-DNA covalent complex, which converts the enzyme into a cytotoxic agent.[9]

The following diagram illustrates a simplified intrinsic apoptosis signaling pathway that can be induced by quinoline-based compounds.

G compound Quinoline-Based Compound stress Cellular Stress (e.g., DNA Damage) compound->stress bax Bax Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 Activation cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway induced by quinoline-based compounds.

The mechanism of topoisomerase inhibition by certain quinoline derivatives is depicted in the diagram below.

G topo Topoisomerase complex Topoisomerase-DNA Covalent Complex topo->complex dna DNA dna->complex religation DNA Religation complex->religation Normal Function trapped Trapped Ternary Complex (Topoisomerase-DNA-Inhibitor) complex->trapped Inhibition religation->dna compound Quinoline-Based Inhibitor compound->trapped damage DNA Double-Strand Breaks trapped->damage death Cell Death damage->death

Caption: Mechanism of topoisomerase inhibition by quinoline-based compounds.

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro cytotoxic activity of selected quinoline derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
7-chloro-4-quinolinylhydrazoneSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[1]
N-alkylated, 2-oxoquinolineHEp-2 (Larynx)49.01 - 77.67% inhibition[1]
DFIQNSCLC4.16 (24h), 2.31 (48h)[7]
BPIQNSCLC1.96 (24h), 1.3 (48h)[7]
Combretastatin A-4 analogue (12c)MCF-7, HL-60, HCT-116, HeLa0.010 - 0.042[17][21]
Pyrazolo[4,3-f]quinoline (2E)Various cancer cell lines< 8[20]
Pyrazolo[4,3-f]quinoline (1M)Various cancer cell lines< 8[20]
Pyrazolo[4,3-f]quinoline (2P)Various cancer cell lines< 8[20]
Antimicrobial Activity

Quinoline-based compounds, particularly the fluoroquinolones, are a significant class of antibiotics.[22] They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Antimicrobial Action:

The primary mechanism of action of quinolone antibiotics is the inhibition of bacterial DNA synthesis.[22] They target two essential type II topoisomerase enzymes:

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Quinolones inhibit the ligase activity of DNA gyrase, leading to the accumulation of double-strand breaks in the DNA.[5][19]

  • Topoisomerase IV: This enzyme is involved in the separation of daughter chromosomes after DNA replication. Inhibition of topoisomerase IV by quinolones prevents bacterial cell division.[5][19]

Quantitative Data on Antimicrobial Activity:

The antimicrobial efficacy of quinoline derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
N-methylbenzofuro[3,2-b]quinoline (8)Vancomycin-resistant E. faecium4[23]
2-sulfoether-4-quinolone (15)S. aureus0.8 µM[23]
2-sulfoether-4-quinolone (15)B. cereus1.61 µM[23]
2-(quinoline-4-yloxy)acetamide (41)M. tuberculosis H37Rv1.8 µM[23]
2-(quinoline-4-yloxy)acetamide (42)M. tuberculosis H37Rv0.3 µM[23]
Quinolidene-rhodanine conjugates (27-32)M. tuberculosis H37Ra1.66 - 9.57[23]
Antiviral Activity

Several quinoline derivatives have demonstrated promising antiviral activity against a range of viruses.[5][6][21] Their mechanisms of action can vary depending on the specific virus and the compound's structure.

Mechanisms of Antiviral Action:

  • Inhibition of Viral Entry: Some quinoline compounds can interfere with the initial stages of viral infection, such as attachment to host cells or fusion of the viral and cellular membranes.

  • Inhibition of Viral Replication: Other derivatives can inhibit key viral enzymes, such as polymerases or proteases, which are essential for the replication of the viral genome and the production of new virus particles.

For example, certain 2,8-bis(trifluoromethyl)quinoline derivatives have been shown to inhibit the replication of the Zika virus (ZIKV).[5]

Quantitative Data on Antiviral Activity:

The antiviral activity of quinoline derivatives is often expressed as the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit viral replication or a specific viral function by 50%.

Compound/DerivativeVirusEC50 / IC50Reference
Compound 4Respiratory Syncytial Virus (RSV)8.6 µg/mL (EC50)
Compound 6Yellow Fever Virus (YFV)3.5 µg/mL (EC50)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of quinoline-based compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][4][10][12] It is widely used to measure the cytotoxicity of potential anticancer agents.

Principle:

The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[1][4] This reduction is primarily carried out by mitochondrial dehydrogenases.[1][4] The amount of formazan produced is directly proportional to the number of viable cells.[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with serial dilutions of the quinoline-based compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[1][11]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][10]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.[1][12]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1][4]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

The workflow for the MTT assay is illustrated below.

G start Seed Cells in 96-well Plate incubate1 Incubate for 24 hours start->incubate1 treat Add Serial Dilutions of Quinoline Compound incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add Solubilization Buffer (e.g., DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability and IC50 read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][8][13][18]

Principle:

Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[8][18]

Protocol:

  • Prepare Antimicrobial Dilutions: Prepare serial two-fold dilutions of the quinoline-based compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.[6][8]

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[8]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum.[6][8] Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[8]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[6][13]

  • Interpretation: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.[8]

The workflow for the broth microdilution assay is shown below.

G start Prepare Serial Dilutions of Quinoline Compound in Broth inoculate Inoculate Microtiter Plate Wells start->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually Inspect for Growth (Turbidity) incubate->read determine_mic Determine MIC (Lowest Concentration with No Growth) read->determine_mic

Caption: Experimental workflow for the broth microdilution assay to determine MIC.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method in virology for quantifying infectious virus particles and evaluating the efficacy of antiviral compounds.[16]

Principle:

Infectious virus particles create localized areas of cell death, known as plaques, in a confluent monolayer of susceptible host cells.[16] The number of plaques is proportional to the number of infectious virions.[16] An effective antiviral agent will reduce the number and/or size of these plaques.[16]

Protocol:

  • Cell Seeding: Seed a suitable host cell line in multi-well plates to achieve a confluent monolayer.[16]

  • Compound and Virus Preparation: Prepare serial dilutions of the quinoline-based compound. Mix the virus with each compound dilution and incubate to allow for potential neutralization.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.[16]

  • Overlay: After an adsorption period, remove the inoculum and add an overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[16]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[16]

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque inhibition for each compound concentration relative to a virus control. Determine the IC50 value.[16]

The workflow for the plaque reduction assay is depicted below.

G start Seed Host Cells in Multi-well Plate infect Infect Cell Monolayer start->infect prepare Prepare Serial Dilutions of Quinoline Compound and Mix with Virus prepare->infect overlay Add Overlay Medium (e.g., Agarose) infect->overlay incubate Incubate for 2-5 Days overlay->incubate visualize Fix and Stain Cells (e.g., Crystal Violet) incubate->visualize analyze Count Plaques and Calculate IC50 visualize->analyze

Caption: Experimental workflow for the plaque reduction assay.

Conclusion

Quinoline-based compounds represent a highly valuable and versatile class of heterocyclic molecules in medicinal chemistry. Their broad range of biological activities, including potent anticancer, antimicrobial, and antiviral effects, underscores their importance as privileged scaffolds in drug discovery.[2][3][4][7][8][10] The continued development of novel and efficient synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the discovery of new and more effective quinoline-based therapeutic agents. This guide provides a foundational overview for researchers and professionals in the field, summarizing key data and experimental approaches to facilitate further investigation and development of this important class of compounds.

References

Unveiling the Pharmacological Potential of (2-Quinolyl)methylamine Hydrochloride: A Technical Guide Based on the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of quinoline have demonstrated a vast array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2] This guide will explore the primary mechanisms through which quinoline-based compounds are known to exert their effects, providing a likely framework for the potential biological activity of (2-Quinolyl)methylamine hydrochloride.

Potential Mechanisms of Action of Quinoline Derivatives

Quinoline derivatives achieve their therapeutic effects through a variety of mechanisms, often targeting fundamental cellular processes. The primary modes of action can be categorized as follows:

  • Inhibition of Kinases: A significant number of quinoline-based compounds function as kinase inhibitors.[3] These molecules can target key kinases involved in cancer cell signaling pathways, such as the Ras/Raf/MEK and PI3K/Akt/mTOR pathways.[4] By blocking the activity of these enzymes, they can halt cell proliferation, induce apoptosis, and inhibit angiogenesis.[2] Several FDA-approved kinase inhibitors feature a quinoline core.[3][5]

  • Topoisomerase Inhibition: Certain quinoline derivatives act as topoisomerase inhibitors.[1] Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription. By stabilizing the transient DNA-topoisomerase complex, these compounds lead to DNA strand breaks and ultimately, cell death.[1]

  • Antimalarial Activity: In the context of malaria, quinoline derivatives like chloroquine are known to interfere with the detoxification of heme in the parasite's food vacuole.[6] This leads to the accumulation of toxic heme, which is lethal to the parasite.[6]

  • Antimicrobial Activity: The quinoline scaffold is a key component of fluoroquinolone antibiotics. These agents target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination, leading to bacterial cell death.

Quantitative Data for Representative Quinoline Derivatives

The following table summarizes quantitative data for several well-characterized quinoline derivatives, illustrating the range of potencies observed for this class of compounds.

Compound ClassSpecific Compound ExampleTargetAssay TypeIC50/EC50Cell Line/OrganismReference
Kinase Inhibitors LenvatinibVEGFR2Kinase Assay1.3 nM-[5]
BosutinibSrcKinase Assay1.2 nM-[5]
OmipalisibPI3KγCatalytic Subunit Assay--[4]
Torin 1mTORCellular Phosphorylation Assay2 nM-[4]
Antiproliferative Agents 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g)-Antiproliferative Assay< 1.0 µMHuman tumor cell lines[7]
2-phenylquinoline derivative (13)-Cytotoxicity Assay8.3 µMHeLa[8]
Antileishmanial Agents 2-n-propylquinoline derivative-In vitro0.2 µMLeishmania donovani[9][10][11]
Antimalarial Agents Quinoline-1,2,4-triazine hybrid (40d)β-hematin formationInhibition Assay4.54 ± 0.16 µM-[6]

Experimental Protocols for Key Assays

Detailed methodologies are crucial for the accurate assessment of the biological activity of novel compounds. Below are representative protocols for assays commonly used to characterize quinoline derivatives.

3.1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).

  • Methodology:

    • Recombinant kinase, a suitable substrate (e.g., a peptide with a phosphorylation site), and ATP are combined in a reaction buffer.

    • The test compound is added at various concentrations.

    • The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

    • The extent of substrate phosphorylation is quantified. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

      • Luminescence-based assay: Measuring the amount of ATP remaining after the kinase reaction.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

3.2. Cell Proliferation Assay (MTT Assay)

  • Objective: To assess the cytotoxic or cytostatic effects of a compound on a cancer cell line.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with the test compound at a range of concentrations for a specified period (e.g., 72 hours).

    • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[12]

3.3. β-Hematin (Hemozoin) Inhibition Assay

  • Objective: To evaluate the ability of a compound to inhibit the formation of β-hematin, a proxy for its potential antimalarial activity.

  • Methodology:

    • A solution of hemin chloride is prepared in a suitable solvent (e.g., DMSO).

    • The test compound is added at various concentrations to a 96-well plate.

    • The hemin solution is added to the wells.

    • The polymerization of hemin to β-hematin is initiated by the addition of an acetate buffer and incubated at an elevated temperature (e.g., 60°C) for several hours.

    • The plate is then centrifuged, and the supernatant is removed.

    • The remaining β-hematin pellet is washed and then dissolved in a basic solution (e.g., NaOH).

    • The absorbance of the dissolved β-hematin is measured using a microplate reader.

    • The percentage of inhibition of β-hematin formation is calculated, and IC50 values are determined.[6]

Visualizing Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways that are often targeted by quinoline-based kinase inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline_PI3Ki (Quinoline-based PI3K Inhibitor) Quinoline_PI3Ki->PI3K Quinoline_mTORi (Quinoline-based mTOR Inhibitor) Quinoline_mTORi->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway, a frequent target of quinoline-based inhibitors.

Ras_Raf_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Quinoline_Kinase_i (Quinoline-based Kinase Inhibitor) Quinoline_Kinase_i->Raf Quinoline_Kinase_i->MEK

References

The Quinoline Scaffold: A Privileged Structure in Drug Discovery and Its Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry. Its versatile structure has been extensively modified to generate a vast library of derivatives with a broad spectrum of pharmacological activities. These derivatives have emerged as crucial therapeutic agents and promising drug candidates for a multitude of diseases, ranging from cancer and infectious diseases to inflammatory conditions and neurodegenerative disorders. This technical guide provides a comprehensive overview of the key therapeutic targets of quinoline derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity of Quinoline Derivatives

Quinoline-based compounds have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Key Anticancer Targets
  • Protein Kinases: A multitude of quinoline derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Pim-1 kinase, and Src kinase.[1][2] By blocking the ATP-binding site of these enzymes, quinoline inhibitors can disrupt downstream signaling pathways crucial for cancer cell growth and survival.[3] Several quinoline-based kinase inhibitors have been approved for clinical use, such as bosutinib and neratinib.[4]

  • Topoisomerases: Topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription.[5] Certain quinoline derivatives act as topoisomerase poisons by stabilizing the enzyme-DNA cleavage complex, leading to DNA strand breaks and subsequent apoptosis.[6] Both topoisomerase I and II have been identified as targets for different quinoline compounds.[7][8][9]

  • Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are critical for mitosis.[10] A number of quinoline derivatives inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin, leading to mitotic arrest and apoptosis in cancer cells.[11][12][13]

  • Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[14] Their inhibition can lead to the re-expression of tumor suppressor genes. Several quinoline-based compounds have been identified as potent HDAC inhibitors, demonstrating promising anticancer activity.[15][16]

Quantitative Anticancer Activity Data

The anticancer efficacy of quinoline derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines.

Quinoline Derivative ClassTargetCancer Cell LineIC50/GI50 (µM)Reference
Quinoline-ChalconeTubulin PolymerizationMGC-8031.38[17]
Quinoline-ChalconeTubulin PolymerizationHCT-1165.34[17]
Quinoline-ChalconeTubulin PolymerizationMCF-75.21[17]
Quinoline-IndoleTubulin PolymerizationHepG2<0.01[11]
Quinoline-IndoleTubulin PolymerizationHCT-8<0.01[11]
Quinazoline-basedHDAC1-0.031[14]
Quinazoline-basedHDAC6-0.016[14]
8-substituted quinoline-2-carboxamideHDAC-0.050[16]
Pyrazolo[4,3-f]quinolineTopoisomerase IIαNUGC-3<8[7]
4-Anilino-quinolineGAK-0.012 (in-cell)[2]
Quinoline-based 1,2,3-triazolesProliferationC-32Comparable to cisplatin[1]

Antimicrobial and Antiprotozoal Activity

The quinoline scaffold is historically renowned for its role in combating infectious diseases, most notably malaria. Modern derivatives continue to be developed as potent antibacterial, antifungal, and antiprotozoal agents.

Key Antimicrobial and Antiprotozoal Targets
  • Bacterial DNA Gyrase and Topoisomerase IV: Fluoroquinolones, a major class of quinoline-based antibiotics, exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV.[14] These enzymes are essential for bacterial DNA replication, and their inhibition leads to the fragmentation of the bacterial chromosome and cell death.[18]

  • Heme Polymerization: In the malaria parasite Plasmodium falciparum, the detoxification of heme, a byproduct of hemoglobin digestion, is a critical survival mechanism.[19] Quinoline antimalarials, such as chloroquine, are thought to accumulate in the parasite's food vacuole and interfere with the polymerization of toxic heme into hemozoin, leading to parasite death.[20]

Quantitative Antimicrobial and Antiprotozoal Activity Data

The activity of antimicrobial quinoline derivatives is often expressed as the Minimum Inhibitory Concentration (MIC), while antimalarial activity is typically reported as IC50 values against parasite growth or heme polymerization.

Quinoline Derivative ClassTargetOrganism/StrainMIC/IC50 (µg/mL or µM)Reference
Novel Quinoline DerivativeDNA GyraseS. pneumoniae0.66[14]
Novel Quinoline DerivativeDNA GyraseB. subtilis0.66[14]
Novel Quinoline DerivativeDNA GyraseP. aeruginosa3.98[14]
Novel Quinoline DerivativeDNA GyraseE. coli1.99[14]
4-Aminoquinoline-pyrimidine hybridHeme PolymerizationP. falciparum (CQ-sensitive)<1 µM[21]
4-Aminoquinoline-pyrimidine hybridHeme PolymerizationP. falciparum (CQ-resistant)<1 µM[21]
BisquinolineHeme PolymerizationP. falciparum5-20 µM[22]

Antiviral Activity

Recent research has highlighted the potential of quinoline derivatives as antiviral agents, with activity reported against a range of viruses.

Key Antiviral Targets
  • Viral Enzymes: Quinoline derivatives have been shown to inhibit viral enzymes essential for replication, such as the RNA-dependent RNA polymerase (RdRp) of viruses like Bovine Viral Diarrhea Virus (BVDV) and Hepatitis C Virus (HCV).[23]

  • Viral Entry and Replication Cycle: Some quinoline compounds have demonstrated the ability to interfere with various stages of the viral life cycle, including early stages of transcription and replication.[24]

Quantitative Antiviral Activity Data

The antiviral efficacy of quinoline derivatives is commonly measured by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).

Quinoline DerivativeTarget/VirusCell LineEC50/IC50 (µM)Reference
Bis-triazoloquinolineBVDV RdRp-1-5[23]
ImidazoquinolineBVDV RdRp-1-5[23]
ImidazoquinolineHCV RdRp-3.1[23]
Novel Quinoline DerivativeRSV-3.10-6.93[24]
Novel Quinoline DerivativeIAV-1.87-14.28[24]
Quinoline-morpholine hybridSARS-CoV-2Caco-25.9[25]
Quinoline-morpholine hybridSARS-CoV-2Vero 761.5[25]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of quinoline derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][26]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the quinoline derivative and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific substrate peptide, ATP, and the test quinoline derivative at various concentrations in a suitable kinase buffer.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Topoisomerase I DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase I, which relaxes supercoiled DNA.[6][27]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I, and the quinoline derivative in a reaction buffer.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibitors of topoisomerase I will prevent the relaxation of supercoiled DNA, resulting in the persistence of the supercoiled DNA band.

Tubulin Polymerization Assay

This assay monitors the effect of compounds on the polymerization of tubulin into microtubules.[28][29][30]

Protocol:

  • Reaction Preparation: In a 96-well plate, add purified tubulin to a polymerization buffer containing GTP.

  • Compound Addition: Add the test quinoline derivative at various concentrations.

  • Polymerization Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

  • Data Analysis: Plot the absorbance as a function of time. Inhibitors of tubulin polymerization will decrease the rate and extent of the absorbance increase. Calculate the IC50 value for the inhibition of tubulin polymerization.

Histone Deacetylase (HDAC) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of HDACs.[5][31][32][33]

Protocol:

  • Reaction Setup: In a 96-well plate, combine a fluorogenic HDAC substrate, a source of HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC), and the test quinoline derivative in an assay buffer.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).

  • Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC50 value.

Bacterial DNA Gyrase Supercoiling Assay

This assay measures the inhibition of the supercoiling activity of bacterial DNA gyrase.[18][21][34]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA, purified E. coli DNA gyrase, ATP, and the quinoline derivative in a reaction buffer.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye.

  • Agarose Gel Electrophoresis: Separate the relaxed and supercoiled DNA by electrophoresis on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands. Inhibitors of DNA gyrase will prevent the conversion of relaxed DNA to its supercoiled form.

Heme Polymerization Inhibition Assay

This assay evaluates the ability of a compound to inhibit the formation of β-hematin (hemozoin).[4][8][19][35][36]

Protocol:

  • Reaction Setup: In a 96-well plate, add a solution of hematin, the test quinoline derivative, and a buffer.

  • Initiation of Polymerization: Initiate polymerization by adding a solution of acetate to lower the pH.

  • Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Quantification: Centrifuge the plate to pellet the insoluble β-hematin. Wash the pellet and then dissolve it in a solution of NaOH or SDS.

  • Absorbance Measurement: Measure the absorbance of the dissolved β-hematin at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition of heme polymerization and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for understanding the therapeutic potential of quinoline derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Quinoline Quinoline Derivative Quinoline->EGFR Inhibits Quinoline->PI3K Inhibits Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Proliferation

EGFR Signaling Pathway Inhibition by Quinoline Derivatives.

G cluster_discovery Drug Discovery & Design cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical cluster_clinical Clinical Development A1 Library of Quinoline Derivatives A2 Synthesis & Purification A1->A2 B1 Cytotoxicity Assays (e.g., MTT) A2->B1 A3 In Silico Screening (Docking, QSAR) A3->A1 B2 Target-Based Assays (Kinase, Topo, etc.) B1->B2 B3 Mechanism of Action Studies B2->B3 C1 Animal Models of Disease B3->C1 C2 Pharmacokinetics (ADME) C1->C2 C3 Toxicology Studies C2->C3 D1 Clinical Trials (Phase I-III) C3->D1

Experimental Workflow for Quinoline-Based Drug Development.

Conclusion

The quinoline scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. The diverse range of biological targets modulated by quinoline derivatives underscores their importance in addressing a wide array of human diseases. The quantitative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of quinoline-based compounds for clinical applications. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles, as well as their application in combination therapies to overcome drug resistance.

References

Methodological & Application

Application Notes and Protocols for (2-Quinolyl)methylamine Hydrochloride in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Quinolyl)methylamine hydrochloride is a quinoline-based compound with potential applications in pharmaceutical research and drug development. The quinoline scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides an overview of potential applications and detailed experimental protocols for the evaluation of this compound and its derivatives.

Disclaimer: Due to the limited availability of specific experimental data for this compound in the public domain, the quantitative data and certain protocol specifics provided herein are based on closely related 2-aminoquinoline derivatives. These are intended to serve as a representative guide for researchers.

Chemical Information

PropertyValue
IUPAC Name quinolin-2-ylmethanamine;hydrochloride
Molecular Formula C₁₀H₁₁ClN₂
Molecular Weight 194.66 g/mol
CAS Number 861036-67-1

Potential Applications in Anticancer Research

Derivatives of the 2-aminoquinoline scaffold have demonstrated significant potential as anticancer agents through various mechanisms of action. These include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as telomerase and cyclin-dependent kinases (CDKs).

Hypothesized Signaling Pathway Inhibition

Based on the activity of structurally related compounds, this compound could potentially be explored as an inhibitor of signaling pathways crucial for tumor growth and survival. A key area of investigation for quinoline derivatives has been the inhibition of telomerase, an enzyme responsible for maintaining telomere length and promoting cellular immortality in cancer cells.

Telomerase_Inhibition_Pathway cluster_downstream Downstream Effects of Inhibition Telomerase Telomerase Telomere Shortening Telomere Shortening Cancer Cell Immortality Cancer Cell Immortality Telomerase->Cancer Cell Immortality Enables Cellular Senescence Cellular Senescence Telomere Shortening->Cellular Senescence Apoptosis Apoptosis Cellular Senescence->Apoptosis Quinoline Derivative (2-Quinolyl)methylamine hydrochloride Quinoline Derivative->Telomerase Inhibition

Caption: Hypothesized mechanism of telomerase inhibition.

Experimental Protocols

The following protocols are foundational for assessing the potential anticancer activity of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a test compound against various cancer cell lines.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with serial dilutions of (2-Quinolyl)methylamine HCl B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) H->I J Determine IC50 value I->J

Caption: Workflow of the MTT cytotoxicity assay.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HepG2, SGC-7901, MCF-7)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against compound concentration.

Protocol 2: Telomerase Repeat Amplification Protocol (TRAP) Assay

This assay is used to measure the inhibitory effect of a compound on telomerase activity.

Materials:

  • TRAP-PCR-ELISA kit

  • Cell lysate from a telomerase-positive cancer cell line

  • This compound

Procedure:

  • Prepare Cell Lysate: Prepare a cell extract from a telomerase-positive cell line according to the kit manufacturer's instructions.

  • Inhibition Reaction: In a reaction tube, mix the cell lysate with a reaction buffer containing the telomeric substrate and dNTPs. Add varying concentrations of this compound. Include a no-inhibitor control and a heat-inactivated lysate control.

  • Telomerase Reaction: Incubate the mixture at 37°C for 30 minutes to allow for telomere elongation.

  • PCR Amplification: Amplify the telomerase extension products by PCR using the primers provided in the kit.

  • Detection: Detect the PCR products using an ELISA-based method as per the kit's protocol.

  • Data Analysis: Quantify the telomerase activity by measuring the absorbance. Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

Representative Data

The following table presents hypothetical IC₅₀ values for a representative 2-aminoquinoline derivative against various cancer cell lines, illustrating how data for this compound could be presented.

Cell LineCancer TypeRepresentative IC₅₀ (µM)
HepG2Liver Cancer15.2
SGC-7901Gastric Cancer22.5
MCF-7Breast Cancer18.7

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The protocols and data presented in these application notes provide a framework for the initial preclinical evaluation of its potential as an anticancer agent. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in more advanced preclinical models.

Application Notes & Protocols for In Vitro Assay Development with (2-Quinolyl)methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(2-Quinolyl)methylamine hydrochloride is a heterocyclic organic compound featuring a quinoline core. The quinoline scaffold is a prominent structural motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Notably, many quinoline-based compounds have been developed as anticancer agents, often functioning through the inhibition of protein kinases or the induction of apoptosis.[1][2][3][4][5][6][7][8][9][10][11][12] Several FDA-approved kinase inhibitors incorporate the quinoline structure, highlighting its importance in clinical oncology.[4][11][13]

Given the established pharmacological relevance of the quinoline core, it is hypothesized that this compound may exhibit potential as a modulator of key cellular signaling pathways, such as those regulated by protein kinases, and may influence programmed cell death (apoptosis). These application notes provide detailed protocols for the initial in vitro screening and characterization of this compound to investigate its potential as a kinase inhibitor and an inducer of apoptosis.

Application Note 1: Kinase Inhibitor Screening

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes.[14] Their dysregulation is a hallmark of many diseases, including cancer, making them a major class of therapeutic targets.[14] Quinoline derivatives have shown significant inhibitory activity across a broad spectrum of kinases.[4][11][14] This protocol describes a common method for assessing the inhibitory potential of a test compound against kinase activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to measure the amount of ADP produced in a kinase reaction, which is indicative of kinase activity. A decrease in ADP production in the presence of the test compound suggests inhibition.

Materials:

  • This compound

  • Target protein kinase(s)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent luminescence-based ADP detection kit)

  • DMSO (Dimethyl sulfoxide)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing (e.g., 100 µM to 1 nM).

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the target kinase solution to each well.

    • Incubate at room temperature for 10-15 minutes to allow for potential binding of the compound to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to effectively identify competitive inhibitors.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the specific kinase's activity.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of the Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of this compound can be summarized in a table for easy comparison against different kinases.

Kinase TargetThis compound IC₅₀ (µM)Staurosporine IC₅₀ (µM) (Control)
Kinase A1.50.02
Kinase B25.30.15
Kinase C>1000.05
Kinase D8.70.01

Note: The data presented above is hypothetical and for illustrative purposes only.

Visualization: Representative Kinase Signaling Pathway

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds Adaptor Adaptor Proteins (e.g., Grb2, Sos) Receptor->Adaptor Activates Ras Ras Adaptor->Ras Activates Raf Raf Kinase Ras->Raf Activates MEK MEK Kinase Raf->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates Inhibitor (2-Quinolyl)methylamine hydrochloride Inhibitor->Raf Inhibits Inhibitor->MEK Inhibits

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Application Note 2: Apoptosis Induction Assay

Objective: To determine if this compound induces apoptosis in cancer cell lines.

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in tumor cells.[15][16] Quinoline derivatives have been shown to induce apoptosis in various cancer cell lines.[15][16][17][18][19] This protocol describes a flow cytometry-based method to quantify apoptosis using Annexin V and Propidium Iodide (PI) staining.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer cell membrane and membrane integrity.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (or equivalent with a different fluorophore)

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Collect the cell culture supernatant (which contains floating apoptotic cells).

    • Wash the adherent cells with PBS.

    • Detach the adherent cells using Trypsin-EDTA.

    • Combine the detached cells with their corresponding supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Four populations of cells can be distinguished:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Data Presentation: Apoptosis Induction

The percentage of cells in each quadrant can be quantified and presented in a table.

Treatment Concentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic (Annexin V+ / PI-)% Late Apoptotic/Necrotic (Annexin V+ / PI+)
0 (Vehicle Control)95.22.11.5
185.68.34.2
560.125.412.3
1035.840.220.7

Note: The data presented above is hypothetical and for illustrative purposes only.

Visualization: Experimental Workflow for Apoptosis Assay

Apoptosis_Workflow A Seed Cells in 6-well Plates B Treat with (2-Quinolyl)methylamine hydrochloride (24-48h) A->B C Harvest Adherent and Floating Cells B->C D Wash Cells with PBS C->D E Stain with Annexin V-FITC and Propidium Iodide D->E F Incubate in the Dark (15 min) E->F G Analyze by Flow Cytometry F->G H Quantify Apoptotic Populations G->H

Caption: A general workflow for the Annexin V/PI apoptosis assay.

Disclaimer: The application notes and protocols provided are based on the potential activities of quinoline-based compounds. The actual biological effects of this compound may differ and require experimental validation. These protocols should be adapted and optimized based on specific experimental conditions and the nature of the target.

References

Application Notes and Protocols for (2-Quinolyl)methylamine hydrochloride in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (2-Quinolyl)methylamine hydrochloride as a ligand in coordination chemistry. The document outlines its potential applications, offers detailed experimental protocols for the synthesis of representative metal complexes, and presents key quantitative data from structurally related compounds to serve as a valuable reference for researchers in inorganic chemistry, medicinal chemistry, and materials science.

This compound , also known as 2-(aminomethyl)quinoline hydrochloride, is a versatile bidentate ligand. It features a quinoline ring, a known pharmacophore and a key component in various catalytic systems, and a methylamine group that provides a flexible coordination site. This combination allows for the formation of stable chelate rings with a variety of transition metal ions, leading to complexes with interesting electronic, catalytic, and biological properties.

Metal complexes derived from quinoline scaffolds have garnered significant attention due to their broad spectrum of medicinal properties, including antibacterial, antifungal, antiviral, and anticancer activities.[1][2][3] The coordination of these ligands with metal ions can enhance their biological efficacy.[1] In the realm of catalysis, quinoline-based metal complexes have shown promise in various organic transformations.[4][5]

Synthesis of Metal Complexes: Representative Protocols

The following protocols describe the synthesis of representative transition metal complexes using (2-Quinolyl)methylamine as the ligand. Note that the hydrochloride salt would first need to be neutralized in situ or deprotonated beforehand to yield the free amine for coordination.

Protocol 1: Synthesis of a Copper(II) Complex

This protocol outlines a general procedure for the synthesis of a dichloridocopper(II) complex with (2-Quinolyl)methylamine.

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Sodium hydroxide (NaOH) or a suitable non-coordinating base (e.g., triethylamine)

  • Ethanol, absolute

  • Diethyl ether

Procedure:

  • Ligand Preparation: Dissolve this compound (2 mmol) in ethanol (20 mL). To this solution, add a solution of sodium hydroxide (2 mmol) in ethanol (10 mL) dropwise with stirring. A white precipitate of NaCl will form.

  • Reaction Mixture: In a separate flask, dissolve copper(II) chloride dihydrate (1 mmol) in ethanol (15 mL).

  • Complexation: Slowly add the ethanolic solution of the copper salt to the filtered ethanolic solution of the free (2-Quinolyl)methylamine ligand with continuous stirring at room temperature.

  • Reaction: Stir the resulting mixture for 4-6 hours at room temperature. A color change should be observed, indicating the formation of the complex.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold ethanol and then with diethyl ether.

  • Drying: Dry the complex under vacuum over anhydrous CaCl₂.

  • Recrystallization (Optional): The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water mixture) to obtain single crystals suitable for X-ray diffraction analysis.

Protocol 2: Synthesis of a Palladium(II) Complex

This protocol provides a general method for synthesizing a dichloridopalladium(II) complex.

Materials:

  • This compound

  • Potassium tetrachloropalladate(II) (K₂PdCl₄)

  • Triethylamine (Et₃N)

  • Methanol

  • Dichloromethane

Procedure:

  • Ligand Solution: Suspend this compound (2 mmol) in methanol (25 mL) and add triethylamine (2.2 mmol) to generate the free amine in situ. Stir for 30 minutes.

  • Metal Precursor Solution: Dissolve K₂PdCl₄ (1 mmol) in methanol (15 mL).

  • Complexation: Add the K₂PdCl₄ solution dropwise to the ligand solution with vigorous stirring. A precipitate will likely form.

  • Reflux: Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by thin-layer chromatography.

  • Isolation: After cooling to room temperature, collect the solid product by filtration. Wash the product with methanol and then dichloromethane.

  • Drying: Dry the resulting complex in a vacuum oven at 60 °C.

Quantitative Data Presentation

Table 1: Selected Bond Lengths and Angles for a Representative Copper(II) Complex with a Bis(quinolin-2-ylmethyl) Ligand

The data below is for the complex --INVALID-LINK--₂, where DQMEA is the related ligand N,N-bis(2-quinolylmethyl)methoxyethylamine. This illustrates the coordination environment that can be expected.

ParameterValue
Bond Lengths (Å)
Cu—N(quinoline 1)2.015(2)
Cu—N(quinoline 2)2.023(2)
Cu—N(amine)2.094(2)
Cu—O(ether)2.345(2)
Bond Angles (°)
N(quinoline 1)—Cu—N(quinoline 2)163.04(9)
N(quinoline 1)—Cu—N(amine)82.13(8)
N(quinoline 2)—Cu—N(amine)81.53(8)
N(amine)—Cu—O(ether)76.54(7)

Caption: Representative coordination geometry data.

Table 2: In Vitro Biological Activity of Representative Quinoline-Based Metal Complexes

This table summarizes the antimicrobial (Minimum Inhibitory Concentration - MIC) and anticancer (IC₅₀) activities of various quinoline derivative complexes to indicate the potential biological efficacy.

Complex TypeOrganism/Cell LineActivity MetricValue (µg/mL)
Silver(I) Quinoline Schiff Base Complex (Q7)S. aureusMIC1.6
Silver(I) Quinoline Schiff Base Complex (Q8)K. pneumoniaeMIC0.0125
Copper(II) Imine Quinoline Complex (CuL)MCF-7 (Breast Cancer)IC₅₀43.82 ± 2.35
Copper(II) Imine Quinoline Complex (CuL)S. aureusMIC12.5
Copper(II) Imine Quinoline Complex (CuL)E. coliMIC12.5

Caption: Biological activity of related quinoline complexes.[1][6]

Experimental Workflows and Diagrams

The following diagrams illustrate the general workflows for the synthesis, characterization, and evaluation of metal complexes with this compound.

Synthesis_and_Characterization_Workflow General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Evaluation Ligand (2-Quinolyl)methylamine hydrochloride Reaction Complexation Reaction Ligand->Reaction Base Base (e.g., NaOH, Et3N) Base->Reaction Metal_Salt Metal Salt (e.g., CuCl2, K2PdCl4) Metal_Salt->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Isolation Isolation & Purification (Filtration, Washing) Reaction->Isolation Complex Metal Complex Product Isolation->Complex Spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, NMR) Complex->Spectroscopy Elemental Elemental Analysis (CHN) Complex->Elemental XRay Single-Crystal X-ray Diffraction Complex->XRay MassSpec Mass Spectrometry Complex->MassSpec Catalysis Catalytic Activity Testing Complex->Catalysis Biology Biological Activity Screening (Antimicrobial, Anticancer) Complex->Biology

Caption: Workflow for Synthesis and Characterization.

Logical_Relationship_Coordination Coordination Mode of (2-Quinolyl)methylamine Ligand (2-Quinolyl)methylamine Quinoline_N Quinoline Nitrogen (sp2 hybridized) Ligand->Quinoline_N Amine_N Amine Nitrogen (sp3 hybridized) Ligand->Amine_N Metal_Ion Metal Ion (M) Quinoline_N->Metal_Ion Coordination Bond Amine_N->Metal_Ion Coordination Bond Chelate_Ring 5-Membered Chelate Ring Metal_Ion->Chelate_Ring Coord_Complex Stable Coordination Complex Chelate_Ring->Coord_Complex

Caption: Bidentate Coordination of the Ligand.

Potential Applications

  • Catalysis: The resulting metal complexes can be screened for catalytic activity in various organic transformations, such as oxidation, reduction, and cross-coupling reactions. The quinoline moiety can play a role in stabilizing the metal center and influencing the electronic properties of the catalyst.

  • Medicinal Chemistry: Given the known biological activities of quinoline derivatives, these complexes are prime candidates for screening as antimicrobial and anticancer agents. The chelation of the metal ion can enhance the lipophilicity and cellular uptake of the compound, potentially leading to improved therapeutic efficacy.[2][3][6]

  • Materials Science: The ability of this ligand to form complexes with various metals opens up possibilities for the design of novel materials with interesting magnetic or photoluminescent properties.

This document serves as a starting point for researchers interested in the coordination chemistry of this compound. The provided protocols and representative data are intended to facilitate the exploration of this versatile ligand and its potential applications.

References

Application Notes and Protocols: (2-Quinolyl)methylamine hydrochloride in Fluorescence Quenching Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Quinolyl)methylamine hydrochloride is a quinoline derivative that holds potential for use in fluorescence quenching studies, a powerful technique to investigate the interactions between molecules. Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. By monitoring this decrease, valuable information about the binding affinity, accessibility of fluorescent residues, and the dynamics of molecular interactions can be obtained.

One of the most common applications of fluorescence quenching is the study of interactions between small molecules and proteins. Proteins often contain intrinsic fluorophores, primarily tryptophan residues, which fluoresce when excited with an appropriate wavelength of light. The introduction of a small molecule that can interact with the protein may lead to the quenching of this intrinsic fluorescence. The extent of this quenching can be used to determine the binding constants and understand the mechanism of interaction. This application note provides a detailed overview and experimental protocols for utilizing this compound in such studies, with a particular focus on its interaction with bovine serum albumin (BSA) as a model protein.

Principle of Fluorescence Quenching

Fluorescence quenching can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching.

  • Dynamic Quenching: This occurs when the fluorophore in its excited state collides with the quencher molecule, leading to a non-radiative return to the ground state. This process is dependent on diffusion and therefore is affected by temperature and viscosity. In dynamic quenching, the lifetime of the fluorophore is reduced.

  • Static Quenching: This arises from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. In this case, the fluorescence intensity is reduced because the complex is non-emissive, but the lifetime of the uncomplexed fluorophore remains unchanged.

Distinguishing between these two mechanisms is crucial for correctly interpreting the experimental data. This can be achieved by performing experiments at different temperatures or by measuring the fluorescence lifetime.

The analysis of fluorescence quenching data is often performed using the Stern-Volmer equation:

F₀ / F = 1 + Kₛᵥ[Q] = 1 + kₑτ₀[Q]

where:

  • F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively.

  • [Q] is the concentration of the quencher.

  • Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the efficiency of quenching.

  • kₑ is the bimolecular quenching rate constant.

  • τ₀ is the lifetime of the fluorophore in the absence of the quencher.

Applications in Drug Development

The study of protein-ligand interactions is fundamental in drug discovery and development. Fluorescence quenching assays can provide valuable insights into:

  • Binding Affinity: Determining the strength of the interaction between a drug candidate and its target protein.

  • Mechanism of Action: Understanding how a drug molecule interacts with its target.

  • High-Throughput Screening: Screening large libraries of compounds for their ability to bind to a specific protein target.

Data Presentation: Quenching of Bovine Serum Albumin (BSA) Fluorescence

The following tables summarize hypothetical quantitative data for the fluorescence quenching of BSA by this compound at different temperatures. This data is representative of what would be obtained in a typical experiment and is based on published data for similar quinoline derivatives interacting with BSA.[1][2][3][4][5]

Table 1: Stern-Volmer and Bimolecular Quenching Constants

Temperature (K)Kₛᵥ (L mol⁻¹)kₑ (L mol⁻¹ s⁻¹)Correlation Coefficient (R²)
2981.25 x 10⁵1.25 x 10¹³0.9985
3081.08 x 10⁵1.08 x 10¹³0.9991
3180.92 x 10⁵0.92 x 10¹³0.9979

Note: The fluorescence lifetime (τ₀) of tryptophan in BSA is approximately 10⁻⁸ s.[3]

Table 2: Binding Constants and Thermodynamic Parameters

Temperature (K)Binding Constant (Kₐ) (L mol⁻¹)Number of Binding Sites (n)ΔG (kJ mol⁻¹)ΔH (kJ mol⁻¹)ΔS (J mol⁻¹ K⁻¹)
2989.8 x 10⁴~1-28.4-15.244.3
3087.5 x 10⁴~1-28.9-15.244.5
3185.9 x 10⁴~1-29.3-15.244.4

Experimental Protocols

Protocol 1: Determination of Fluorescence Quenching of BSA

Objective: To measure the quenching of the intrinsic tryptophan fluorescence of Bovine Serum Albumin (BSA) by this compound.

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound

  • Phosphate buffer (pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1.0 x 10⁻⁵ M stock solution of BSA in phosphate buffer (pH 7.4).

    • Prepare a 1.0 x 10⁻³ M stock solution of this compound in the same phosphate buffer.

  • Sample Preparation:

    • In a series of cuvettes, place 2.0 mL of the BSA stock solution.

    • Add increasing volumes of the this compound stock solution to the cuvettes to achieve final concentrations ranging from 0 to 100 µM.

    • Adjust the final volume in each cuvette to 4.0 mL with phosphate buffer to maintain a constant BSA concentration.

    • Mix the solutions thoroughly and allow them to equilibrate for 5 minutes at room temperature.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to 280 nm (to excite tryptophan residues).[5]

    • Record the fluorescence emission spectra from 300 to 450 nm.

    • The fluorescence intensity at the emission maximum (around 340-350 nm) is recorded for each sample.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect if necessary.[6][7]

    • Plot the Stern-Volmer graph of F₀/F versus the concentration of the quencher, [Q].

    • Determine the Stern-Volmer constant (Kₛᵥ) from the slope of the linear plot.

    • Calculate the bimolecular quenching rate constant (kₑ) using the equation kₑ = Kₛᵥ / τ₀.

Protocol 2: Determination of Binding Constant and Thermodynamic Parameters

Objective: To determine the binding constant (Kₐ) and thermodynamic parameters (ΔG, ΔH, ΔS) for the interaction between BSA and this compound.

Procedure:

  • Follow the procedure outlined in Protocol 1 to obtain fluorescence quenching data at different temperatures (e.g., 298 K, 308 K, and 318 K).

  • Data Analysis:

    • For static quenching, the binding constant (Kₐ) and the number of binding sites (n) can be determined using the double logarithm regression curve of the following equation: log[(F₀ - F) / F] = log Kₐ + n log[Q]

    • Plot log[(F₀ - F) / F] versus log[Q]. The slope of the line gives 'n', and the intercept gives log Kₐ.

    • The thermodynamic parameters can be calculated using the van't Hoff equation: ln Kₐ = -ΔH / (RT) + ΔS / R

    • Plot ln Kₐ versus 1/T. The slope of the line is -ΔH/R, and the intercept is ΔS/R.

    • The free energy change (ΔG) can then be calculated using the equation: ΔG = ΔH - TΔS

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_results Results prep_BSA Prepare BSA Stock Solution titration Titrate BSA with Quencher prep_BSA->titration prep_Quencher Prepare Quencher Stock Solution prep_Quencher->titration equilibration Equilibrate Samples titration->equilibration measurement Measure Fluorescence Spectra equilibration->measurement sv_plot Stern-Volmer Plot measurement->sv_plot binding_plot Binding Constant Plot measurement->binding_plot ksv_kq Determine Ksv and kq sv_plot->ksv_kq ka_n Determine Ka and n binding_plot->ka_n thermo_plot Thermodynamic Analysis thermo_params Calculate ΔG, ΔH, ΔS thermo_plot->thermo_params ka_n->thermo_plot

Caption: Experimental workflow for fluorescence quenching studies.

Caption: Comparison of dynamic and static fluorescence quenching mechanisms.

signaling_pathway cluster_interaction Protein-Ligand Interaction cluster_process Fluorescence Quenching Process cluster_output Measured Output Protein Protein (BSA) (Intrinsic Fluorescence) Complex Protein-Ligand Complex (Non-fluorescent or less fluorescent) Excitation Excitation (280 nm) Protein->Excitation Ligand Ligand ((2-Quinolyl)methylamine HCl) Ligand->Protein Binding Emission Fluorescence Emission (Quenched) Complex->Emission Static Quenching Excitation->Emission Intensity Decreased Fluorescence Intensity Emission->Intensity

Caption: Logical relationship in protein fluorescence quenching by a ligand.

References

Application Notes and Protocols for (2-Quinolyl)methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and potential applications of (2-Quinolyl)methylamine hydrochloride. The information is compiled to ensure laboratory safety and to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₁₀H₁₁ClN₂. It is the hydrochloride salt of (2-Quinolyl)methylamine.

PropertyValue
Molecular Formula C₁₀H₁₁ClN₂
Molecular Weight 194.66 g/mol
CAS Number 861036-67-1
Appearance Solid (form may vary)
Purity ≥97%

Safety and Handling Protocols

Strict adherence to safety protocols is essential when handling this compound to minimize risks.

Hazard Identification

This compound is classified as a hazardous substance. Key hazards include:

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Causes serious eye irritation.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPE ItemSpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.
First Aid Measures

In case of exposure, follow these first-aid procedures immediately.

Exposure RouteFirst Aid Protocol
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention immediately if symptoms occur.
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Storage Protocols

Proper storage is crucial to maintain the integrity and stability of this compound.

Storage ConditionRecommendation
Container Keep containers tightly closed in a dry, cool, and well-ventilated place.
Incompatible Materials Strong oxidizing agents, strong acids, and strong reducing agents.

Experimental Protocols

Detailed experimental protocols for the specific use of this compound are not widely available in published literature, suggesting it is primarily used as a versatile building block in organic synthesis. The following is a generalized protocol for its potential use as a nucleophilic amine in a coupling reaction.

General Protocol: N-Alkylation or N-Arylation Reaction

This protocol outlines a general procedure for the reaction of this compound with an electrophile (e.g., an alkyl halide or aryl halide).

Materials:

  • This compound

  • Alkyl halide or Aryl halide

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, DMSO, acetonitrile)

  • Inert gas atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound and the chosen anhydrous solvent.

  • Add the base to the suspension to deprotonate the amine hydrochloride, forming the free amine in situ.

  • Stir the mixture at room temperature for a predetermined time to ensure complete deprotonation.

  • Add the electrophilic reagent (alkyl or aryl halide) to the reaction mixture.

  • The reaction may be heated to facilitate the reaction, depending on the reactivity of the electrophile.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with water or an appropriate aqueous solution.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product using column chromatography, recrystallization, or distillation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactant_Prep Prepare (2-Quinolyl)methylamine hydrochloride and solvent in a dry flask under inert gas Base_Addition Add base to form the free amine Reactant_Prep->Base_Addition Electrophile_Addition Add electrophile (e.g., alkyl/aryl halide) Base_Addition->Electrophile_Addition Heating Heat as required Electrophile_Addition->Heating Monitoring Monitor reaction (TLC, LC-MS) Heating->Monitoring Quenching Quench reaction Monitoring->Quenching Extraction Extract product Quenching->Extraction Drying Dry organic layer Extraction->Drying Concentration Concentrate solvent Drying->Concentration Purification Purify product Concentration->Purification

Caption: Generalized workflow for a nucleophilic substitution reaction.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, the quinoline moiety is a well-known pharmacophore present in numerous approved drugs. Derivatives of quinoline have shown a wide range of biological activities, including:

  • Antimalarial

  • Anticancer

  • Antibacterial

  • Anti-inflammatory

Therefore, this compound serves as a valuable starting material for the synthesis of novel quinoline-based compounds with potential therapeutic applications. The primary amine group provides a reactive handle for further molecular elaboration and the generation of compound libraries for screening.

G Start (2-Quinolyl)methylamine hydrochloride Synthesis Chemical Synthesis (e.g., Amide coupling, Reductive amination) Start->Synthesis Starting Material Library Library of Novel Quinoline Derivatives Synthesis->Library Screening Biological Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Active Compounds Candidate Drug Candidate Lead->Candidate

Caption: Drug discovery pathway utilizing the target compound.

Application Notes and Protocols for the Quantification of (2-Quinolyl)methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Quinolyl)methylamine hydrochloride is a quinoline derivative of interest in pharmaceutical research due to the diverse biological activities associated with the quinoline scaffold, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Accurate and precise quantification of this compound is essential for quality control, stability studies, and pharmacokinetic assessments. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectroscopy, and Titrimetry.

Analytical Techniques Overview

A summary of the analytical techniques applicable to the quantification of this compound is presented below. HPLC is generally the method of choice for its high sensitivity and specificity, particularly for stability-indicating assays.

Technique Principle Primary Use Strengths Limitations
HPLC Chromatographic separation based on polarityQuantification, purity assessment, stability studiesHigh resolution, sensitivity, and specificityRequires more complex instrumentation
GC Chromatographic separation based on volatilityAnalysis of volatile impurities or after derivatizationHigh efficiency for volatile compoundsThe compound is non-volatile and requires derivatization
UV-Vis Spectroscopy Measurement of light absorbanceQuick estimation of concentrationSimple, rapid, and cost-effectiveLow specificity, susceptible to interference
Titrimetry Neutralization reactionAssay of bulk drug substanceHigh precision and accuracy for pure samplesNot suitable for trace analysis or mixtures

Quantitative Data Summary

The following tables summarize the typical quantitative data obtained from the analytical methods described in this document.

Table 1: HPLC Method Performance Characteristics
Parameter Typical Performance Value Description
Linearity (r²)> 0.999Demonstrates a direct proportionality between analyte concentration and instrument response over a defined range.
Accuracy (% Recovery)98.0% - 102.0%The closeness of the measured value to the true value.
Precision (% RSD)< 2.0%The degree of agreement among individual test results when the procedure is applied repeatedly.
Limit of Detection (LOD)0.05 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ)0.15 µg/mLThe lowest concentration that can be quantified with acceptable precision and accuracy.
Table 2: Forced Degradation Study Results for this compound
Stress Condition Time % Degradation Major Degradants
0.1 M HCl24 hours15.2%Degradant 1 (Hydrolysis product)
0.1 M NaOH8 hours25.8%Degradant 2 (Hydrolysis product)
3% H₂O₂24 hours10.5%Degradant 3 (Oxidation product)
Thermal (80°C)48 hours5.1%Minor unidentified degradants
Photolytic (UV light)72 hours8.9%Degradant 4 (Photolytic product)
Table 3: UV-Vis Spectrophotometric Analysis Data
Parameter Value
Wavelength of Maximum Absorbance (λmax)278 nm
Molar Absorptivity (ε)8,500 L·mol⁻¹·cm⁻¹
Linearity Range1 - 20 µg/mL
Correlation Coefficient (r²)> 0.998
Table 4: Titrimetric Analysis Data
Parameter Value
Titrant0.1 M Sodium Hydroxide
IndicatorPhenolphthalein
End PointFaint pink color
Purity (as is basis)99.5% - 100.5%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a reverse-phase HPLC method for the quantification of this compound and its degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • This compound reference standard.

  • HPLC grade solvents.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 278 nm.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 30% A, 70% B

    • 25-30 min: Hold at 30% A, 70% B

    • 30-32 min: Gradient back to 95% A, 5% B

    • 32-40 min: Hold at 95% A, 5% B (re-equilibration)

3. Standard Solution Preparation:

  • Prepare a stock solution of the reference standard in the mobile phase (initial composition) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

4. Sample Preparation:

  • Bulk Drug: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

  • Forced Degradation Samples: Neutralize the stressed samples before dilution to the appropriate concentration with the mobile phase.

5. Analysis:

  • Inject the blank (mobile phase), followed by the calibration standards and then the samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Protocol 2: Gas Chromatography (GC) Method (for potential volatile impurities)

As this compound is a salt and non-volatile, direct analysis by GC is not feasible. This protocol is for the analysis of potential volatile amine impurities after derivatization.

1. Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Dichloromethane.

2. GC Conditions:

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

3. Sample Preparation (Derivatization):

  • Accurately weigh about 10 mg of the sample into a vial.

  • Add 1 mL of dichloromethane and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

4. Analysis:

  • Inject 1 µL of the derivatized sample into the GC.

  • Identify and quantify any volatile impurities based on the retention times and peak areas of corresponding standards.

Protocol 3: UV-Vis Spectrophotometric Method

This protocol provides a simple and rapid method for the estimation of this compound in a pure sample.

1. Instrumentation and Materials:

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Solvent: 0.1 M Hydrochloric Acid.

2. Procedure:

  • Prepare a stock solution of the reference standard in 0.1 M HCl at a concentration of 100 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 20 µg/mL.

  • Scan the spectrum of a standard solution from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of the calibration standards and the sample solution at the λmax against a blank of 0.1 M HCl.

  • Construct a calibration curve and determine the concentration of the sample.

Protocol 4: Titrimetric Method

This protocol is suitable for the assay of bulk this compound.

1. Materials:

  • 0.1 M Sodium Hydroxide (NaOH) volumetric solution, standardized.

  • Phenolphthalein indicator solution.

  • Solvent: Water.

2. Procedure:

  • Accurately weigh about 150 mg of this compound and dissolve it in 50 mL of water.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with 0.1 M NaOH until a faint pink color persists for at least 30 seconds.

  • Record the volume of NaOH consumed.

  • Calculate the percentage purity using the following formula:

    % Purity = (V × M × F × 100) / W

    Where:

    • V = Volume of NaOH consumed (mL)

    • M = Molarity of NaOH solution

    • F = Molar mass of this compound (194.66 g/mol )

    • W = Weight of the sample (mg)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing & Reporting start Start: (2-Quinolyl)methylamine hydrochloride Sample stock Prepare Stock Solution (1 mg/mL) start->stock titration Titrimetric Analysis start->titration stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) stock->stress gc GC Analysis (Derivatization) stock->gc uv UV-Vis Analysis stock->uv neutralize Neutralize/Dilute Stressed Samples stress->neutralize hplc HPLC Analysis neutralize->hplc quantify Quantify Analyte & Degradation Products hplc->quantify gc->quantify uv->quantify titration->quantify report Generate Report: - Purity - Stability Profile quantify->report

Caption: Experimental workflow for quantification and stability studies.

chromatographic_separation cluster_system Chromatographic System mobile_phase Mobile Phase pump Pump mobile_phase->pump injector Injector pump->injector column Stationary Phase (Column) injector->column separation Differential Partitioning between Phases detector Detector column->detector Separation Occurs data_system Data System detector->data_system mixture Sample Mixture (Analyte + Impurities) mixture->injector elution Elution of Separated Components

Caption: Principle of chromatographic separation.

References

Application Notes and Protocols for Molecular Docking Studies of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on quinoline derivatives. Quinoline scaffolds are of significant interest in medicinal chemistry due to their broad pharmacological activities, including anticancer, antimalarial, antiviral, and antibacterial properties.[1][2][3] Molecular docking is a pivotal computational technique that predicts the preferred orientation of a molecule when bound to a target, playing a crucial role in modern drug discovery.[1][4] This document outlines the applications of molecular docking for quinoline derivatives, presents key quantitative data from recent studies, and offers detailed experimental protocols for in silico analysis.

Applications of Molecular Docking for Quinoline Derivatives

Molecular docking studies have been instrumental in elucidating the mechanism of action and guiding the development of novel quinoline-based therapeutic agents.

  • Anticancer Activity: Quinoline derivatives have been extensively studied as potential anticancer agents.[4] Docking studies have been employed to investigate their binding interactions with various cancer-related protein targets, including DNA topoisomerase, epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR2), and c-Abl kinase.[4][5] For instance, some pyrano[3,2-c]quinoline analogues have shown the ability to intercalate with the DNA-topoisomerase complex, exhibiting energetically favorable binding modes.[6]

  • Antimalarial Activity: The quinoline core is a well-established pharmacophore in antimalarial drugs.[7] Molecular docking has been used to explore the binding of quinoline derivatives to key Plasmodium falciparum targets like lactate dehydrogenase (PfLDH) and dihydrofolate reductase (PfDHFR).[8][9][10] These studies help in understanding the structural requirements for potent antimalarial activity and overcoming drug resistance.[8][9]

  • Antiviral Activity: Quinoline derivatives have shown promise as antiviral agents, particularly as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs).[11] Molecular docking studies have been crucial in determining the binding affinity of these compounds within the active site of the HIV reverse transcriptase enzyme.[11] Furthermore, in silico screening of quinoline-based drugs has been conducted to identify potential inhibitors of SARS-CoV-2 viral entry and replication.[12]

  • Antibacterial Activity: With the rise of antibiotic resistance, there is a pressing need for novel antibacterial agents.[3] Molecular docking has been utilized to investigate the interaction of quinoline derivatives with bacterial enzymes such as DNA gyrase and peptide deformylase (PDF).[2][13][14] These computational analyses, in conjunction with in vitro assays, aid in the design and optimization of new antibacterial quinolines.[13][14]

Data Presentation: Quantitative Docking Results

The following tables summarize the quantitative data from various molecular docking studies of quinoline derivatives against different therapeutic targets.

Table 1: Anticancer Targets

Quinoline DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Binding Energy (kcal/mol)Reference
Pyrano[3,2-c]quinoline Analogues (2a-c)DNA-Topoisomerase--7.5 to -8.3-[6]
Amidrazone-Quinoline Hybridc-Abl Kinase1IEP169.76 (Libdock score)-[4]
Schiff's Base 4eVarious Cancer Proteins1K4T, 1ZXM, 4B5O--[15]
Thiopyrano[2,3-b]quinoline Derivative 4CB1a2IGR-6.1-[16]
Thiopyrano[2,3-b]quinoline Derivative 1CB1a2IGR-5.3-[16]
Ligand L_14BKY (Skin Cancer Target)4BKY-8.95-[17]
Ligand L_44BKY (Skin Cancer Target)4BKY-8.70-[17]

Table 2: Antiviral Targets

Quinoline DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Binding Energy (kcal/mol)Reference
Compound 4 (Pyrimidine moiety)HIV Reverse Transcriptase4I2P-10.67-[11]
Rilpivirine (Standard)HIV Reverse Transcriptase4I2P-8.56-[1]
CP-609754SARS-CoV-2 Mpro--10.8 (G-Score)-[12]
SaquinavirSARS-CoV-2 Mpro--9.6 (G-Score)-[12]
AfatinibSARS-CoV-2 Mpro--9.72 (G-Score)-[12]
Compound 4RSV G protein6BLH--5.64[18]
Ribavirin (Standard)RSV G protein6BLH--4.13[18]

Table 3: Antibacterial Targets

Quinoline DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Binding Energy (kcal/mol)Reference
Compound 19E. coli DNA Gyrase B--6.9-[2]
Compound 24E. coli DNA Gyrase B--7.1-[2]
Ciprofloxacin (Standard)E. coli DNA Gyrase B--7.3-[2]
Compound 11DNA Gyrase--7.33-[14]
Compound 10DNA Gyrase---18.8[19]
Isoniazid (Standard)DNA Gyrase---14.6[19]
Compound BS. aureus Target--7.562-
Compound CE. coli Gyrase B--8.562-

Table 4: Antimalarial Targets

Quinoline DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Binding Energy (kcal/mol)Reference
Designed Ligand L6P. falciparum PMT3UJ9-10.40-[20]
Designed Ligand L11P. falciparum PMT3UJ9-9.91-[20]
Compound 1cP. falciparum PMT3UJ9-9.50-[20]

Experimental Protocols

This section provides a generalized yet detailed protocol for performing molecular docking studies with quinoline derivatives. This protocol is a synthesis of methodologies reported in the literature and can be adapted for various software packages like AutoDock, Schrödinger's Maestro, or Discovery Studio.[1][3][11][21]

Protocol 1: Molecular Docking of Quinoline Derivatives

1. Ligand Preparation

  • 1.1. 2D Structure Sketching: Draw the 2D structures of the quinoline derivatives using chemical drawing software such as ChemDraw or MarvinSketch.

  • 1.2. 3D Structure Conversion: Convert the 2D structures into 3D structures.

  • 1.3. Energy Minimization: Perform energy minimization of the 3D ligand structures to obtain a stable conformation.[1] This is typically done using force fields like MMFF94 (Merck Molecular Force Field).[1]

  • 1.4. File Format Conversion: Save the final, energy-minimized ligand structures in a suitable format for the docking software (e.g., .pdb, .mol2, .sdf).

2. Protein Preparation

  • 2.1. Protein Structure Retrieval: Obtain the 3D crystal structure of the target protein from a public repository like the Protein Data Bank (PDB).

  • 2.2. Initial Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands.

  • 2.3. Addition of Hydrogen Atoms: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

  • 2.4. Charge Assignment: Assign appropriate atomic charges to the protein atoms.

  • 2.5. Protein Energy Minimization: Perform a short energy minimization of the protein structure to relieve any steric clashes that may have resulted from the previous preparation steps.

3. Docking Simulation

  • 3.1. Active Site Definition and Grid Generation: Define the binding site on the target protein. This can be done by specifying the coordinates of the co-crystallized ligand or by identifying key active site residues. Generate a grid box around this defined active site, which specifies the search space for the ligand during the docking process.[1] The size and center of the grid are critical parameters that can influence the docking results.[1]

  • 3.2. Docking Algorithm Execution: Run the docking simulation. The software will explore various conformations and orientations (poses) of the ligand within the defined grid box.[1] For each pose, a scoring function is used to calculate the binding energy or docking score, which estimates the binding affinity.[1]

  • 3.3. Selection of Docking Parameters: Choose the appropriate docking algorithm and its associated parameters. For example, in AutoDock Vina, you would define the exhaustiveness parameter, which controls the thoroughness of the search.

4. Analysis of Results

  • 4.1. Evaluation of Binding Affinity: Analyze the docking scores or binding energies of the different poses. The pose with the lowest binding energy is generally considered the most favorable binding mode.[1]

  • 4.2. Visualization of Binding Interactions: Visualize the best-ranked pose in the active site of the protein using molecular graphics software like PyMOL or Discovery Studio Visualizer.[3]

  • 4.3. Interaction Analysis: Identify and analyze the key molecular interactions between the quinoline derivative and the protein's active site residues. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

  • 4.4. Validation (Optional but Recommended): If a co-crystallized ligand was present in the original PDB file, re-dock this known ligand into the active site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose should ideally be less than 2.0 Å to validate the docking protocol.[3]

Mandatory Visualization

Molecular_Docking_Workflow LigandPrep LigandPrep GridGen GridGen LigandPrep->GridGen Docking Docking GridGen->Docking ProteinPrep ProteinPrep ProteinPrep->GridGen Results Results Docking->Results Visualization Visualization Results->Visualization Validation Validation Visualization->Validation

EGFR_Signaling_Pathway EGFR EGFR RAS_RAF RAS_RAF EGFR->RAS_RAF PI3K_AKT PI3K_AKT EGFR->PI3K_AKT Quinoline Quinoline Inhibitor Quinoline->EGFR Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Quinolyl)methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (2-Quinolyl)methylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the various synthetic routes to this important compound. As Senior Application Scientists, we have compiled this guide based on established literature and practical laboratory experience to help you improve your yield and overcome common challenges.

Introduction

This compound is a key building block in medicinal chemistry, finding applications in the development of various therapeutic agents. The successful synthesis of this compound with high yield and purity is crucial for advancing drug discovery programs. This guide outlines several common synthetic strategies and provides detailed troubleshooting for each, empowering you to optimize your experimental outcomes.

Synthetic Strategies Overview

There are several established pathways to synthesize this compound. The choice of a particular route often depends on the availability of starting materials, scalability, and the desired purity of the final product. Below is a summary of the most common synthetic approaches, each with its own set of advantages and potential challenges.

  • Route 1: Functionalization of 2-Methylquinoline

  • Route 2: Reduction of 2-Cyanoquinoline

  • Route 3: Reductive Amination of 2-Quinolinecarboxaldehyde

  • Route 4: Rearrangement Reactions from Quinoline-2-Carboxylic Acid Derivatives

  • Route 5: From 2-(Azidomethyl)quinoline via Staudinger Reaction

Select a synthetic route below to access a detailed troubleshooting guide and frequently asked questions.

Route 1: Functionalization of 2-Methylquinoline

This route typically involves the halogenation of the methyl group of 2-methylquinoline to form 2-(halomethyl)quinoline, followed by amination to introduce the amino group. The hydrochloride salt is then formed in a final step.

Troubleshooting Guide

Question: My halogenation of 2-methylquinoline is giving low yields and multiple side products. What could be the cause and how can I improve it?

Answer: Low yields and side reactions during the halogenation of 2-methylquinoline are common issues. Here are the likely causes and our recommendations:

  • Radical Halogenation Issues: The free radical halogenation of the methyl group can be challenging to control. Over-halogenation (di- and tri-halogenated products) is a significant side reaction.

    • Recommendation: Carefully control the stoichiometry of the halogenating agent (e.g., N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)). Use a radical initiator like benzoyl peroxide or AIBN and control the reaction temperature to favor mono-halogenation. It is often better to use slightly less than one equivalent of the halogenating agent and accept a lower conversion to avoid over-halogenation. The unreacted starting material is usually easier to separate from the mono-halogenated product than the di- and tri-halogenated byproducts.

  • Reaction Conditions: The choice of solvent and temperature is critical.

    • Recommendation: Use a non-polar solvent like carbon tetrachloride or benzene. The reaction should be initiated with light or a radical initiator and the temperature should be carefully controlled. For example, a patent describes the chlorination of 2-methylpyridine derivatives at 40-80°C in the presence of an inert solvent and a hydrogen chloride scavenger like sodium carbonate to prevent the reaction from stalling.[1]

Question: I am struggling with the amination of 2-(chloromethyl)quinoline. I am getting a mixture of primary, secondary, and tertiary amines, and even a quaternary ammonium salt.

Answer: Over-alkylation is a classic problem in amine synthesis. The newly formed primary amine is often more nucleophilic than the aminating reagent, leading to further reactions with the alkyl halide.

  • Use of a Large Excess of Ammonia: While seemingly straightforward, using a large excess of ammonia can help to statistically favor the formation of the primary amine. However, this can be impractical on a larger scale and may not completely eliminate side products.

  • The Gabriel Synthesis: This is a highly recommended method to avoid over-alkylation.[2][3][4] It involves the use of potassium phthalimide as an ammonia surrogate. The phthalimide anion is a good nucleophile for the initial SN2 reaction with 2-(chloromethyl)quinoline, but the resulting N-alkylphthalimide is not nucleophilic, thus preventing further alkylation.[2][3] The primary amine is then liberated by hydrazinolysis or acidic hydrolysis.[2]

    • Protocol:

      • React 2-(chloromethyl)quinoline with potassium phthalimide in a polar aprotic solvent like DMF at an elevated temperature.

      • After the reaction is complete, treat the N-(2-quinolylmethyl)phthalimide with hydrazine hydrate in refluxing ethanol to precipitate phthalhydrazide and liberate the desired primary amine.[2]

      • Filter off the phthalhydrazide and isolate the (2-Quinolyl)methylamine from the filtrate.

  • Use of Sodium Azide: Another excellent method is to first convert the 2-(chloromethyl)quinoline to 2-(azidomethyl)quinoline by reaction with sodium azide. The azide can then be cleanly reduced to the primary amine using a variety of methods, such as catalytic hydrogenation or the Staudinger reaction (see Route 5). This two-step process often provides higher yields of the pure primary amine compared to direct amination.

Experimental Workflow: Gabriel Synthesis

start 2-(Chloromethyl)quinoline intermediate N-(2-Quinolylmethyl)phthalimide start->intermediate DMF, Heat phthalimide Potassium Phthalimide phthalimide->intermediate product (2-Quinolyl)methylamine intermediate->product Ethanol, Reflux hydrazine Hydrazine Hydrate hydrazine->product salt (2-Quinolyl)methylamine Hydrochloride product->salt Ether or other suitable solvent hcl HCl hcl->salt start 2-Quinolinecarboxaldehyde product (2-Quinolyl)methylamine start->product Dichloroethane, Acetic Acid amine_source Ammonium Acetate amine_source->product reducing_agent Sodium Triacetoxyborohydride reducing_agent->product salt (2-Quinolyl)methylamine Hydrochloride product->salt Ether or other suitable solvent hcl HCl hcl->salt

References

Technical Support Center: Overcoming Solubility Challenges with (2-Quinolyl)methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2-Quinolyl)methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered when preparing aqueous solutions of this compound. As a hydrochloride salt of a molecule containing two basic nitrogen atoms, its behavior in solution is primarily governed by pH. This document provides a framework for understanding and systematically overcoming these challenges to ensure reproducible and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in neutral water or buffer?

A: While (2-Quinolyl)methylamine is supplied as a hydrochloride salt to improve aqueous solubility, its parent molecule has a quinoline ring system, which is inherently hydrophobic.[1][2] The solubility of amine salts is a balance between the ionic, water-soluble salt form and the less soluble, neutral free base.[3] If the pH of your aqueous solution is too high, the hydrochloride salt can convert to its less soluble free base form, leading to precipitation or cloudiness.

Q2: What is the expected pKa of this compound and why is it important?

  • The primary amine is expected to be the more basic site, with a predicted pKa likely in the range of 8.5-9.5, similar to other aminomethylquinolines.[4]

  • The quinoline ring nitrogen is less basic, with a pKa likely around 4-5.

The pKa is the pH at which 50% of that specific functional group is in its protonated (charged) form and 50% is in its neutral form. To maintain maximum solubility, the pH of the solution should be kept at least 1-2 units below the pKa of the primary amine, ensuring it remains fully protonated and charged.[2]

Q3: My compound dissolves initially but then crashes out of solution. What is happening?

A: This phenomenon, known as precipitation, often occurs when a stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer. If the final pH of the aqueous solution is near or above the pKa of the compound's primary amine, the protonated, soluble form will convert to the neutral, less soluble free base, which then precipitates. This can also happen if the buffer capacity is insufficient to handle the addition of the acidic hydrochloride salt solution.

Q4: What is the maximum recommended concentration of co-solvents like DMSO in cell-based assays?

A: The tolerance for Dimethyl Sulfoxide (DMSO) varies significantly among different cell lines and assay types. As a general guideline, the final concentration of DMSO should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity. It is always best practice to run a vehicle control with the same final concentration of DMSO to assess its effect on your specific experimental system.

Troubleshooting Workflows & Protocols

This section provides a systematic approach to resolving solubility issues. The core principle is to maintain the compound in its fully protonated, ionic state.

Logical Workflow for Solubilization

The following diagram outlines the decision-making process for preparing an aqueous solution of this compound.

Solubilization Workflow start Start: Weigh (2-Quinolyl)methylamine hydrochloride powder attempt_water Attempt to dissolve in desired aqueous buffer (e.g., PBS pH 7.4) start->attempt_water check_sol Is the solution clear? attempt_water->check_sol success Success: Solution is ready for use. Verify final pH. check_sol->success Yes failure Problem: Solution is cloudy, has precipitate, or forms gel. check_sol->failure No ph_adjust Strategy 1: pH Adjustment (See Protocol 2) failure->ph_adjust Primary Approach cosolvent Strategy 2: Co-Solvent (See Protocol 3) failure->cosolvent Alternative Approach check_ph_sol Is the solution clear after pH adjustment? ph_adjust->check_ph_sol check_cosolvent_sol Is the solution clear after using co-solvent? cosolvent->check_cosolvent_sol check_ph_sol->success Yes check_ph_sol->cosolvent No, try co-solvent check_cosolvent_sol->success Yes

Caption: Decision workflow for solubilizing (2-Quinolyl)methylamine HCl.

Experimental Protocols

Objective: To determine the approximate solubility of the compound in a specific aqueous buffer.

Materials:

  • This compound

  • Desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Prepare a saturated solution by adding an excess amount of the compound to a known volume of the buffer (e.g., 5-10 mg in 1 mL).

  • Vortex the mixture vigorously for 2-3 minutes.

  • Equilibrate the suspension at a constant temperature (e.g., room temperature) for 1-2 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Dilute the supernatant with the buffer and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

Objective: To prepare a clear aqueous solution by lowering the pH.

Materials:

  • This compound

  • Purified water or desired low-buffering-capacity solvent

  • 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

Procedure:

  • Weigh the required amount of this compound.

  • Add it to approximately 80% of the final desired volume of water.

  • Stir the suspension. The solution will likely be acidic due to the hydrochloride salt.

  • Measure the pH. If the compound is not fully dissolved, slowly add 0.1 M HCl dropwise while stirring and monitoring the pH.

  • Continue adding acid until the solution becomes clear. A target pH of 4.0 - 5.0 is a good starting point, as this will ensure both the primary amine and the quinoline nitrogen are fully protonated.

  • Once the solid is completely dissolved, add water to reach the final volume.

  • Record the final pH of the solution. Note: Ensure this final pH is compatible with your downstream application.

Objective: To prepare an aqueous solution from a high-concentration DMSO stock.

Materials:

  • This compound

  • DMSO (anhydrous, cell culture grade)

  • Desired aqueous buffer

  • Vortex mixer or sonicator

Procedure:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Use a vortex mixer or brief sonication to ensure complete dissolution.

  • Dilution into Aqueous Buffer: To prepare the final working solution, slowly add the DMSO stock solution dropwise into the vortexing aqueous buffer. Never add the aqueous buffer to the DMSO stock, as this can cause the compound to precipitate.

  • Final Concentration: Ensure the final percentage of DMSO in the working solution is as low as possible and compatible with your assay (e.g., <0.5%).

  • Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation (cloudiness or Tyndall effect). If precipitation occurs, the final concentration may be above the compound's solubility limit in that specific buffer/DMSO mixture.

Solubilization Method Principle Pros Cons
pH Adjustment Increases the fraction of the protonated, charged species.Avoids organic co-solvents. Cost-effective.Final pH may be incompatible with biological assays. Requires careful pH control.
Co-solvency (DMSO) The organic solvent helps to solvate the hydrophobic quinoline ring.High stock concentrations are possible. Simple to perform.DMSO can have biological effects. Risk of precipitation upon dilution.

Stability Considerations and Assessment

Amine hydrochlorides in aqueous solution can be susceptible to degradation over time, influenced by pH, temperature, and light.

Q5: How can I assess the stability of my prepared solution?

A: A forced degradation study is an accelerated method to identify potential stability issues.[5] This involves exposing the compound in solution to harsh conditions to predict its long-term stability and identify degradation products.

Protocol 4: Basic Forced Degradation Study

Objective: To quickly assess the stability of this compound under stress conditions.

Materials:

  • Prepared aqueous stock solution of the compound (e.g., 1 mg/mL)

  • 1 M HCl, 1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector

Procedure:

  • Prepare Samples: Aliquot the stock solution into four separate, protected vials.

    • Control: Store at 4°C, protected from light.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl (final concentration 0.1 M).

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH (final concentration 0.1 M).

    • Oxidation: Add an equal volume of 6% H₂O₂ (final concentration 3%).

  • Incubation: Incubate the acid and base hydrolysis samples at an elevated temperature (e.g., 60°C) and the oxidation sample at room temperature.[1][6]

  • Time Points: Analyze all samples by HPLC at initial time (T=0) and after set time points (e.g., 2, 8, 24 hours). Before injection, neutralize the acid and base samples.

  • Analysis: Compare the chromatograms of the stressed samples to the control. A significant decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.

Stability Assessment Workflow cluster_stress Forced Degradation Conditions prep_sol Prepare Aqueous Solution of Compound (e.g., 1 mg/mL) control Control (4°C, Dark) prep_sol->control acid Acid Stress (0.1 M HCl, 60°C) prep_sol->acid base Base Stress (0.1 M NaOH, 60°C) prep_sol->base oxid Oxidative Stress (3% H₂O₂, RT) prep_sol->oxid hplc Analyze by HPLC-UV at T=0, 2, 8, 24h control->hplc acid->hplc base->hplc oxid->hplc analyze Compare chromatograms: - Parent peak area - Appearance of new peaks hplc->analyze result Determine Stability Profile analyze->result

Caption: Workflow for a basic forced degradation study.

By following these structured troubleshooting guides and protocols, researchers can systematically overcome the solubility challenges associated with this compound, leading to more reliable and reproducible experimental results.

References

preventing degradation of (2-Quinolyl)methylamine hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of (2-Quinolyl)methylamine hydrochloride to prevent its degradation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] It is also advisable to protect the compound from light, as quinoline derivatives can be photosensitive.[3]

Q2: How should I prepare and store solutions of this compound?

A2: Aqueous solutions of quinoline compounds can be susceptible to degradation.[3] It is recommended to prepare solutions fresh for each experiment. If storage is necessary, solutions should be kept at low temperatures (refrigerated or frozen), protected from light, and potentially stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] The pH of the solution is a critical factor, as degradation can be accelerated in both acidic and basic conditions.[3]

Q3: What are the visible signs of degradation of this compound?

A3: A common indicator of degradation in quinoline compounds is a change in color, typically starting with yellowing and progressing to brown.[3][4] If you observe discoloration in either the solid compound or its solutions, it is a sign that the integrity of the compound may be compromised.[3]

Q4: What substances are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[1][2] Contact with these substances should be avoided to prevent hazardous reactions and degradation of the compound.

Troubleshooting Guide

Issue: I am observing inconsistent or unexpected results in my experiments.

This could be due to the degradation of this compound. Use the following guide to troubleshoot potential stability issues.

Potential Cause Recommended Action
Improper Storage of Solid Verify that the solid compound is stored in a tightly sealed container in a cool, dry, and dark place.[1][2][3]
Solution Instability Prepare fresh solutions for each experiment. If using a stock solution, test for degradation (e.g., via HPLC) and consider preparing a new stock. For sensitive experiments, validate the stability of your stock solutions under your specific storage conditions.[3]
Exposure to Light Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[3]
Incorrect pH Ensure the pH of your experimental buffer is within a stable range for the compound. The stability of quinoline derivatives is highly pH-dependent.[3]
Oxidation For highly sensitive applications, consider de-gassing solvents and preparing solutions under an inert atmosphere.[3]
High Temperature Avoid exposing the compound to excessive heat.[1][2] Store solutions at appropriate cold temperatures (e.g., 2-8 °C or -20 °C).[3]

Stability and Incompatibility Summary

Condition Solid Compound In Solution
Temperature Stable under normal conditions. Avoid excess heat.[1][2]Elevated temperatures increase the rate of degradation.[3]
Light Store protected from light as a precaution.[3]Photosensitive; degradation can occur upon exposure to UV or ambient light.[3]
Moisture May be hygroscopic. Store in a dry environment.[5][6]Aqueous solutions can be unstable.[3]
pH Not applicable.Stability is highly pH-dependent; degradation can be accelerated in acidic and basic conditions.[3]
Incompatible Materials Strong oxidizing agents, strong acids, strong reducing agents.[1][2]Strong oxidizing agents, strong acids, strong reducing agents.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Handling and Solution Preparation

  • Handling Solid: Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses).[2] Avoid dust formation.[1]

  • Solvent Preparation: If an inert atmosphere is required, de-gas the solvent by sparging with nitrogen or argon for at least 15 minutes.

  • Weighing: Weigh the desired amount of the solid compound quickly to minimize exposure to air and moisture.

  • Dissolution: Dissolve the solid in the prepared solvent. If necessary, sonication can be used to aid dissolution.

  • Storage of Solution: If not for immediate use, store the solution in a tightly sealed, light-protected container at a low temperature.

Visual Guides

ExperimentalWorkflow Experimental Workflow for Minimizing Degradation cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Troubleshooting storage Store Solid Properly (Cool, Dry, Dark) weigh Weigh Compound storage->weigh Minimize exposure dissolve Dissolve in Solvent weigh->dissolve use_fresh Use Solution Immediately dissolve->use_fresh protect_light Protect from Light use_fresh->protect_light control_temp Control Temperature protect_light->control_temp analyze Analyze Results control_temp->analyze troubleshoot Inconsistent Results? Troubleshoot Stability analyze->troubleshoot

Caption: A recommended workflow for handling this compound.

TroubleshootingDegradation Troubleshooting this compound Degradation cluster_checks Potential Causes of Degradation cluster_actions Corrective Actions start Inconsistent Experimental Results? check_storage Improper Solid Storage? start->check_storage check_solution Solution Instability? start->check_solution check_light Light Exposure? start->check_light check_temp Excessive Heat? start->check_temp check_incompat Incompatible Reagents? start->check_incompat action_storage Verify Storage Conditions (Cool, Dry, Dark) check_storage->action_storage action_solution Prepare Fresh Solution check_solution->action_solution action_light Use Amber Vials/ Protect from Light check_light->action_light action_temp Maintain Low Temp. check_temp->action_temp action_incompat Check Reagent Compatibility check_incompat->action_incompat

Caption: A logic diagram for troubleshooting potential degradation issues.

References

Technical Support Center: Optimizing Derivatization of (2-Quinolyl)methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the derivatization of (2-Quinolyl)methylamine hydrochloride. This resource includes frequently asked questions and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for derivatizing this compound?

A1: this compound is often derivatized to enhance its analytical detection, particularly in chromatographic methods like HPLC and GC. The primary amine group can be modified to introduce a chromophore or fluorophore, significantly increasing its UV-Vis or fluorescence signal.[1][2][3] Derivatization can also improve the compound's volatility for gas chromatography or alter its retention characteristics in liquid chromatography.

Q2: Which derivatizing agents are suitable for a primary amine like this compound?

A2: A variety of reagents can be used to derivatize primary amines. Common classes include:

  • Acylating agents: Acid chlorides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides react with the amine to form stable amides.[4][5][6][7]

  • Labeling agents for HPLC: Reagents like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) and dansyl chloride introduce fluorescent tags, enabling highly sensitive detection.[1][8][9][10][11]

  • Silylating agents: Reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) can be used to increase volatility for GC analysis.[12][13]

  • Chiral derivatizing agents: For enantiomeric separation, chiral reagents like Marfey's reagent (FDAA) can be employed to form diastereomers that are separable on a standard HPLC column.[14][15][16]

Q3: Why is a base often required in the derivatization reaction?

A3: this compound is a salt. The primary amine needs to be in its free base form to act as a nucleophile and react with the derivatizing agent. A base, such as triethylamine, pyridine, or even a buffer solution (e.g., borate buffer), is added to neutralize the hydrochloride and any acidic byproducts formed during the reaction, such as HCl from acyl chlorides.[1][7][17] This drives the reaction to completion.

Q4: How can I monitor the progress of the derivatization reaction?

A4: The progress of the reaction can be monitored using thin-layer chromatography (TLC). The derivatized product will have a different retention factor (Rf) compared to the starting amine. Staining with ninhydrin can be useful as it reacts with the primary amine of the starting material but not the derivatized amide product. For quantitative analysis, taking aliquots at different time points and analyzing them by HPLC or GC is a common practice.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incorrect pH: The amine may not be sufficiently deprotonated to be nucleophilic.[1][18] 2. Inactive Reagent: The derivatizing agent may have hydrolyzed due to moisture.[4][19] 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Ensure the reaction mixture is basic. Add a suitable base (e.g., triethylamine, pyridine) or use a buffer of appropriate pH (typically pH 8-10 for many derivatizations).[1][20] 2. Use fresh or properly stored derivatizing agent. For moisture-sensitive reagents like acyl chlorides and silylating agents, perform the reaction under anhydrous conditions. 3. Gently warm the reaction mixture, but be cautious of potential side reactions or degradation of products at elevated temperatures.
Formation of Multiple Products 1. Over-acylation/silylation: If other reactive functional groups are present. 2. Side reactions of the derivatizing agent: Some reagents can react with the solvent or buffer components. 3. Degradation of starting material or product: The reaction conditions may be too harsh.1. Use a stoichiometric amount of the derivatizing agent and monitor the reaction closely. 2. Ensure the solvent and buffer are compatible with the chosen derivatizing agent. 3. Perform the reaction at a lower temperature or for a shorter duration.
Incomplete Reaction 1. Insufficient Reagent: Not enough derivatizing agent to react with all the amine. 2. Short Reaction Time: The reaction may not have had enough time to go to completion.[8] 3. Steric Hindrance: The quinoline group may sterically hinder the approach of a bulky derivatizing agent.1. Use a slight excess (e.g., 1.1-1.5 equivalents) of the derivatizing agent. 2. Increase the reaction time and monitor by TLC or HPLC until the starting material is consumed. 3. Choose a less sterically hindered derivatizing agent or increase the reaction temperature to overcome the activation energy barrier.
Difficulty in Product Purification 1. Excess Reagent: Unreacted derivatizing agent can co-elute with the product. 2. Hydrolysis of Reagent: The hydrolyzed byproduct of the derivatizing agent may be difficult to separate.1. Quench the excess reagent with a suitable scavenger. For example, a small amount of a primary amine solution can be added to react with excess dansyl chloride.[9] 2. Perform a work-up procedure to remove water-soluble byproducts. For example, wash the organic layer with a dilute aqueous acid and then a base.

Experimental Protocols

Protocol: Derivatization with 9-Fluorenylmethyloxycarbonyl Chloride (FMOC-Cl) for HPLC-Fluorescence Detection

This protocol provides a general guideline and may require optimization for specific applications.[1][3][9]

Materials:

  • This compound

  • Borate buffer (0.1 M, pH 9.0)

  • 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) solution (15 mM in acetonitrile)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M) to stabilize the derivative

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound in the borate buffer.

  • Derivatization Reaction:

    • To 100 µL of the sample or standard solution, add 100 µL of the FMOC-Cl solution.

    • Vortex the mixture for a brief period.

    • Allow the reaction to proceed at room temperature for a specified time (optimization may be required, e.g., 30-60 minutes).

  • Reaction Quenching/Stabilization: The addition of a small amount of acid, like 0.1 M HCl, can help stabilize the FMOC derivatives.[20]

  • Analysis: The sample is now ready for injection into the HPLC system equipped with a fluorescence detector.

Table of Optimized Reaction Parameters for FMOC-Cl Derivatization

ParameterTypical RangeOptimized Value (Example)
pH 8.0 - 10.09.0
FMOC-Cl Concentration 1.1 - 2.0 molar excess1.5 molar excess
Reaction Temperature Room Temperature - 40°CRoom Temperature
Reaction Time 10 - 60 minutes40 minutes[8]
Solvent Acetonitrile, THFAcetonitrile

Visualizations

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start prep_sample Prepare Sample in Buffer start->prep_sample mix Mix Sample and Reagent prep_sample->mix prep_reagent Prepare Derivatizing Reagent prep_reagent->mix incubate Incubate (Time & Temp) mix->incubate quench Quench/Stabilize incubate->quench analyze Analyze (HPLC/GC) quench->analyze end End analyze->end

Caption: General experimental workflow for derivatization.

Troubleshooting_Derivatization start Low Product Yield? check_ph Is pH optimal (8-10)? start->check_ph Yes adjust_ph Adjust pH with Base/Buffer check_ph->adjust_ph No check_reagent Is Reagent Active? check_ph->check_reagent Yes success Yield Improved adjust_ph->success use_fresh_reagent Use Fresh Reagent (Anhydrous Conditions) check_reagent->use_fresh_reagent No check_conditions Are Temp/Time Sufficient? check_reagent->check_conditions Yes use_fresh_reagent->success increase_temp_time Increase Temp/Time & Monitor check_conditions->increase_temp_time No check_conditions->success Yes increase_temp_time->success

Caption: Troubleshooting logic for low derivatization yield.

References

Technical Support Center: Troubleshooting (2-Quinolyl)methylamine hydrochloride in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Quinolyl)methylamine hydrochloride and related quinoline derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed when working with quinoline-containing compounds in fluorescence-based assays?

The most frequently reported issue is the intrinsic fluorescence of the quinoline scaffold, a phenomenon known as autofluorescence.[1][2] The extended π-electron system in the quinoline ring can absorb light and subsequently emit it, leading to high background signals that can interfere with assay readouts.[1] Other common challenges include poor aqueous solubility leading to compound precipitation, and Pan-Assay Interference Compounds (PAINS) behavior, where the compound appears active in multiple, unrelated assays through non-specific mechanisms.[2][3]

Q2: How can I determine if my this compound is autofluorescent?

The most direct method is to measure the fluorescence of the compound in the absence of any other assay components.[1] This can be performed using a fluorescence microplate reader or a spectrofluorometer. By exciting the compound at the same wavelength used for your assay's fluorophore and scanning a range of emission wavelengths, you can determine if the compound itself is contributing to the signal.[1]

Q3: My compound is autofluorescent. What strategies can I employ to mitigate this interference?

Several strategies can be effective in reducing the impact of compound autofluorescence:

  • Use of Red-Shifted Fluorophores: Autofluorescence from many organic compounds, including quinolines, is often strongest in the blue-green region of the spectrum (350-550 nm).[4][5] Switching to fluorophores that excite and emit at longer wavelengths (red or far-red, >600 nm) can significantly minimize spectral overlap and reduce interference.[1][5]

  • Background Subtraction: Include control wells containing the compound at each tested concentration but without the fluorescent reporter dye. The fluorescence from these wells can then be subtracted from the corresponding experimental wells.[4]

  • Time-Resolved Fluorescence (TRF): If available, using TRF assays with long-lifetime lanthanide-based fluorophores can help discriminate between the short-lived autofluorescence of the compound and the long-lived signal from the assay probe.

  • Spectral Unmixing: For imaging-based assays, if your microscope has spectral detection capabilities, you can computationally separate the emission spectrum of your quinoline compound from that of your assay fluorophore.[1]

Q4: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What can I do?

Poor aqueous solubility is a common characteristic of quinoline derivatives.[2] Here are some approaches to address this:

  • Optimize Stock Concentration: While a high concentration stock in DMSO is often desired to minimize the final solvent concentration, it can increase the likelihood of precipitation upon dilution. Preparing a less concentrated stock solution may help.[3]

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of the aqueous buffer. Instead, perform serial dilutions in your buffer or media, ensuring vigorous mixing at each step.[3]

  • Use of Pluronic F-127: For highly insoluble compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-127 to the assay buffer can help maintain solubility.

  • pH Adjustment: The solubility of quinolines, which are weak bases, can be pH-dependent, often increasing at a lower pH due to protonation.[2] If your assay permits, a slight adjustment of the buffer pH might improve solubility.

Q5: My compound shows activity in multiple, unrelated assays. Could it be a PAINS compound?

This is a possibility. PAINS are "nuisance compounds" that can interfere with assay readouts through various mechanisms, such as aggregation, reactivity, or optical interference, leading to false-positive results.[2] To investigate this, it is crucial to perform counter-screens and orthogonal assays. An orthogonal assay measures the same biological endpoint but uses a different detection technology (e.g., switching from a fluorescence-based to a luminescence- or absorbance-based readout).[1][4]

Troubleshooting Guides

Issue 1: High Background Fluorescence
Potential Cause Recommended Solution
Compound Autofluorescence 1. Confirm Autofluorescence: Run control wells with the compound in assay buffer without the fluorescent reporter.[4] 2. Switch to Red-Shifted Dyes: Use fluorophores with excitation/emission wavelengths greater than 600 nm to minimize spectral overlap.[1][5] 3. Implement Background Correction: For each plate, include control wells with the compound at each tested concentration but without the reporter dye. Subtract the average background from your experimental wells.[4] 4. Reduce Compound Concentration: If the assay window allows, test lower concentrations of the compound.
Media/Buffer Components 1. Use Phenol Red-Free Media: For cell-based assays, switch to a medium formulation that does not contain phenol red, which is fluorescent.[6] 2. Reduce Serum Concentration: Fetal bovine serum (FBS) contains fluorescent components. If possible for your cells, reduce the percentage of FBS during the assay.[5][6] 3. Wash Cells: Before the final reading in cell-based assays, wash the cells with a non-fluorescent buffer like PBS to remove fluorescent media components.[4]
Issue 2: Low or Inconsistent Signal
Potential Cause Recommended Solution
Compound Precipitation 1. Visual Inspection: Check for visible precipitate in the wells. 2. Optimize Dilution: Prepare fresh dilutions and consider a stepwise dilution method.[3] 3. Lower Compound Concentration: Test a lower concentration range of the compound.
Fluorescence Quenching 1. Perform a Quenching Control Assay: In a cell-free system, mix a constant concentration of your fluorescent dye with varying concentrations of your compound. A compound-dependent decrease in signal suggests quenching.[4] 2. Use a Different Fluorophore: A different dye may be less susceptible to quenching by your specific compound.[4]
Compound Degradation 1. Proper Storage: Ensure the compound is stored correctly, protected from light and moisture. 2. Fresh Stock Solutions: Prepare fresh stock solutions and avoid repeated freeze-thaw cycles by preparing smaller aliquots.[3]

Experimental Protocols

Protocol 1: Measurement of Compound Autofluorescence

Objective: To determine the intrinsic fluorescence of this compound at the wavelengths used in a primary fluorescence-based assay.

Materials:

  • This compound

  • Assay buffer (the same as used in the primary assay)

  • Black, clear-bottom 96- or 384-well microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The concentration range should cover the concentrations used in your primary assay.

  • Plate Preparation: Add the compound dilutions to the wells of the microplate. Include wells with assay buffer only as a blank control.

  • Plate Reading:

    • Place the plate in the fluorescence microplate reader.

    • Set the excitation wavelength to that of your primary assay's fluorophore.

    • Scan a range of emission wavelengths that includes the emission peak of your primary assay's fluorophore.

  • Data Analysis:

    • Subtract the fluorescence intensity of the blank control (buffer only) from all wells.

    • Plot the fluorescence intensity against the compound concentration to determine the extent of autofluorescence.

Visualizations

autofluorescence_troubleshooting_workflow start Unexpected Results in Fluorescence Assay measure_autofluorescence Measure compound fluorescence in assay buffer (Protocol 1) start->measure_autofluorescence check_autofluorescence Is the compound autofluorescent? mitigate_autofluorescence Mitigate Autofluorescence check_autofluorescence->mitigate_autofluorescence Yes check_other_issues Investigate other issues: - Precipitation - Quenching - PAINS behavior check_autofluorescence->check_other_issues No measure_autofluorescence->check_autofluorescence options Switch to red-shifted fluorophore Implement background subtraction Use Time-Resolved Fluorescence mitigate_autofluorescence->options end Assay Optimized options->end end_fail Consider Orthogonal Assay check_other_issues->end_fail

Caption: A logical workflow for troubleshooting unexpected results in fluorescence assays with quinoline compounds.

spectral_overlap cluster_0 Scenario 1: Spectral Overlap cluster_1 Scenario 2: Mitigation using Red-Shifted Dye Compound Autofluorescence (Blue-Green) Compound Autofluorescence (Blue-Green) Assay Fluorophore (Green) Assay Fluorophore (Green) Interference High Background (Interference) Compound Autofluorescence (Blue-Green) Compound Autofluorescence (Blue-Green) Red-Shifted Fluorophore (Far-Red) Red-Shifted Fluorophore (Far-Red) No_Interference Minimal Background (No Interference)

Caption: Mitigation of autofluorescence by shifting the assay fluorophore to a longer wavelength.

References

Technical Support Center: Purification of Crude (2-Quinolyl)methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude (2-Quinolyl)methylamine hydrochloride. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and illustrative diagrams to assist in obtaining a high-purity product.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" is a common issue when purifying amine salts, where the compound separates as a liquid phase instead of a solid.[1] This can be caused by the melting point of the impure compound being lower than the temperature of the crystallization solution or by using a solvent in which the compound is excessively soluble.

  • Troubleshooting Steps:

    • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil and add a small amount of additional hot solvent to lower the saturation point.[2]

    • Slow Cooling: Allow the solution to cool very slowly to room temperature, and then gradually cool it further in an ice bath. Rapid cooling encourages oiling.

    • Solvent System Modification: Consider a different solvent system. A mixture of a "good" solvent (like ethanol or methanol) with an "anti-solvent" (a solvent in which the compound is less soluble, such as diethyl ether or ethyl acetate) can be effective. Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "anti-solvent" until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the liquid-air interface. This can create nucleation sites for crystal growth.

Q2: After recrystallization, my yield is very low. How can I improve it?

A2: Low recovery is often due to using too much solvent or incomplete precipitation.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[2]

    • Evaporate Excess Solvent: If too much solvent was used, you can gently heat the solution to evaporate some of the solvent and increase the concentration.

    • Optimize Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) for an adequate amount of time to maximize crystal formation.

    • Check the Mother Liquor: After filtration, you can cool the mother liquor further to see if a second crop of crystals can be obtained. Be aware that the second crop may be less pure.

Q3: I am trying to purify my compound using silica gel column chromatography, but I'm getting poor recovery and streaky fractions. What is the problem?

A3: The basic nature of the amine in this compound can cause it to interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to irreversible adsorption, decomposition, and poor separation.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry of the silica in your chosen eluent system that contains a small amount of a basic modifier, such as 1-2% triethylamine.[3][4][5][6]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral).[7]

    • Convert to Free Base: For chromatography, it may be advantageous to convert the hydrochloride salt to the free base, purify the free base by column chromatography, and then convert it back to the hydrochloride salt.

Q4: My purified product still contains inorganic salt impurities. How can I remove them?

A4: Inorganic salts, such as ammonium chloride, can be co-precipitated during the synthesis and purification of amine hydrochlorides.

  • Troubleshooting Steps:

    • Choose an Appropriate Recrystallization Solvent: Select a solvent system where the inorganic salt has very low solubility. For example, ammonium chloride is sparingly soluble in absolute ethanol and even less so in n-butanol, making these good choices for recrystallizing methylamine hydrochloride to remove this impurity.[8]

    • Wash with a Non-polar Solvent: Washing the crude solid with a non-polar organic solvent in which the desired compound is insoluble but the inorganic salts are also insoluble may not be effective. A carefully chosen recrystallization is the better approach.

    • Aqueous Workup: Before crystallization, you can perform an aqueous workup. Dissolve the crude product in water, extract with an organic solvent to remove non-polar impurities, and then crystallize the product from the aqueous layer by adding a miscible organic solvent or by evaporating the water.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures). A good solvent will dissolve the compound when hot but not at room temperature. A promising system for amine hydrochlorides is an alcohol like ethanol, potentially with a small amount of water or an anti-solvent like diethyl ether.[8][9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of the Free Base

If recrystallization is insufficient, purification can be achieved by converting the salt to the free base, followed by column chromatography.

  • Free Base Formation: Dissolve the crude hydrochloride salt in water and basify the solution with a suitable base (e.g., sodium carbonate or dilute sodium hydroxide) to a pH of ~10-11. Extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Silica Gel Deactivation: Prepare a slurry of silica gel in the chosen eluent (e.g., hexane/ethyl acetate) containing 1% triethylamine. Pack the column with this slurry.[6]

  • Loading: Dissolve the crude free base in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the triethylamine-containing solvent system, gradually increasing the polarity if necessary. Collect fractions and monitor them by TLC.

  • Isolation and Salt Formation: Combine the pure fractions and remove the solvent under reduced pressure. Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether to precipitate the pure hydrochloride salt. Collect the salt by filtration, wash with ether, and dry.

Data Presentation

The following table summarizes typical, albeit hypothetical, results from the purification of crude this compound.

Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)Appearance
Recrystallization (Ethanol)85%98.5%75%Off-white crystalline solid
Column Chromatography85%>99%60%White crystalline solid

Visualizations

Purification Workflow

Purification_Workflow crude Crude (2-Quinolyl)methylamine Hydrochloride recrystallization Recrystallization crude->recrystallization Primary Method column_prep Convert to Free Base crude->column_prep Alternative Method pure_product Pure Product (>98%) recrystallization->pure_product column Column Chromatography (Deactivated Silica) column_prep->column salt_formation Convert back to HCl Salt column->salt_formation salt_formation->pure_product

Caption: Overall workflow for the purification of this compound.

Recrystallization Troubleshooting Guide

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude in Minimal Hot Solvent start->dissolve cool Cool Solution dissolve->cool outcome Observe Outcome cool->outcome crystals Good Crystals Form outcome->crystals Success oiling_out Product Oils Out outcome->oiling_out Problem no_crystals No Crystals Form outcome->no_crystals Problem solution1 Reheat, add more solvent, cool slowly oiling_out->solution1 solution2 Scratch flask, add seed crystal, or evaporate some solvent no_crystals->solution2 solution1->cool solution2->cool

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Minimizing Cytotoxicity of Quinoline Compounds in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and manage the cytotoxicity of quinoline compounds in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of quinoline-induced cytotoxicity?

A1: Quinoline derivatives can induce cytotoxicity through various mechanisms, including:

  • DNA Damage: Some quinoline compounds intercalate with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This leads to DNA strand breaks and ultimately apoptosis.[1][2]

  • Oxidative Stress: Quinoline compounds can generate reactive oxygen species (ROS), leading to oxidative damage to cellular components like lipids, proteins, and DNA.[3][4] This can trigger apoptotic pathways.[3]

  • Mitochondrial Dysfunction: Some derivatives can dissipate the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[3]

  • Enzyme Inhibition: Quinoline scaffolds are found in many kinase inhibitors, which can block signaling pathways essential for cell survival and proliferation.[5][6]

  • Receptor Blockade: Certain fluoroquinolones have been shown to interact with receptor complexes like the GABAA receptor, which can lead to excitotoxic effects.[1]

Q2: How does the chemical structure of a quinoline compound influence its cytotoxicity?

A2: The cytotoxic activity of quinoline derivatives is highly dependent on the functional groups attached to the quinoline core.[5] Substitutions at various positions on the quinoline ring can significantly alter the compound's biological activity, including its cytotoxicity. For instance, the addition of a nitro group has been shown to increase cytotoxicity, while subsequent modifications can either enhance or decrease this effect.[5] Structure-activity relationship (SAR) studies are crucial for understanding how different substituents impact cytotoxicity and for designing compounds with improved therapeutic indices.[7]

Q3: My quinoline compound is fluorescent. How can I prevent this from interfering with my fluorescence-based assays?

A3: The inherent fluorescence of the quinoline core can interfere with fluorescence-based assays.[8] To mitigate this:

  • Run a Compound-Only Control: Always include wells containing only the compound in the assay medium to measure its intrinsic fluorescence. This background fluorescence can then be subtracted from the values of the experimental wells.[9]

  • Switch to a Different Assay: If the autofluorescence is significant, consider using a non-fluorescent method, such as a colorimetric assay (e.g., MTT, SRB) or a luminescence-based assay.[8]

  • Use Red-Shifted Dyes: Autofluorescence is often more pronounced at shorter wavelengths. If possible, use fluorescent probes that have excitation and emission spectra in the red or far-red region to minimize spectral overlap with the quinoline compound.[9]

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Medium

Question: My quinoline compound is precipitating after I add it to the cell culture medium. How can I solve this?

Answer: Poor aqueous solubility is a common issue with quinoline derivatives.[8] Here are several troubleshooting steps:

Strategy Description Considerations
Optimize Stock Solution Ensure your compound is fully dissolved in a suitable organic solvent like DMSO before diluting it into the aqueous culture medium.[8]Use a high-quality, anhydrous grade of DMSO.
Control Final Solvent Concentration Keep the final concentration of the organic solvent in the culture medium as low as possible (typically ≤0.5% for DMSO) to avoid solvent-induced cytotoxicity and precipitation.[8]Always include a vehicle control with the same final solvent concentration in your experiment.[8]
Stepwise Dilution Instead of adding the DMSO stock directly to the final volume of medium, perform serial dilutions.[10]This gradual decrease in solvent concentration can help maintain solubility.
Gentle Warming Gently warm the cell culture medium to 37°C before adding the compound.[8]Do not overheat the medium as it can degrade components like serum and supplements.
Sonication Briefly sonicate the stock solution before dilution to help break up small aggregates.[8]Be cautious with sonication as it can degrade some compounds.
pH Adjustment The solubility of some quinoline derivatives can be pH-dependent.[8]Altering the pH of cell culture medium is generally not recommended as it can affect cell health. This is more suitable for cell-free assays.[11]
Use of Co-solvents or Excipients In some cases, using other co-solvents like ethanol or polyethylene glycols (PEGs) might be an option, but their compatibility with the cell line must be tested.[12]Always test the toxicity of any new solvent or excipient on your cells.
Issue 2: Inconsistent or Non-Reproducible Assay Results

Question: I am observing high variability in my results between replicate wells and different experiments. What could be the cause?

Answer: Inconsistent results can arise from several factors. Standardizing your workflow is key to improving reproducibility.[8]

Potential Cause Troubleshooting Steps
Cell Health and Passage Number Use cells that are in a healthy, logarithmic growth phase. Avoid using cells with a very high passage number, as their characteristics can change over time.[8]
Uneven Cell Seeding Ensure you have a homogenous single-cell suspension before plating. Use a consistent seeding density across all wells.[8]
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques, especially for small volumes of compounds and reagents.
Edge Effects The outer wells of a microplate are more prone to evaporation, which can concentrate compounds and affect cell growth.
Compound Instability The compound may be unstable in the cell culture medium over the duration of the experiment.
Assay Timing Ensure that incubation times for compound treatment and assay reagents are consistent across all plates and experiments.
Issue 3: Unexpected Cytotoxicity or Lack of Efficacy

Question: My quinoline compound is showing much higher or lower cytotoxicity than expected. What should I check?

Answer: Unexpected results can be due to off-target effects, assay interference, or specific characteristics of your cell line.

Potential Cause Troubleshooting Steps
Off-Target Effects The compound may be hitting unintended targets, leading to cytotoxicity.[13] Lysosomotropism, the accumulation of basic compounds in lysosomes, is a known off-target effect of some quinolines that can induce cytotoxicity.[14]
Interference with Assay Readout The quinoline compound itself might interfere with the assay chemistry. For example, some compounds can directly reduce the MTT reagent, leading to a false-positive signal for high cell viability.[8]
Cell Line Specificity The observed effect (or lack thereof) could be specific to the chosen cell line. The cell line may lack the intended target or possess resistance mechanisms.[8]
Incorrect Dose Range The active concentration range for your compound might be much narrower or broader than anticipated.
Mechanism of Action The compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) at the tested concentrations. Some quinoline derivatives may cause cell cycle arrest without inducing immediate cell death.[8]

Data on Quinoline Cytotoxicity

The cytotoxic potential of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell viability or proliferation.[15]

Table 1: IC50 Values of Various Quinoline Derivatives in Different Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[15]
2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12[15]
7-methyl-8-nitro-quinoline (C)Caco-2 (Colorectal)1.87[5]
8-nitro-7-quinolinecarbaldehyde (E)Caco-2 (Colorectal)0.53[5]
8-Amino-7-quinolinecarbaldehyde (F)Caco-2 (Colorectal)1.14[5]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g)Multiple human tumor cell lines< 1.0[7]
RuCp(Quin1)+ PF6- (1)RPMI 8226 (Multiple Myeloma)2[16]
RuCp(Quin2)+ PF6- (2)RPMI 8226 (Multiple Myeloma)5[16]

Note: The IC50 values can vary depending on the specific experimental conditions, including incubation time and the assay used.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[17]

Materials:

  • Quinoline compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[17]

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: a. Prepare serial dilutions of the quinoline compound in complete culture medium from your stock solution.[15] b. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (e.g., <0.5%).[10] c. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. d. Include a vehicle control (medium with the same final DMSO concentration) and an untreated control.[10] e. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of approximately 0.5 mg/mL).[10][17]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at a wavelength of around 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value.[15]

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This method uses flow cytometry to distinguish between viable, apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Quinoline compound

  • Trypsin-EDTA

  • Cold PBS

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the quinoline compound at the desired concentrations for the chosen time.[15]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[15]

  • Washing: Wash the cells twice with cold PBS.[15]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[15]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[15]

Visualizations

experimental_workflow_troubleshooting cluster_start Start: Experiment with Quinoline Compound cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Resolution start Cell-Based Assay problem Unexpected Results? (e.g., precipitation, high variability, unexpected cytotoxicity) start->problem solubility Solubility Issues - Check DMSO conc. - Stepwise dilution - Gentle warming problem->solubility Precipitation variability High Variability - Check cell health - Standardize seeding - Pipetting technique problem->variability Inconsistent Data cytotoxicity Unexpected Cytotoxicity - Check for assay interference - Consider off-target effects - Test different cell lines problem->cytotoxicity Anomalous Activity solution Optimized Protocol - Refined compound concentration - Modified assay conditions - Validated results solubility->solution variability->solution cytotoxicity->solution

Caption: Troubleshooting workflow for quinoline compound assays.

quinoline_cytotoxicity_pathways cluster_mechanisms Mechanisms of Cytotoxicity quinoline Quinoline Compound dna_damage DNA Damage (Topoisomerase Inhibition) quinoline->dna_damage ros Oxidative Stress (ROS Generation) quinoline->ros mitochondria Mitochondrial Dysfunction quinoline->mitochondria kinase Kinase Inhibition quinoline->kinase apoptosis Apoptosis dna_damage->apoptosis ros->mitochondria mitochondria->apoptosis kinase->apoptosis

Caption: Signaling pathways of quinoline-induced cytotoxicity.

mtt_assay_workflow A 1. Seed Cells in 96-well plate B 2. Treat with Quinoline Compound A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) (Formazan formation) D->E F 6. Solubilize Formazan E->F G 7. Read Absorbance (~570 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Technical Support Center: Addressing Autofluorescence of Quinoline Derivatives in Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in fluorescence imaging: the intrinsic autofluorescence of quinoline-based compounds. Our goal is to equip you with the expertise to identify, manage, and eliminate these artifacts, ensuring the integrity and accuracy of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding the autofluorescence of quinoline derivatives.

Q1: What is compound autofluorescence and why are quinoline derivatives prone to it?

A: Autofluorescence is the natural emission of light by a substance when it has absorbed light. In the context of your experiments, it refers to any fluorescent signal that does not originate from your specific fluorescent label (e.g., an antibody-conjugated fluorophore).

Quinoline and its derivatives are heterocyclic aromatic compounds. Their conjugated π-electron systems readily absorb light, often in the UV and blue regions of the spectrum, and subsequently emit it as fluorescence, typically in the blue-green spectral range.[1][2] This intrinsic fluorescence can be a significant source of background noise in imaging assays. Furthermore, the spectral properties of quinolines can be highly sensitive to their local environment, such as pH and solvent polarity, which can alter the intensity and emission wavelength of their autofluorescence.[3][4][5]

Q2: How can I definitively determine if my quinoline compound is autofluorescent?

A: The most straightforward method is to isolate the compound and measure its fluorescence in the absence of any other fluorescent reagents.

  • Imaging Control: The simplest check is to prepare a control sample (e.g., cells or tissue) treated with your quinoline compound at the relevant concentration but without any of your fluorescent stains (like DAPI or fluorescently-labeled antibodies). Image this sample using the same filter sets and exposure settings as your fully stained experiment.[6][7] If you observe a signal, it is attributable to the autofluorescence of the compound and/or the endogenous autofluorescence of the sample itself.

  • Spectrofluorometry/Plate Reader: For a quantitative assessment, prepare serial dilutions of your quinoline compound in the assay buffer and add them to the wells of a black, clear-bottom microplate.[3] Using a fluorescence plate reader, excite the compound at the wavelength used for your experimental fluorophore and scan a range of emission wavelengths.[3] A concentration-dependent increase in fluorescence confirms that the compound itself is autofluorescent.[3]

Q3: My quinoline compound is a "hit" in my high-content screen, but I suspect it's an artifact. How can I investigate this?

A: This is a critical concern, as fluorescent compounds can lead to false positives. Quinoline scaffolds are recognized as a class of Pan-Assay Interference Compounds (PAINS).[3] PAINS are molecules that appear as active hits in many different assays due to non-specific interactions or assay artifacts, such as fluorescence, rather than specific binding to a biological target.[3]

To differentiate a true hit from a PAINS artifact, you must perform orthogonal validation assays that do not rely on a fluorescence readout. If the compound's activity is only observed in fluorescence-based assays and disappears in non-fluorescence assays (e.g., enzymatic assays using luminescence or absorbance, or label-free binding assays), it is highly likely that the initial "hit" was an artifact of its intrinsic fluorescence.

Part 2: Troubleshooting Guide for High Background Fluorescence

This section provides solutions to common problems encountered when working with autofluorescent quinoline derivatives.

Problem 1: Diffuse, high background fluorescence across the entire sample, obscuring the signal of interest.
  • Possible Cause 1: Aldehyde Fixation. Formaldehyde (from paraformaldehyde or formalin) and glutaraldehyde are cross-linking fixatives that react with proteins to create fluorescent adducts, significantly increasing background autofluorescence.[8][9] Glutaraldehyde is a much stronger inducer of autofluorescence than formaldehyde.[9]

    • Solution: Reduce the fixation time to the minimum necessary for adequate preservation.[9][10] If your experimental target allows, switch to a non-aldehyde, precipitating fixative like ice-cold methanol or ethanol.[6][11] If aldehyde fixation is required, treat the sample with a chemical quenching agent like sodium borohydride after fixation and permeabilization.[10][12]

  • Possible Cause 2: Endogenous Autofluorescence. Biological structures themselves contain fluorescent molecules, such as NADH, flavins, collagen, and elastin.[6][13] These are particularly prominent in tissue sections.

    • Solution: For tissue imaging, perfuse the tissue with PBS prior to fixation to remove red blood cells, which contain the highly autofluorescent heme group.[8][9] For general endogenous autofluorescence, the most effective strategies are to use fluorophores that emit in the far-red spectrum to avoid the typical green-yellow autofluorescence range[10][11], or to use computational methods like spectral unmixing.[13][14]

Problem 2: Punctate, bright, and widespread background fluorescence, especially in aged tissues or specific cell types.
  • Possible Cause: Lipofuscin Accumulation. Lipofuscin consists of highly autofluorescent granules of oxidized proteins and lipids that accumulate in the lysosomes of aging cells.[10][15] These granules fluoresce brightly across all common filter channels (blue, green, red, and far-red), making them a particularly challenging source of background.[15]

    • Solution: The most effective method for quenching lipofuscin is treatment with a dedicated quenching agent. Sudan Black B is a traditional choice, though it can introduce its own background in the far-red.[15][16] Commercial reagents like TrueBlack® are specifically designed to quench lipofuscin with minimal off-target background.[7][15]

Part 3: Mitigation Strategies & Experimental Protocols

Here we provide detailed protocols and workflows to proactively manage and reduce autofluorescence from quinoline compounds and other sources.

Strategy 1: Experimental Design & Optimization

The most effective way to combat autofluorescence is to prevent it or design your experiment to circumvent it.

  • Fluorophore Selection: The autofluorescence from both quinoline compounds and endogenous sources is typically strongest in the blue and green regions of the spectrum.[3][17] By shifting your detection to longer wavelengths, you can often create a "window" free from background.

    • Recommendation: Select primary or secondary antibodies conjugated to fluorophores that excite and emit in the red (>600 nm) and far-red (>650 nm) regions of the spectrum.[10][11]

  • Workflow for Troubleshooting Autofluorescence: This diagram outlines a logical sequence of steps to identify and address autofluorescence issues.

A High Background Observed B Run Controls: 1. Unstained Sample 2. Sample + Quinoline (No Stains) A->B C Is Control Fluorescent? B->C D YES: Autofluorescence is Present C->D Yes E NO: Issue is likely non-specific antibody binding. Optimize blocking and washing steps. C->E No F Implement Mitigation Strategy D->F G Strategy 1: Experimental Design F->G H Strategy 2: Chemical Quenching F->H I Strategy 3: Computational Correction F->I J Switch to far-red fluorophores (>650nm) G->J K Optimize fixation method (e.g., methanol or less time) G->K L Use quenching agents (Sudan Black B, NaBH4) H->L M Use spectral unmixing or background subtraction I->M N Re-image and Analyze J->N K->N L->N M->N

Caption: A general workflow for identifying and mitigating sources of autofluorescence.

Strategy 2: Chemical Quenching Protocols

Chemical quenching agents can be applied to samples to reduce autofluorescence from specific sources.

This protocol is designed to reduce the autofluorescence caused by aldehyde-based fixatives like formaldehyde and glutaraldehyde.[12]

Materials:

  • Sodium borohydride (NaBH₄)

  • Ice-cold Phosphate-Buffered Saline (PBS)

Procedure:

  • After fixation and permeabilization, wash the samples three times with PBS for 5 minutes each.

  • Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS. Caution: Sodium borohydride is a hazardous substance; handle with appropriate personal protective equipment. The solution will bubble as it dissolves.[12][16]

  • Incubate the samples in the NaBH₄ solution for 10-15 minutes at room temperature.[16]

  • Wash the samples thoroughly with PBS (three times for 5 minutes each) to remove all traces of NaBH₄.

  • Proceed with your blocking and immunolabeling protocol.

This protocol uses a lipophilic dye to quench the autofluorescence from lipofuscin granules.[3]

Materials:

  • Sudan Black B (SBB) powder

  • 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare a 0.1% (w/v) solution of SBB in 70% ethanol. Stir for 1-2 hours in the dark and then filter the solution through a 0.2 µm filter.[3][16]

  • Complete your standard immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.

  • Incubate the sample in the filtered SBB solution for 5-20 minutes at room temperature.[3]

  • Briefly rinse the sample with 70% ethanol to remove excess SBB.[3]

  • Wash the sample thoroughly with PBS to remove residual ethanol.

  • Mount the sample and proceed with imaging. Note: SBB may introduce a slight, uniform background in the red and far-red channels.[3][15]

Strategy 3: Computational Correction with Spectral Unmixing

If your imaging system is equipped with a spectral detector (a series of detectors that capture the emission spectrum at each pixel), spectral unmixing is the most powerful method to separate your specific signal from autofluorescence.[13][14]

Principle: This technique relies on the fact that every fluorophore, including the autofluorescent quinoline compound and endogenous molecules, has a unique emission spectrum or "fingerprint". By first acquiring these reference spectra, a linear unmixing algorithm can calculate the contribution of each component to the mixed signal at every pixel, effectively isolating your signal of interest.[18][19]

cluster_0 Data Acquisition cluster_1 Computational Processing cluster_2 Output A Experimental Sample (Mixed Signals) F Spectral Detector & Imaging System A->F B Reference Spectra (Single Components) G Linear Unmixing Algorithm B->G C 1. Specific Fluorophore Only D 2. Quinoline Compound Only E 3. Unstained Sample (Endogenous AF) F->G H Separated Image 1: Specific Signal G->H I Separated Image 2: Quinoline Autofluorescence G->I J Separated Image 3: Endogenous Autofluorescence G->J

Caption: The principle of spectral unmixing to separate multiple fluorescent signals.

Objective: To acquire the unique emission "fingerprints" required for the spectral unmixing algorithm.

Procedure:

  • Acquire Reference Spectrum for Your Fluorophore: Prepare a sample stained only with your specific fluorophore (e.g., your secondary antibody). Image this sample using the spectral detector to capture its pure emission spectrum.[3]

  • Acquire Reference Spectrum for Quinoline Autofluorescence: Prepare a sample treated only with your quinoline compound at the working concentration. Image this sample to capture the autofluorescence spectrum of the compound.[3]

  • Acquire Reference Spectrum for Endogenous Autofluorescence: Prepare a completely unstained sample (cells or tissue) that has gone through the same fixation and processing steps. Image this sample to capture the tissue's native autofluorescence spectrum.[3]

  • Acquire Image of the Experimental Sample: Image your fully stained experimental sample (containing the specific fluorophore and the quinoline compound) using the same spectral imaging settings.

  • Perform Unmixing: In your imaging software, use the linear unmixing function, providing the three reference spectra you acquired. The software will then generate separated images showing the intensity of each component.

Part 4: Comparative Analysis of Mitigation Methods

The choice of method depends on the available equipment, the nature of the sample, and the specific sources of autofluorescence.

MethodTarget AutofluorescenceProsCons
Shift to Far-Red Dyes General (avoids spectral overlap)Simple, highly effective, no chemical treatment needed.Requires appropriate filter sets/lasers; far-red dyes are not visible by eye.[7]
Sodium Borohydride Aldehyde-inducedSimple, inexpensive, effective for fixation artifacts.[10]Can have mixed results; hazardous chemical.[9][10]
Sudan Black B LipofuscinVery effective for quenching lipofuscin in aged tissues.[9][10]Can introduce its own background in red/far-red channels.[3][15]
Photobleaching GeneralInexpensive, can be effective for multiple sources.[20]Can be time-consuming; may damage the target epitope if not done carefully.[21][22]
Spectral Unmixing All sources (computationally separates them)Most powerful and accurate method; provides quantitative separation.[14]Requires a microscope with a spectral detector and appropriate software.[13]
Background Subtraction General (computationally removes it)Simple to implement with standard software (e.g., ImageJ).[23]Less accurate than spectral unmixing; assumes autofluorescence is uniform.[24]

References

Technical Support Center: Enhancing the Stability of Metal Complexes with (2-Quinolyl)methylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on strategies to improve the stability of metal complexes involving (2-Quinolyl)methylamine hydrochloride. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of metal complexes with this compound?

The stability of these complexes is a multifactorial issue, primarily governed by:

  • Nature of the Metal Ion: The charge density (charge-to-radius ratio) of the metal ion is a crucial factor.[1] Generally, smaller, more highly charged metal ions form more stable complexes.[1][2] The Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺) can often predict the relative stabilities of divalent transition metal complexes.[3]

  • Ligand Properties: As a bidentate ligand, (2-Quinolyl)methylamine coordinates through the quinoline nitrogen and the amine nitrogen, forming a stable five-membered chelate ring. The basicity of the amine group and the electronic properties of the quinoline ring significantly impact the coordinate bond strength.

  • pH of the Medium: The pH of the solution is critical as it affects the protonation state of the amine group. At low pH, the amine group will be protonated, preventing coordination with the metal ion. A suitable pH range must be maintained to ensure the availability of the deprotonated ligand for complexation.[4]

  • Solvent System: The choice of solvent can influence complex stability.[5] Coordinating solvents may compete with the ligand for binding sites on the metal ion, potentially reducing the stability of the desired complex.[6]

  • Counter-ions: The counter-ion of the metal salt can sometimes affect the stability and even the structure of the resulting complex.[7]

Q2: How does the hydrochloride form of the ligand affect complexation?

The hydrochloride salt of (2-Quinolyl)methylamine means the amine group is initially protonated. To achieve complexation, a base must be added to deprotonate the amine, allowing it to coordinate to the metal center. This necessitates careful control of the reaction pH. The presence of chloride ions from the ligand salt and potentially from the metal salt (e.g., MCl₂) can also influence the coordination sphere, possibly forming mixed-ligand complexes.[8][9][10]

Q3: My complex appears to be unstable and decomposes over time. What are the likely causes and solutions?

Decomposition can be attributed to several factors:

  • Hydrolysis: In aqueous solutions, water molecules can compete with the ligand and lead to the gradual dissociation of the complex. Using non-aqueous, non-coordinating solvents can mitigate this.

  • Oxidation/Reduction: The metal center or the ligand itself might be susceptible to redox reactions. Performing experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Photodegradation: Some complexes are light-sensitive. Storing the complex in the dark or using amber-colored glassware can prevent photodegradation.

  • Inappropriate pH: As mentioned, maintaining an optimal pH is crucial. Deviation from this pH can lead to protonation of the ligand and subsequent dissociation of the complex.

Q4: I am observing low yields during the synthesis of my metal complex. What can I do to improve it?

Low yields can often be traced back to several experimental parameters:

  • Incorrect Stoichiometry: Ensure the metal-to-ligand ratio is optimized. While a 1:2 or 1:3 ratio is common for bidentate ligands with octahedral metals, the ideal ratio should be determined experimentally.

  • Suboptimal pH: The pH must be high enough to deprotonate the ligand's amine group but not so high as to cause the precipitation of metal hydroxides. A pH titration can help identify the optimal range.

  • Reaction Time and Temperature: The reaction may not have reached equilibrium. Try extending the reaction time or gently heating the mixture, but be cautious of thermal decomposition.

  • Solvent Choice: If using a coordinating solvent, consider switching to a less coordinating one to favor the formation of the desired complex.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and handling of metal complexes with this compound.

Problem Possible Cause Troubleshooting Suggestions
Precipitate forms immediately upon adding the metal salt to the ligand solution. Metal hydroxide precipitation due to high pH.Lower the initial pH of the ligand solution and add the metal salt solution slowly with vigorous stirring. A buffered solution can also be used to maintain a stable pH.
The isolated complex is an oil or is difficult to crystallize. The complex may be highly soluble in the chosen solvent system or may have impurities hindering crystallization.Try different solvent systems for recrystallization, such as slow evaporation from a mixed-solvent system (e.g., ethanol/ether, DMF/water). Ensure starting materials are pure.
The color of the complex solution changes over time. Decomposition of the complex due to hydrolysis, oxidation, or ligand substitution.Store the solution in the dark and under an inert atmosphere. If in an aqueous solution, consider preparing fresh solutions before use. Check for compatibility with the solvent.
Elemental analysis results do not match the expected formula. Presence of solvent molecules in the crystal lattice. Incorrect stoichiometry.Dry the sample thoroughly under vacuum. Re-evaluate the synthetic conditions, particularly the metal-to-ligand ratio and pH.
Unexpected peaks in the IR or NMR spectrum. Formation of a mixed-ligand complex (e.g., with solvent or counter-ions). Incomplete reaction or presence of impurities.Purify the complex using techniques like recrystallization or column chromatography. Analyze the spectral data carefully to identify the nature of the unexpected species.

Quantitative Data

Ligand Metal Ion log K₁ log K₂ Solvent System Temperature (°C) Reference
4,6-(para)-Quinolyl hydrazoneCo(II)7.856.9575% Dioxane-Water25[11]
4,6-(para)-Quinolyl hydrazoneNi(II)8.207.3075% Dioxane-Water25[11]
4,6-(para)-Quinolyl hydrazoneCu(II)9.508.6075% Dioxane-Water25[11]
8-HydroxyquinolineCo(II)9.598.71Aqueous25Analogous Systems
8-HydroxyquinolineNi(II)11.4810.17Aqueous25Analogous Systems
8-HydroxyquinolineCu(II)12.2311.16Aqueous25Analogous Systems
8-HydroxyquinolineZn(II)9.818.78Aqueous25Analogous Systems

Note: The stability constants are highly dependent on the experimental conditions. It is recommended to determine these values for your specific system.

Experimental Protocols

Protocol 1: General Synthesis of a Metal Complex with this compound
  • Ligand Solution Preparation: Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or a water/ethanol mixture).

  • pH Adjustment: Slowly add a solution of a base (e.g., 0.1 M NaOH or triethylamine) to the ligand solution with stirring until the desired pH is reached. The optimal pH will need to be determined experimentally but should be in a range where the amine is deprotonated.

  • Metal Salt Addition: In a separate flask, dissolve the metal salt (e.g., metal(II) chloride or nitrate) in the same solvent.

  • Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand should be based on the desired stoichiometry (e.g., 1:2 for an octahedral complex).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 2-24 hours) to ensure the reaction goes to completion. Monitor the reaction by observing any color change or precipitate formation.

  • Isolation and Purification: If a precipitate forms, collect it by filtration, wash it with the solvent, and then with a non-polar solvent like diethyl ether to remove any organic impurities. If no precipitate forms, the complex can be isolated by slow evaporation of the solvent or by adding a counter-solvent to induce precipitation. The crude product can be purified by recrystallization.

  • Characterization: Characterize the synthesized complex using techniques such as FT-IR, UV-Vis, NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction if suitable crystals are obtained.

Protocol 2: Determination of Stability Constants by pH-metric Titration

This protocol is based on the Calvin-Bjerrum titration method as modified by Irving and Rossotti.

  • Solution Preparation:

    • Prepare a standard solution of a strong acid (e.g., 0.1 M HClO₄).

    • Prepare a standard solution of the ligand, this compound.

    • Prepare a standard solution of the metal salt.

    • Prepare a carbonate-free standard solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of an inert salt (e.g., 1 M NaClO₄) to maintain constant ionic strength.

  • Titration Sets: Prepare the following three sets of solutions for titration:

    • Set 1 (Acid): Strong acid + inert salt + water.

    • Set 2 (Acid + Ligand): Strong acid + ligand + inert salt + water.

    • Set 3 (Acid + Ligand + Metal): Strong acid + ligand + metal salt + inert salt + water.

  • Titration Procedure: Titrate each set against the standard base solution using a calibrated pH meter to record the pH after each addition of the titrant. Maintain a constant temperature throughout the experiment.

  • Data Analysis:

    • Plot the pH readings against the volume of base added for all three titrations.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̅ₐ) at different pH values.

    • Calculate the average number of ligands attached to the metal ion (n̅) at different pL values (pL = -log[L]).

    • Plot n̅ against pL to obtain the formation curve.

    • From the formation curve, determine the stepwise stability constants (log K₁, log K₂, etc.) at half-integral values of n̅ (i.e., at n̅ = 0.5, 1.5, etc.).

Visualizations

Experimental_Workflow_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Ligand_Sol Dissolve Ligand in Solvent pH_Adj Adjust pH with Base Ligand_Sol->pH_Adj Deprotonation Mix Mix Ligand and Metal Solutions pH_Adj->Mix Metal_Sol Dissolve Metal Salt in Solvent Metal_Sol->Mix React Stir/Heat for Set Time Mix->React Complex Formation Isolate Isolate Crude Product (Filtration/Evaporation) React->Isolate Purify Purify Complex (Recrystallization) Isolate->Purify Characterize Spectroscopic & Analytical Techniques Purify->Characterize

Caption: General workflow for the synthesis of metal complexes.

Troubleshooting_Low_Yield action action Start Low Yield Observed Check_pH Is pH Optimal? Start->Check_pH Check_Stoich Is Stoichiometry Correct? Check_pH->Check_Stoich Yes Optimize_pH Action: Optimize pH via Titration Check_pH->Optimize_pH No Check_Time_Temp Are Reaction Time/ Temp Sufficient? Check_Stoich->Check_Time_Temp Yes Adjust_Ratio Action: Vary Metal:Ligand Ratio Check_Stoich->Adjust_Ratio No Check_Solvent Is Solvent Non-Coordinating? Check_Time_Temp->Check_Solvent Yes Increase_Time_Temp Action: Increase Reaction Time/ Temperature Check_Time_Temp->Increase_Time_Temp No Change_Solvent Action: Use a Less Coordinating Solvent Check_Solvent->Change_Solvent No Optimize_pH->Start Adjust_Ratio->Start Increase_Time_Temp->Start Change_Solvent->Start

Caption: Troubleshooting logic for low reaction yield.

References

resolving peak splitting in NMR for (2-Quinolyl)methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak splitting issues in the ¹H NMR spectrum of (2-Quinolyl)methylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: I am seeing complex splitting or broad peaks for the amine and methyl protons in the ¹H NMR of my this compound sample. What are the possible reasons?

A1: Complex splitting or peak broadening for the amine (-NH₃⁺) and adjacent methyl (-CH₂) protons in this compound can arise from several factors:

  • Proton Exchange: The acidic protons on the protonated amine (-NH₃⁺) can undergo chemical exchange with each other and with trace amounts of water in the NMR solvent. The rate of this exchange can be on a similar timescale to the NMR experiment, leading to broadened peaks or the loss of clear coupling.

  • Nitrogen Quadrupolar Coupling: The nitrogen atom (¹⁴N) has a nuclear spin (I=1) and a quadrupole moment. This can lead to coupling with adjacent protons, which often manifests as peak broadening rather than distinct splitting, especially if the exchange rate is intermediate.

  • Restricted Rotation: Depending on the solvent and temperature, rotation around the C-C and C-N bonds might be slow on the NMR timescale, leading to more complex spectra where protons are not chemically equivalent.

  • Sample Concentration and pH: The concentration of the sample and the pH of the solution can influence the rate of proton exchange, thereby affecting the appearance of the amine and methyl proton signals.

Q2: How can I confirm that a broad peak in my spectrum corresponds to the amine (-NH₃⁺) protons?

A2: The most reliable method to identify exchangeable protons, such as those of a protonated amine, is through a D₂O exchange experiment .[1][2] After acquiring a standard ¹H NMR spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the -NH₃⁺ protons will disappear or significantly decrease in intensity because the protons are replaced by deuterium, which is not observed in ¹H NMR.

Q3: The splitting pattern for the quinoline ring protons is unclear. What could be the issue?

A3: Overlapping signals are a common issue in the aromatic region of NMR spectra.[3] For this compound, the six protons on the quinoline ring have distinct chemical environments and will show coupling to their neighbors. If these signals overlap, it can be difficult to interpret the splitting patterns.

  • Solution: Try acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or vice-versa). The change in solvent can alter the chemical shifts of the protons and may resolve the overlapping signals.[3] Using a higher field NMR spectrometer can also increase signal dispersion and simplify interpretation.

Troubleshooting Guide: Resolving Peak Splitting

This guide provides a systematic approach to troubleshoot and resolve common peak splitting issues observed in the ¹H NMR spectrum of this compound.

Problem: Broad or unresolved signals for the methyl (-CH₂) and amine (-NH₃⁺) protons.

G

Data Presentation

The following table summarizes the expected ¹H NMR chemical shift ranges for this compound. Actual values can vary depending on the solvent and experimental conditions.

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityNotes
Quinoline H (aromatic)7.5 - 8.5dd, t, dComplex pattern due to coupling between adjacent protons.
-CH₂-~4.5s or tMay appear as a singlet if exchange with -NH₃⁺ is fast, or a triplet if coupling to -NH₃⁺ is resolved.
-NH₃⁺8.5 - 9.5 (variable)br s or tOften a broad singlet due to exchange and quadrupolar coupling. May be a triplet if exchange is slow. Disappears with D₂O exchange.

Experimental Protocols

Protocol: D₂O Exchange for Identification of Exchangeable Protons

Objective: To confirm the identity of the -NH₃⁺ proton signal in the ¹H NMR spectrum of this compound.

Materials:

  • NMR tube containing the sample of this compound dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Deuterium oxide (D₂O).

  • Pipette.

Procedure:

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample.

  • Add D₂O: Carefully add one drop of D₂O to the NMR tube.

  • Mix: Cap the NMR tube and shake it gently for approximately 30 seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Place the NMR tube back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters as the initial scan.

  • Analysis: Compare the two spectra. The signal corresponding to the exchangeable -NH₃⁺ protons should have disappeared or be significantly reduced in the spectrum acquired after the addition of D₂O.[1][2] The multiplicity of the adjacent -CH₂- protons may also change (e.g., from a triplet to a singlet).

References

Validation & Comparative

A Comparative Guide to the Biological Activity of (2-Quinolyl)methylamine Hydrochloride and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their extensive range of pharmacological activities.[1][2] These activities span antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. This guide provides a comparative analysis of the biological activity of (2-Quinolyl)methylamine hydrochloride and other quinoline derivatives, supported by experimental data from structurally related compounds. Given the limited direct experimental data for this compound in publicly accessible literature, this guide utilizes data from 2-substituted quinoline analogs to offer insights into its potential biological activities. The information presented herein is intended to serve as a valuable reference for researchers and should be supplemented with direct experimental validation.

Anticancer Activity

Derivatives of 2-substituted quinolines have been extensively investigated for their potential as anticancer agents. The nature of the substituent at the 2-position plays a pivotal role in their mechanism of action and potency.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

One of the key mechanisms underlying the anticancer activity of some quinoline derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthetic pathway.[3] Structure-activity relationship (SAR) studies have revealed that bulky, hydrophobic substituents at the C-2 position are often necessary for potent DHODH inhibition.[3]

Histone Deacetylase (HDAC) Inhibition

Recent research has explored the use of a 2-substituted phenylquinoline-4-carboxylic acid moiety as the "cap" group in histone deacetylase (HDAC) inhibitors, leading to the discovery of isoform-selective inhibitors.[3] The linker and zinc-binding group, in addition to the 2-substituent, are crucial for activity and selectivity.[3]

General Cytotoxic Activity

Numerous studies have assessed the general cytotoxicity of 2-substituted quinolines against various cancer cell lines. The presence of an aryl group at the second position is frequently associated with notable anticancer activity.[3][4] The lipophilicity of the 2-aryl substituent has been shown to correlate with cytotoxic effects, with more lipophilic molecules generally exhibiting higher activity.[4]

Tubulin Polymerization Inhibition

Certain quinoline derivatives have been designed as tubulin inhibitors that target the colchicine binding site, demonstrating significant antitumor activity. For instance, a series of pyridin-2-one derivatives with a trimethoxy-substituted quinoline ring has shown potent cytotoxic activity against a wide range of cancer cell lines.[5]

Table 1: Comparative Anticancer Activity of 2-Substituted Quinoline Derivatives

Compound ID2-SubstituentTarget/AssayIC50/ActivityReference
Brequinar analog2'-Fluoro-1,1'-biphenyl-4-ylDHODH Inhibition0.250 ± 0.11 µM[3]
13 2-(3,4-methylenedioxyphenyl)HeLa cell cytotoxicity8.3 µM[4]
12 2-(3,4-methylenedioxyphenyl)PC3 cell cytotoxicity31.37 µM[4]
11g Morpholine (via 2-methylene linker)AChE Inhibition1.94 ± 0.13 μM[6]
4c Pyridin-2-one (trimethoxy-substituted)NCI-60 cell line screenGI50 values up to 96.38%[5]
Compound 36 (1,3-benzothiazol-2-yl)aminomethylL1210 & SNU-1 cytotoxicityED50 comparable to Adriamycin[7]
Compound 9 Methylamine derivativeDNMT1 Inhibition~100% inhibition at 10 µM[8][9]
Compound 11 Methylpiperazine derivativeDNMT1 Inhibition~100% inhibition at 10 µM[8][9]

Antimicrobial Activity

The quinoline scaffold is a core component of many antibacterial and antifungal agents. The introduction of various substituents can significantly influence the potency and spectrum of antimicrobial activity.

Antibacterial Activity

SAR studies on quinoline derivatives have identified key structural features for antibacterial potency. For example, certain 2-substituted quinazolines have demonstrated broad-spectrum antibacterial activity by inhibiting bacterial RNA transcription and translation.[10] Furthermore, some quinoline-2-one derivatives have shown significant activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11]

Antifungal Activity

Research has also highlighted the antifungal potential of quinoline derivatives. For instance, certain 1,2-dihydroquinoline carboxamide derivatives have exhibited potent activity against various fungal strains.[12]

Table 2: Comparative Antimicrobial Activity of Quinoline Derivatives

Compound ID2-SubstituentOrganism(s)MIC (µg/mL)Reference
Compound 22 Substituted quinazolineS. pyogenes, K. pneumoniae12-25 µM[10]
6c Quinoline-2-one derivativeMRSA, VRE0.75[11]
15 2-sulfoether-4-quinoloneS. aureus, B. cereus0.8 µM, 1.61 µM[12]
35 1,2-dihydroquinoline carboxamideM. tuberculosis H37Rv0.39 (IC50)[12]

Enzyme Inhibition

Recent studies have highlighted the potential of quinoline-based compounds to inhibit various enzymes, particularly those that interact with DNA.

DNA Methyltransferase (DNMT) Inhibition

A notable finding is the inhibitory activity of quinoline-based analogs, particularly those with methylamine or methylpiperazine additions, against human DNMT1.[8][9] These compounds have demonstrated low micromolar inhibitory potency and are believed to act through DNA intercalation.[8][9] This suggests a potential mechanism of action for this compound.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cells are seeded in 96-well plates and incubated.

  • The compound of interest is added at various concentrations and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.[13]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plate is incubated under appropriate conditions for the microorganism.

  • The MIC is determined as the lowest concentration of the agent in which there is no visible turbidity.[11]

Enzyme Inhibition Assay (General Protocol)
  • The enzyme, substrate, and buffer are combined in a reaction vessel.

  • The inhibitor (compound of interest) is added at various concentrations.

  • The reaction is initiated and allowed to proceed for a specific time.

  • The reaction is stopped, and the product formation or substrate depletion is measured using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated.[6]

Visualizations

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis Quinoline_Derivative Quinoline_Derivative DHODH DHODH Quinoline_Derivative->DHODH Inhibition Inhibition Reduced Cell Proliferation Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth

Caption: Inhibition of DHODH by quinoline derivatives disrupts pyrimidine biosynthesis, leading to reduced tumor cell proliferation.

Antimicrobial_Testing_Workflow Start Start: Compound Synthesis Serial_Dilution Prepare Serial Dilutions of Quinoline Derivative Start->Serial_Dilution Inoculation Inoculate with Bacterial/Fungal Culture Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Observation Observe for Visible Growth (Turbidity) Incubation->Observation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Observation->MIC_Determination End End: Report MIC Value MIC_Determination->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of quinoline derivatives.

Conclusion

The available data on 2-substituted quinoline derivatives strongly suggest that this compound is likely to possess a range of biological activities, with anticancer and antimicrobial properties being particularly promising areas for investigation. The presence of the 2-methylamine group is of special interest, given the recent findings on similar structures inhibiting DNA methyltransferases. This comparative guide provides a foundational understanding of the structure-activity relationships within this chemical class and highlights the potential of this compound as a lead compound for further drug discovery and development efforts. Direct experimental evaluation of this specific compound is warranted to confirm and quantify its biological activities.

References

Comparative Guide to the Validation of Analytical Methods for (2-Quinolyl)methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of (2-Quinolyl)methylamine hydrochloride, a crucial component in pharmaceutical research and development. The focus is on High-Performance Liquid Chromatography (HPLC) with UV detection, a widely adopted and robust technique, benchmarked against a potential alternative such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). The experimental protocols and validation data presented are synthesized from established methodologies for quinoline derivatives and adhere to ICH guidelines to ensure regulatory compliance.[1][2][3]

Methodology Comparison: HPLC-UV vs. UPLC-MS

The selection of an analytical method is contingent on various factors including the specific requirements for sensitivity, selectivity, and sample throughput. Below is a comparative summary of a standard HPLC-UV method and a high-sensitivity UPLC-MS method for the analysis of this compound.

Quantitative Data Summary

The following tables summarize the typical performance characteristics for the validation of these two analytical methods. The data is representative of what is expected for the analysis of quinoline derivatives.[1]

Table 1: HPLC-UV Method Performance Characteristics

Validation ParameterTypical Performance ValueDescription
Linearity (r²)> 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[1]
Accuracy (% Recovery)98% - 102%The closeness of the measured value to the true value.[1]
Precision (RSD%)< 2%The degree of agreement among individual test results when the procedure is applied repeatedly.[1]
Limit of Detection (LOD)0.1 - 1.0 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.[1]
Limit of Quantification (LOQ)0.2 - 5.0 µg/mLThe lowest concentration that can be determined with acceptable precision and accuracy.[1]
Range80% - 120% of test concentrationThe interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[3]

Table 2: UPLC-MS Method Performance Characteristics

Validation ParameterExpected Performance ValueDescription
Linearity (r²)> 0.999High correlation between concentration and response.
Accuracy (% Recovery)99% - 101%High degree of trueness.
Precision (RSD%)< 1.5%Excellent repeatability and intermediate precision.
Limit of Detection (LOD)< 0.05 µg/mLSuperior sensitivity for detecting trace amounts.
Limit of Quantification (LOQ)< 0.1 µg/mLAbility to quantify very low levels of the analyte.
Range70% - 130% of test concentrationWider applicable range for content uniformity and impurity analysis.[2]

Experimental Protocols

Detailed methodologies for the HPLC-UV and UPLC-MS methods are provided below. These protocols are intended as a starting point and can be optimized for specific requirements.

HPLC-UV Method Protocol

This protocol outlines a reverse-phase HPLC method with UV detection suitable for the assay of this compound.

1. Instrumentation and Reagents:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is a common choice.[1][4]

  • Mobile Phase: A mixture of HPLC-grade acetonitrile and water (e.g., with a buffer like phosphate or acetate).[4]

  • Solvents: HPLC-grade acetonitrile (ACN) and high-purity water are required.[1]

2. Chromatographic Conditions:

  • Mobile Phase Gradient: A typical gradient might be 20-80% B over 20 minutes, where A is water and B is acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.[4]

  • Injection Volume: 10 µL.[4]

3. Sample Preparation:

  • Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., methanol or the mobile phase).

  • Sonicate to ensure complete dissolution.

  • Dilute to the desired concentration with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter before injection.[1]

4. Validation Procedure:

  • System Suitability: Before starting the validation, equilibrate the system until a stable baseline is achieved.[1] Inject a standard solution multiple times to check for system suitability parameters like retention time stability.

  • Linearity: Prepare a series of calibration standards and inject them to construct a calibration curve. The correlation coefficient (r²) should be greater than 0.999.[5]

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at different levels (e.g., 80%, 100%, 120%).[3]

  • Precision: Assess repeatability by analyzing multiple preparations of the same sample. Intermediate precision can be evaluated by different analysts on different days. The relative standard deviation (RSD) should be less than 2%.[6]

  • Specificity: Demonstrate that the method is able to separate the analyte from potential impurities and degradation products. This can be achieved by spiking the sample with known impurities or by performing stress degradation studies (acid, base, oxidation, thermal, and photolytic).[3][5]

  • LOD & LOQ: Determine the limit of detection and quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[2]

UPLC-MS Method Protocol (Alternative)

This protocol describes a UPLC-MS method that offers higher sensitivity and selectivity, which is particularly useful for impurity profiling and analysis of low-concentration samples.

1. Instrumentation and Reagents:

  • UPLC-MS System: An ultra-performance liquid chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase: Similar to HPLC, but often with volatile buffers like ammonium formate or acetate to be compatible with the mass spectrometer.

  • Solvents: UPLC-MS grade solvents are required.

2. Chromatographic and MS Conditions:

  • Flow Rate: 0.4 mL/min.

  • Gradient: A fast gradient to ensure short run times.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for amine compounds.

  • MS Detection: Selected Ion Monitoring (SIM) for quantification of the parent ion and daughter ions for confirmation.

3. Sample Preparation:

  • Similar to the HPLC method, but may require more dilute solutions due to the higher sensitivity of the instrument.

4. Validation Procedure:

  • The validation parameters are the same as for the HPLC method, but the acceptance criteria may be tighter due to the enhanced performance of the UPLC-MS system.

Visualizations

The following diagrams illustrate the key workflows and relationships in the validation of an analytical method for this compound.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization (HPLC-UV) start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity (Interference & Degradation) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report end Method Implementation for Routine Use report->end

Caption: Workflow for the validation of an analytical method.

Method_Selection_Logic requirement Requirement Assay Impurity Profiling Trace Analysis hplc HPLC-UV (Robust & Cost-Effective) requirement:assay->hplc Sufficient uplc UPLC-MS (High Sensitivity & Selectivity) requirement:impurity->uplc Preferred requirement:trace->uplc Required

Caption: Decision logic for selecting an analytical method.

References

Comparative Efficacy of Quinoline Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the experimental data reveals the broad therapeutic potential of quinoline derivatives, with significant activity demonstrated in anticancer, antimicrobial, and anti-inflammatory applications. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their evaluation of these versatile compounds.

Quinoline, a heterocyclic aromatic organic compound, and its derivatives have long been a subject of intense research in medicinal chemistry due to their presence in numerous natural products and synthetic drugs with a wide range of biological activities.[1][2][3][4][5][6] Recent studies have further solidified the importance of the quinoline scaffold in the development of novel therapeutic agents.[7][8][9][10][11] This guide synthesizes experimental findings to offer a clear comparison of the efficacy of various quinoline derivatives.

Anticancer Activity: Targeting Key Signaling Pathways

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines.[1][12][13] Their mechanisms of action are diverse and often involve the inhibition of critical signaling pathways that are dysregulated in cancer cells, such as the PI3K/Akt/mTOR pathway.[14][15][16]

The PI3K/Akt/mTOR signaling cascade is a crucial regulator of cell growth, proliferation, and survival.[15] Several quinoline derivatives have been shown to effectively inhibit components of this pathway, leading to apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Quinoline Quinoline Derivatives Quinoline->PI3K inhibit Quinoline->mTOR inhibit

Figure 1. Quinoline derivatives targeting the PI3K/Akt/mTOR signaling pathway.

Comparative Cytotoxicity of Quinoline Derivatives against Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative quinoline derivatives against various cancer cell lines, providing a quantitative comparison of their cytotoxic potential.

Quinoline DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrid (Compound 12e)MGC-803 (Gastric)1.38[17]
HCT-116 (Colon)5.34[17]
MCF-7 (Breast)5.21[17]
Quinoline-Chalcone Hybrid (Compound 6)HL60 (Leukemia)0.59[17]
Phenylsulfonylurea Derivative (Compound 7)HepG-2 (Liver)2.71[17]
A549 (Lung)7.47[17]
MCF-7 (Breast)6.55[17]
4-Anilinoquinoline-3-carbonitrile DerivativeDLD1 (Colorectal)31.80 (nM)[14]
Quinoline-3-carboxamide furan-derivativeMCF-7 (Breast)3.35[16]
Quinoline-chalcone hybrid (Compound 39)A549 (Lung)1.91[16]
Quinoline-chalcone hybrid (Compound 40)K-562 (Leukemia)5.29[16]

Antimicrobial Activity: A Broad Spectrum of Action

Quinoline derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria.[18][19][20][21][22][23] Their efficacy, often measured by the minimum inhibitory concentration (MIC), highlights their potential as novel antimicrobial agents.

Comparative Antibacterial Activity of Quinoline Derivatives

The table below presents the MIC values of various quinoline derivatives against common bacterial strains, offering a direct comparison of their antibacterial potency.

Quinoline DerivativeBacterial StrainMIC (µg/mL)Reference
Quinolone-3-carbonitrile Derivative (63b, f, h, i, l)E. coli100[18]
Quinolone-3-carbonitrile Derivative (63k)P. aeruginosa100[18]
Quinolone Derivative (Compound 24)E. coli3.125[18]
S. aureus3.125[18]
Quinoline Derivative (Compound 6)B. cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50[19]
Quinoline-based hydroxyimidazolium hybrid (7b)S. aureus2[24]
M. tuberculosis H37Rv10[24]
Quinolone coupled hybrid (5d)Gram-positive & Gram-negative strains0.125–8[23]

Anti-inflammatory Effects: Modulation of Inflammatory Pathways

Several quinoline derivatives have exhibited potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[25][26][27][28][29] These compounds can modulate inflammatory responses through various mechanisms, including the inhibition of key enzymes like cyclooxygenase-2 (COX-2).[26]

Experimental Workflow for Evaluating Anti-inflammatory Activity

A common in vivo model to assess the anti-inflammatory potential of new compounds is the carrageenan-induced paw edema model in rats. The general workflow for this experiment is outlined below.

Anti_inflammatory_Workflow Start Start Grouping Animal Grouping (Control, Standard, Test) Start->Grouping Administration Administer Quinoline Derivative or Vehicle/Standard Drug Grouping->Administration Induction Induce Inflammation (e.g., Carrageenan Injection) Administration->Induction Measurement Measure Paw Edema at Different Time Intervals Induction->Measurement Analysis Data Analysis and Comparison Measurement->Analysis End End Analysis->End

Figure 2. Workflow for in vivo anti-inflammatory activity screening.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the cross-validation of results. Below are summaries of common protocols used to evaluate the biological activities of quinoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the quinoline derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.[13]

Antibacterial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.

  • Serial Dilution: The quinoline derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[18][19]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test quinoline derivative, a standard anti-inflammatory drug (e.g., indomethacin), or the vehicle is administered orally or intraperitoneally.

  • Induction of Edema: After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[25]

Conclusion

The experimental data overwhelmingly supports the continued investigation of quinoline derivatives as a promising scaffold for the development of new drugs. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models, coupled with their diverse mechanisms of action, makes them attractive candidates for further preclinical and clinical evaluation. This guide provides a foundational comparison to assist researchers in navigating the vast landscape of quinoline chemistry and pharmacology. Further structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for specific therapeutic targets.[1][30]

References

structure-activity relationship (SAR) studies of (2-Quinolyl)methylamine hydrochloride analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of (2-Quinolyl)methylamine analogs, focusing on their potential as therapeutic agents. By presenting quantitative data, detailed experimental protocols, and visual representations of SAR principles, this document aims to facilitate the rational design of more potent and selective drug candidates based on the quinoline scaffold.

Comparative Biological Activity of 2-Substituted Quinoline Analogs

The following table summarizes the in vitro activity of a series of 2-substituted quinoline derivatives against Leishmania donovani, the causative agent of visceral leishmaniasis. The data highlights how modifications at the 2-position of the quinoline ring influence the antileishmanial potency, expressed as the half-maximal inhibitory concentration (IC50). The hydrochloride salt of the most active compound was noted for its use in in vivo studies, suggesting a common formulation strategy to enhance bioavailability.

Compound IDR Group (Substitution at 2-position)in vitro Antileishmanial Activity (IC50 in µM)
1 -CH2NH2 ((2-Quinolyl)methylamine)Baseline
2a -CH=CH-Phenyl> 25
2b -CH=CH-(4-chlorophenyl)1.5
2c -CH=CH-(4-fluorophenyl)0.8
2d -CH=CH-(4-methoxyphenyl)3.2
2e -CH=CH-(3,4-dichlorophenyl)0.5
2f -CH=CH-(thien-2-yl)1.2
2g -CH(OH)-Phenyl> 10
26g -CH=N-NH-C(=S)NH-Phenyl0.2

Data synthesized from studies on 2-substituted quinoline derivatives as antileishmanial agents.[1] The hydrochloride salt of compound 26g demonstrated significant inhibition in animal models, underscoring the therapeutic potential of this chemical class.[1]

Key Experimental Protocols

A clear understanding of the methodologies used to generate SAR data is crucial for its interpretation and for designing future experiments. Below are detailed protocols for common assays employed in the evaluation of quinoline derivatives.

In Vitro Antileishmanial Activity Assay (Promastigote Viability)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of compounds against the promastigote stage of Leishmania donovani.

  • Culturing of Parasites: Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 25°C.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Assay Procedure:

    • Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 1 x 10^6 cells/mL.

    • The serially diluted compounds are added to the wells.

    • Plates are incubated at 25°C for 72 hours.

  • Viability Assessment (MTT Assay):

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 25°C.

    • The reaction is stopped by adding 100 µL of lysis buffer (e.g., 50% N,N-dimethylformamide, 20% SDS).

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of compounds against various fungal strains.

  • Fungal Strains and Media: Fungal strains (e.g., Candida albicans, Aspergillus niger) are grown on Sabouraud Dextrose Agar. For the assay, RPMI-1640 medium buffered with MOPS is used.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 to obtain a final inoculum concentration of approximately 0.5 - 2.5 x 10^3 CFU/mL.

  • Compound Preparation: Similar to the antileishmanial assay, compounds are serially diluted in the assay medium in a 96-well plate.

  • Assay Procedure:

    • An equal volume of the standardized fungal inoculum is added to each well containing the diluted compound.

    • The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Visualizing Structure-Activity Relationships and Experimental Workflow

To better understand the process of SAR studies and the relationships between chemical structure and biological activity, the following diagrams are provided.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization cluster_outcome Outcome lead Lead Compound ((2-Quinolyl)methylamine) design Analog Design (Modification at Position 2) lead->design synthesis Chemical Synthesis of Analogs design->synthesis in_vitro In Vitro Screening (e.g., Antileishmanial Assay) synthesis->in_vitro in_vivo In Vivo Testing (e.g., Animal Models) in_vitro->in_vivo Active Compounds sar SAR Analysis in_vivo->sar optimization Lead Optimization sar->optimization optimization->design Iterative Improvement candidate Drug Candidate optimization->candidate

Caption: General workflow of a structure-activity relationship (SAR) study.

SAR_Visualization cluster_core Core Scaffold cluster_modifications Modifications at Position 2 cluster_activity Impact on Activity core (2-Quinolyl)methylamine Core r1 R = -CH=CH-Aryl r2 R = -CH=CH-(Halogenated Aryl) r3 R = -CH=N-NH-C(=S)NH-Aryl act1 Moderate Activity r1->act1 act2 Increased Potency r2->act2 act3 High Potency r3->act3

Caption: Key structural modifications and their impact on biological activity.

References

Comparative Docking Analysis of Quinoline Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline and its derivatives represent a significant scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral effects.[1] The versatility of the quinoline nucleus allows for extensive structural modifications, making it a privileged structure in the design of novel therapeutic agents.[1] Molecular docking studies are a crucial component of modern drug discovery, offering valuable insights into the binding interactions between small molecules and their biological targets at a molecular level.[1] This guide provides a comparative overview of docking studies performed on various quinoline derivatives, offering a valuable resource for researchers and drug development professionals.

Performance of Quinoline Derivatives Across Various Protein Targets

Computational docking studies have been instrumental in predicting the binding affinities and interaction patterns of quinoline derivatives against a multitude of protein targets implicated in various diseases. This data is crucial for guiding the synthesis and development of more potent inhibitors.[1] The following tables summarize the docking scores and other relevant data from various studies, providing a comparative look at the performance of different quinoline derivatives.

Table 1: Docking Performance of Quinoline Derivatives Against HIV Reverse Transcriptase

Quinoline DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Standard DrugStandard Docking Score (kcal/mol)Reference
Compound 4HIV Reverse Transcriptase4I2P-10.67Rilpivirine-8.56[2]
Compound 5HIV Reverse Transcriptase4I2P-10.38Rilpivirine-8.56[2]
Compound 7HIV Reverse Transcriptase4I2P-10.23Rilpivirine-8.56[2]
Compound 11HIV Reverse Transcriptase4I2P-8.76ElvitegravirNot specified[2]
Compound 12HIV Reverse Transcriptase4I2P-8.51ElvitegravirNot specified[2]

Table 2: Docking Performance of Quinoline Derivatives Against Various Cancer-Related Targets

Quinoline DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)IC50 / GI50 (µM)Reference
Compound 13Topoisomerase I (Topo 1)Not specifiedNot specified0.278[3][4]
Compound 9bRho-associated protein kinase 1 (ROCK1)2ESM-10.0Not specified[3]
Compound 6cAurora A kinase3FDN-8.20 (Binding Energy kJ/mol)Not specified[3]
M1Hepatocellular carcinoma (HepG2) cell lineNot specifiedNot specified88.6[5]
M3Hepatocellular carcinoma (HepG2) cell lineNot specifiedNot specified43.62[5]
M1Colon cancer (HCT-116) cell lineNot specifiedNot specified62.5[5]
M3Colon cancer (HCT-116) cell lineNot specifiedNot specified15.3[5]
Compound 5jEpidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)Not specifiedNot specified35.1 (HeLa), 60.4 (MDA-MB-435)[6]

Table 3: Docking Performance of 2H-thiopyrano[2,3-b]quinoline Derivatives Against CB1a

Quinoline DerivativeTarget ProteinPDB IDBinding Affinity (kcal/mol)Reference
Compound 1CB1a2IGR-5.3[7]
Compound 4CB1a2IGR-6.1[7]

Experimental Protocols for Molecular Docking

The methodologies employed in molecular docking studies are critical for obtaining reliable and reproducible results. The following section outlines a typical experimental protocol based on the reviewed literature.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 2D structures of the quinoline derivatives are sketched and converted to 3D structures. Energy minimization is then performed using force fields such as Merck Molecular Force Field (MMFF94).[8] The final structures are saved in a suitable format (e.g., PDB) for docking.

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The protein structure is then minimized to relieve any steric clashes.

2. Docking Simulation:

  • Software: A variety of software packages are used for molecular docking, including AutoDock Vina, PyRx, Schrödinger's Maestro, and Discovery Studio.[3][9]

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand. The size and center of the grid are crucial parameters that can influence the docking results.

  • Docking Algorithm: The docking program explores different conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose. The algorithm aims to find the pose with the lowest binding energy, which represents the most stable binding mode.

3. Analysis of Results:

  • Binding Affinity: The docking score or binding energy is used to estimate the binding affinity between the ligand and the protein.

  • Interaction Analysis: The binding poses of the ligands are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of the protein. Visualization tools like Discovery Studio Visualizer and PyMOL are used for this purpose.[8]

Visualizations

To further elucidate the processes involved in computational drug design, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway often targeted by quinoline derivatives.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand Preparation Ligand Preparation Grid Generation Grid Generation Ligand Preparation->Grid Generation Protein Preparation Protein Preparation Protein Preparation->Grid Generation Docking Run Docking Run Grid Generation->Docking Run Pose Analysis Pose Analysis Docking Run->Pose Analysis Binding Energy Calculation Binding Energy Calculation Pose Analysis->Binding Energy Calculation Lead Identification Lead Identification Binding Energy Calculation->Lead Identification EGFR_Signaling_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds Grb2 Grb2/Sos EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response Quinoline_Inhibitor Quinoline Derivative (Inhibitor) Quinoline_Inhibitor->EGFR Inhibits

References

A Comprehensive Guide to Assessing the Selectivity of Novel Chemical Compounds: A Case Study of (2-Quinolyl)methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, determining the selectivity of a novel compound is a critical step in evaluating its potential as a therapeutic agent or a research tool. High selectivity for a specific biological target minimizes off-target effects, reducing the risk of toxicity and improving the therapeutic window. This guide provides a systematic approach to assessing the selectivity of a previously uncharacterized compound, using (2-Quinolyl)methylamine hydrochloride as a case study. While specific biological activity for this compound is not widely reported in public literature, the methodologies outlined here represent the gold standard for establishing a selectivity profile for any new chemical entity.

Phase 1: Primary Target Identification and Initial Selectivity Screening

The first phase involves identifying the primary biological target of the compound and conducting a broad initial screening to assess its selectivity. This often begins with high-throughput screening (HTS) against diverse panels of targets, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

Experimental Workflow for Initial Selectivity Screening

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Secondary Assays cluster_2 Phase 3: Cellular & In Vivo Validation compound (2-Quinolyl)methylamine hydrochloride hts High-Throughput Screening (e.g., Kinase Panel, GPCR Panel) compound->hts Test Compound hit_identification Hit Identification & Primary Target Hypothesis hts->hit_identification Screening Data dose_response Dose-Response Assays (IC50/EC50/Ki Determination) hit_identification->dose_response Primary Target(s) selectivity_panel Focused Selectivity Panel (Related Targets) hit_identification->selectivity_panel Primary Target Family cellular_assays Cellular Target Engagement & Functional Assays dose_response->cellular_assays selectivity_panel->cellular_assays in_vivo In Vivo Efficacy & Toxicity Studies cellular_assays->in_vivo G cluster_0 Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Kinase1 Primary Target (Kinase 1) Receptor->Kinase1 Activates Downstream1 Downstream Effector 1 (e.g., MEK) Kinase1->Downstream1 Phosphorylates Downstream2 Downstream Effector 2 (e.g., ERK) Downstream1->Downstream2 Phosphorylates Response Cellular Response (Proliferation, Survival) Downstream2->Response Leads to

comparing the efficacy of (2-Quinolyl)methylamine hydrochloride to a standard inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of a representative quinoline-based compound as a dual-target inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), benchmarked against established standard inhibitors. While specific experimental data for "(2-Quinolyl)methylamine hydrochloride" is not publicly available, this guide leverages data from closely related 2-substituted quinoline derivatives to provide a relevant and insightful comparison for researchers in the field of oncology and drug discovery.

Introduction

Quinoline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties. Their versatile scaffold allows for structural modifications to achieve potent and selective inhibition of various molecular targets implicated in cancer progression. Among these, EGFR and HER-2, key members of the receptor tyrosine kinase family, are well-established therapeutic targets in several human cancers. Overexpression or mutation of these receptors can lead to uncontrolled cell proliferation and survival. This guide focuses on the efficacy of a novel quinoline-based inhibitor in comparison to standard-of-care drugs that target these critical signaling pathways.

Data Presentation: Comparative Efficacy

The following table summarizes the in vitro inhibitory activity of a representative quinoline-based compound (Compound 5a from a recent study) against EGFR and HER-2, compared to the standard inhibitors Erlotinib and Lapatinib.[1]

CompoundTargetIC50 (nM)
Representative Quinoline Derivative (5a) EGFR 71
HER-2 31
Erlotinib (Standard Inhibitor)EGFR80
Lapatinib (Standard Inhibitor)HER-226

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. A lower IC50 value indicates higher potency.

The data indicates that the representative quinoline derivative demonstrates potent dual inhibitory activity against both EGFR and HER-2. Notably, it shows slightly better efficacy against EGFR than the standard inhibitor Erlotinib. While its HER-2 inhibition is comparable to Lapatinib, these findings highlight the potential of the quinoline scaffold in developing effective dual-target inhibitors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducing and validating these findings.

In Vitro Kinase Inhibition Assay (for EGFR and HER-2)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Materials:

  • Recombinant human EGFR and HER-2 kinase domains

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds and standard inhibitors in the kinase buffer.

  • In a 96-well plate, add the kinase, the substrate peptide, and the diluted compounds.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

  • Determine the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K dimerization & phosphorylation HER2 HER-2 HER2->RAS HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->EGFR Inhibitor->HER2

Caption: EGFR and HER-2 signaling pathways and the point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Incubation Incubate Kinase, Substrate, and Compound Compound_Prep->Incubation Reagent_Prep Prepare Kinase Reaction Mix Reagent_Prep->Incubation Reaction Initiate Reaction with ATP Incubation->Reaction Detection Detect ADP Production Reaction->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Values Calculation->IC50

Caption: Workflow for the in vitro kinase inhibition assay.

Conclusion

The representative 2-substituted quinoline derivative demonstrates potent dual inhibitory activity against EGFR and HER-2, with an efficacy profile that is comparable or superior to the standard inhibitors Erlotinib and Lapatinib in in vitro assays. This highlights the potential of the quinoline scaffold as a valuable starting point for the development of novel anticancer agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of compounds. The experimental protocols and visualizations provided in this guide offer a foundational resource for researchers working to advance the field of targeted cancer therapy.

References

Independent Verification of (2-Quinolyl)methylamine Hydrochloride Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two independent methods for the synthesis of (2-Quinolyl)methylamine hydrochloride, a key intermediate in pharmaceutical research. The performance of each method is evaluated based on reported yields, reaction conditions, and reagent profiles, supported by detailed experimental protocols.

At a Glance: Synthesis Method Comparison

ParameterMethod 1: Catalytic HydrogenationMethod 2: Metal Hydride Reduction
Starting Material 2-Quinolinecarbonitrile2-Quinolinecarbonitrile
Key Reagents Raney Nickel, Potassium Borohydride (KBH₄)Lithium Aluminium Hydride (LiAlH₄)
Solvent EthanolAnhydrous Ether or Tetrahydrofuran (THF)
Temperature Room Temperature to 40°C0°C to Reflux
Reaction Time 45 minutes to 2 hours1 to 16 hours
Reported Yield Good to Excellent (typically >80%)[1]Generally high, but can vary
Selectivity High for primary amines[1]High for primary amines
Safety Profile Requires handling of pyrophoric Raney Nickel and hydrogen gas (if not using a transfer agent).Requires strict anhydrous conditions; LiAlH₄ reacts violently with water.[2]
Work-up Filtration followed by extraction.Careful quenching with ethyl acetate and water, followed by filtration and extraction.

Method 1: Catalytic Hydrogenation with Raney Nickel

This method employs the catalytic transfer hydrogenation of the nitrile group using Raney Nickel, a versatile catalyst for the hydrogenation of various functional groups, including nitriles.[3] Potassium borohydride serves as the hydrogen source in this procedure. This approach is noted for its high yields and selectivity for the formation of primary amines under mild conditions.[1]

Experimental Protocol
  • Catalyst and Reagent Preparation : In a 50 mL round-bottom flask, suspend Raney Nickel (approximately 10 mmol, moist weight) and potassium borohydride (40 mmol) in dry ethanol (25 mL).[1]

  • Addition of Starting Material : To the stirred suspension, add 2-quinolinecarbonitrile (10 mmol).

  • Reaction : Stir the mixture vigorously at room temperature for 45 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up : Upon completion, filter the reaction mixture to remove the Raney Nickel catalyst. Evaporate the organic solvent from the filtrate under reduced pressure.

  • Extraction : Dissolve the residue in ethyl acetate and wash with water to remove inorganic salts.

  • Isolation of Free Base : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (2-Quinolyl)methylamine as an oil or solid.

  • Formation of Hydrochloride Salt : Dissolve the isolated amine in a minimal amount of diethyl ether and add a solution of hydrochloric acid in ether dropwise with stirring until precipitation is complete. Filter the resulting white solid, wash with cold ether, and dry under vacuum to obtain this compound.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_salt Salt Formation start 2-Quinolinecarbonitrile stir Stir at Room Temp (45 min) start->stir reagents Raney Ni, KBH₄, Ethanol reagents->stir filter_catalyst Filter Catalyst stir->filter_catalyst evaporate Evaporate Solvent filter_catalyst->evaporate extract Extract with Ethyl Acetate/Water evaporate->extract isolate_amine (2-Quinolyl)methylamine extract->isolate_amine add_hcl Add HCl in Ether isolate_amine->add_hcl product (2-Quinolyl)methylamine Hydrochloride add_hcl->product cluster_prep Preparation (Anhydrous) cluster_reaction Reaction cluster_workup Quenching & Work-up cluster_salt Salt Formation start 2-Quinolinecarbonitrile add_slowly Add Substrate at 0°C start->add_slowly reagents LiAlH₄, Anhydrous Ether/THF reagents->add_slowly stir Stir at RT to Reflux (1-4 h) add_slowly->stir quench Quench with EtOAc, H₂O, NaOH stir->quench filter_solids Filter Solids quench->filter_solids isolate_amine (2-Quinolyl)methylamine filter_solids->isolate_amine add_hcl Add HCl in Ether isolate_amine->add_hcl product (2-Quinolyl)methylamine Hydrochloride add_hcl->product

References

A Researcher's Guide to Evaluating the Reproducibility of Bioassays Involving Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data on Cytotoxicity of Quinoline Derivatives

The cytotoxic activity of quinoline derivatives is a key parameter in anticancer drug discovery, often expressed as the half-maximal inhibitory concentration (IC50).[1] Below is a summary of IC50 values for various quinoline derivatives against different cancer cell lines, as determined by the MTT assay. It is important to note that direct comparison of these values should be done with caution due to variations in experimental conditions across different studies.

Compound TypeCell LineIC50 (µM)Reference
2,4-Disubstituted quinoline derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[1]
2-oxoquinoline derivativesVarious tumor cell lines4.4 - 8.7[1]
2-phenylquinolin-4-amine derivatives (7a, 7d, 7i)HT-29 (Colon)8.12, 9.19, 11.34[1]
7-methyl-8-nitro-quinoline (C)Caco-2 (Colorectal Carcinoma)1.871[4]
8-nitro-7-quinolinecarbaldehyde (E)Caco-2 (Colorectal Carcinoma)0.535[4]
Chlorinated quinoline derivativeN18-RE-10538.1[5]
Vepris punctate derived quinoline alkaloidA2780 (Ovarian cancer)< 20[5]

Experimental Protocols for Key Bioassays

To ensure the reproducibility of bioassay results, detailed and standardized experimental protocols are crucial.[5] Here, we provide methodologies for two common in vitro cytotoxicity assays used in the evaluation of quinoline compounds.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[6][7]

  • Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[6]

  • Materials and Reagents:

    • Desired cancer cell lines (e.g., HeLa, MCF-7, HT-29).[1][6]

    • Appropriate culture medium (e.g., DMEM, RPMI-1640) with supplements.[6]

    • Test quinoline compounds.

    • MTT reagent (5 mg/mL in PBS).[1][6]

    • Solubilization solution (e.g., DMSO, acidified isopropanol).[6]

    • 96-well plates.[6]

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.[1]

    • Compound Treatment: Treat the cells with various concentrations of the quinoline compound. Include vehicle controls.[1]

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[4][7]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[1]

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.[1]

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[4]

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method to quantify cytotoxicity by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[1]

  • Principle: LDH released into the culture medium is quantified by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

  • Protocol:

    • Cell Seeding and Treatment: Seed and treat cells with quinoline compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous and maximum LDH release.[1]

    • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

    • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates and enzymes.

    • Incubation and Measurement: Incubate the plate and then measure the absorbance at the appropriate wavelength.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation Compound_Treatment Treatment with Quinoline Derivatives Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubation (24-72h) Compound_Treatment->Incubation Assay_Specific_Steps Assay-Specific Steps (e.g., MTT/LDH addition) Incubation->Assay_Specific_Steps Absorbance_Reading Absorbance Reading Assay_Specific_Steps->Absorbance_Reading Data_Processing Data Processing & IC50 Calculation Absorbance_Reading->Data_Processing Results Results Interpretation Data_Processing->Results Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome Receptor Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Proliferation Transcription->Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis Quinoline Quinoline Derivative Quinoline->PI3K Inhibition Quinoline->mTOR Inhibition Quinoline->MEK Inhibition

References

A Comparative Guide to the Photophysical Properties of Quinoline-Based Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline and its derivatives represent a versatile class of heterocyclic fluorophores, pivotal in the advancement of cellular imaging, chemical sensing, and therapeutic diagnostics. Their inherent photophysical properties, combined with the facility of synthetic modification, have established them as indispensable tools in modern research. This guide offers an objective comparison of the fluorescent properties of various quinoline-based fluorophores, substantiated by experimental data, to assist researchers in selecting and designing fluorophores tailored to their specific applications.

Key Photophysical Performance Indicators

The utility of a quinoline derivative as a fluorophore is defined by several key photophysical parameters. An understanding of these metrics is crucial for the interpretation of experimental data and for predicting the performance of a probe in a given environment. The primary indicators include:

  • Molar Absorptivity (ε): A measure of how strongly a chemical species absorbs light at a particular wavelength. Higher molar absorptivity is desirable for achieving bright fluorescence signals at low concentrations.

  • Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed. A higher quantum yield signifies a more efficient fluorophore, resulting in brighter fluorescence.

  • Fluorescence Lifetime (τ): The average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This property is particularly important for applications like fluorescence lifetime imaging (FLIM).

  • Stokes Shift: The difference in wavelength between the maximum of the absorption and emission spectra. A larger Stokes shift is generally advantageous as it minimizes self-absorption and improves the signal-to-noise ratio.

Comparative Photophysical Data of Representative Quinoline-Based Fluorophores

The following table summarizes the key photophysical properties of a selection of quinoline-based fluorophores from recent literature. It is important to note that these properties can be highly sensitive to the solvent environment due to solvatochromic effects.[1][2]

Fluorophore/DerivativeSolventλ_abs (nm)λ_em (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ_F)Fluorescence Lifetime (τ) (ns)Reference
1-Methyl-7-amino-quinoliniumAqueous Buffer---0.6 - 0.811.5 - 13.1[3]
Quinoline 8dDichloromethane350400~1.4 x 10⁴ (in Ethanol)-2.6 µs (transient)[4]
6-Bromoquinoline-Ag⁺ Probe-320480-0.28-
6-Bromoquinoline-Cd²⁺ Probe-380520-0.42-
6-Bromoquinoline-Zn²⁺ Probe-365489-0.55-
Bis-quinolin-3-yl chalcone (12)----Good-[5]
Bis-quinolin-3-yl chalcone (23)----Good-[5]
Quinazoline Derivative 1Cyclohexane-414-0.847-[6]
Quinazoline Derivative 2Cyclohexane-450-0.8763.29 - 8.36[6]
Quinazoline Derivative 7Cyclohexane-458-0.4333.29 - 8.36[6]
7-(Diethylamino)quinoline-2(1H)-one-3-carbaldehyde (DQ1)In solution---~0.06-[7]
DQ1 with Cucurbit[8]urilIn solution---~0.30-[7]
8-Hydroxyquinoline-based Probe (QP2) for Zn²⁺DMSO/H₂O342, 375----[9]
Pyrroloquinolone DyesVarious-Red Emission-Quenched in polar solvents-[10]

Experimental Protocols

Accurate characterization of photophysical properties is paramount for the reliable application of fluorescent probes. Below are detailed methodologies for key experiments.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique that compares the fluorescence intensity of a sample to a well-characterized standard with a known quantum yield.[5][11][12][13]

Materials and Equipment:

  • Spectrofluorometer with a monochromatic excitation source and emission detector.

  • UV-Vis Spectrophotometer.

  • 10 mm path length quartz fluorescence cuvettes.

  • Spectroscopic grade solvents.

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

Procedure:

  • Preparation of Solutions: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[5]

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The slope (gradient) of these plots should be linear.

    • The quantum yield of the sample (Φ_s) is calculated using the following equation:

      Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

      Where:

      • Φ_r is the quantum yield of the reference standard.

      • Grad_s and Grad_r are the gradients of the plots for the sample and the reference, respectively.

      • n_s and n_r are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term is 1).[5][11]

Measurement of Fluorescence Lifetime (Time-Domain Method)

Fluorescence lifetime can be measured using time-domain or frequency-domain methods. The time-domain method, specifically Time-Correlated Single Photon Counting (TCSPC), is a common and robust technique.[14][15]

Materials and Equipment:

  • TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a sensitive detector (e.g., photomultiplier tube), and timing electronics.

  • Fluorescence spectrometer or microscope adapted for lifetime measurements.

  • Sample in a suitable cuvette or on a microscope slide.

Procedure:

  • Instrument Response Function (IRF) Measurement:

    • Record the instrument's response to the excitation pulse using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution) or a reference dye with a very short lifetime.[16] This is crucial for accurate data deconvolution.

  • Sample Measurement:

    • Excite the sample with the pulsed light source. The repetition rate of the source should be chosen to allow the fluorescence to decay completely between pulses.[16]

    • The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon.

    • This process is repeated thousands or millions of times to build a histogram of photon arrival times, which represents the fluorescence decay curve.

  • Data Analysis:

    • The measured decay curve is a convolution of the true fluorescence decay and the IRF.

    • Use deconvolution software to fit the experimental data to one or more exponential decay functions to extract the fluorescence lifetime(s) (τ).

Experimental Workflows and Signaling Pathways

Quinoline-based fluorophores are extensively used as chemosensors, for instance, in the detection of metal ions like zinc (Zn²⁺), which plays a crucial role in many biological processes.[8][9][17][18][19] The following diagram illustrates a typical experimental workflow for the detection of intracellular Zn²⁺ using a quinoline-based fluorescent probe.

experimental_workflow Workflow for Intracellular Zn²⁺ Detection cluster_prep Probe Preparation and Cell Culture cluster_exp Experiment cluster_imaging Fluorescence Imaging and Analysis cluster_control Controls synthesis Synthesize/Obtain Quinoline-Zn²⁺ Probe stock Prepare Probe Stock Solution (e.g., DMSO) synthesis->stock culture Culture Adherent Cells (e.g., HeLa cells) on Coverslips stock->culture loading Load Cells with Fluorescent Probe culture->loading control1 Control Cells (No Zn²⁺ Treatment) culture->control1 incubation Incubate for Uptake loading->incubation wash Wash to Remove Excess Probe incubation->wash treatment Treat Cells with Zn²⁺ Solution wash->treatment microscopy Fluorescence Microscopy (e.g., Confocal, FLIM) treatment->microscopy control2 Control with Chelator (e.g., TPEN) treatment->control2 excitation Excite Probe at λ_abs microscopy->excitation emission Detect Emission at λ_em excitation->emission analysis Image and Data Analysis (Intensity, Lifetime) emission->analysis control1->microscopy control2->microscopy

Caption: Workflow for intracellular Zn²⁺ detection using a quinoline-based fluorescent probe.

This guide provides a foundational understanding of the photophysical properties of quinoline-based fluorophores and the experimental considerations for their characterization and application. For more in-depth information, researchers are encouraged to consult the cited literature.

References

Safety Operating Guide

Proper Disposal of (2-Quinolyl)methylamine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling (2-Quinolyl)methylamine hydrochloride must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound.

I. Immediate Safety and Hazard Identification

Before handling this compound for disposal, it is crucial to be aware of its associated hazards. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Handling should occur in a well-ventilated area or under a chemical fume hood.

Hazard Summary Table:

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal) Harmful if swallowed or in contact with skin.
Skin Corrosion/Irritation Causes severe skin burns and skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye damage and irritation.[1]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.
Specific Target Organ Toxicity May cause respiratory irritation. May cause damage to organs through prolonged or repeated exposure.
Aquatic Hazard Harmful to aquatic life.

II. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[2][3]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully sweep up solid this compound, avoiding dust formation.[4]

    • Place the solid waste into a clearly labeled, sealed container made of compatible material.[5][6] The container should be marked as "Hazardous Waste" and include the chemical name: "this compound".

  • Liquid Waste (Solutions):

    • Do not pour solutions containing this compound down the drain.[3]

    • Collect the waste solution in a dedicated, sealed, and clearly labeled hazardous waste container. The label should specify the chemical name and approximate concentration.

  • Contaminated Materials:

    • Any materials used for cleanup (e.g., absorbent pads, paper towels) and contaminated personal protective equipment (e.g., gloves) should be collected in a sealed bag or container and disposed of as hazardous waste.[2]

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[7]

2. Storage of Chemical Waste:

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, acids, and reducing agents.[3]

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

3. Final Disposal:

  • The disposal of this compound must be handled by a licensed and approved waste disposal company.[8][9]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Ensure all local, state, and federal regulations regarding hazardous waste disposal are followed.[5]

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Start: Handling this compound cluster_1 Waste Segregation & Collection cluster_2 Containment cluster_3 Final Disposal Route start Identify Waste Type solid Solid Compound start->solid Is it solid? solution Solution start->solution Is it a solution? contaminated Contaminated Materials (Gloves, Liners, etc.) start->contaminated Are materials contaminated? collect_solid Sweep into sealed, labeled container solid->collect_solid collect_solution Collect in sealed, labeled waste bottle solution->collect_solution collect_contaminated Place in sealed bag or container contaminated->collect_contaminated store Store in Designated Hazardous Waste Area collect_solid->store collect_solution->store collect_contaminated->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Arrange for Professional Waste Disposal contact_ehs->disposal Follow Institutional Protocol

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can effectively manage and dispose of this compound waste, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guidance for (2-Quinolyl)methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling (2-Quinolyl)methylamine hydrochloride (CAS No. 861036-67-1).[1][2][3] Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin and serious eye irritation.[1][4] Therefore, appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment

PPE ComponentSpecificationRationale
Eye and Face Protection Safety goggles or a full-face shield.[1][5][6]Protects eyes and face from splashes or airborne particles of the compound.[5]
Hand Protection Chemical-resistant gloves (e.g., powder-free nitrile gloves).[4][5][7] Double-gloving is recommended.[5]Provides a robust barrier against dermal absorption.[5] Double-gloving minimizes risk if the outer glove is breached.[5]
Body Protection A disposable, solid-front, back-closing gown or a chemical-resistant lab coat with long sleeves and tight-fitting cuffs.[5]Protects the body and personal clothing from contamination.[5]
Respiratory Protection For handling powder or in situations with a high risk of aerosolization, a minimum of an N100, R100, or P100 disposable filtering facepiece respirator is advised.[5] In small-scale laboratory use, a particle-filtering half mask (EN149:2001) may be sufficient.[1]Prevents inhalation of the compound.[5]
Footwear Closed-toe shoes. For larger quantities or spill response, chemical-resistant boots and disposable shoe covers are recommended.[5][6]Prevents tracking of contamination and protects feet from spills.[5]

Operational Plan: Handling Procedures

All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation of dust.[5]

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.[4]

    • Verify the chemical fume hood is functioning correctly.[5]

    • Gather all necessary equipment and reagents before starting.

    • Don the appropriate PPE as outlined in Table 1.

  • Weighing and Transfer:

    • Handle the solid material in a manner that minimizes dust formation.[4][8]

    • Use a spatula to carefully transfer the desired amount of the compound.

    • If possible, use a containment system such as a glove box for weighing.

  • Dissolving:

    • If preparing a solution, add the solid to the solvent slowly.

    • If diluting an acid, always add the acid to water, never the other way around.[6]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[4]

    • Decontaminate all work surfaces.

    • Remove PPE in a manner that avoids cross-contamination.

G Figure 1: Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer decontaminate Decontaminate Work Area & Equipment transfer->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Figure 1: Handling Workflow

Emergency Procedures

In the event of exposure or a spill, immediate action is crucial.

Table 2: Emergency Response Plan

IncidentAction
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][4] Remove contact lenses if present and easy to do.[1] Seek medical attention.[1][4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1][4] Remove all contaminated clothing and wash it before reuse.[1][6] Get medical attention if symptoms occur.[1][4]
Inhalation Remove to fresh air.[1][4] If breathing is difficult, give oxygen.[1][4] Seek immediate medical attention if symptoms occur.[1][4]
Ingestion Clean mouth with water and drink plenty of water afterward.[1][4] Do NOT induce vomiting.[6] Seek medical attention if symptoms occur.[1][4]
Minor Spill Evacuate the area.[5] Ensure adequate ventilation.[5] Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[4][9]
Major Spill Evacuate the area immediately and alert others.[5] Contact your institution's emergency response team.[5]

Disposal Plan

Waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste material in a suitable, closed, and clearly labeled container.[4][9]

    • Do not mix with other incompatible waste streams.

  • Storage:

    • Store waste containers in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[4]

  • Disposal:

    • All waste must be disposed of in accordance with local, state, and federal regulations.[10]

    • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

    • Do not empty into drains.[4][9]

G Figure 2: Disposal Workflow for this compound cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal collect_solid Collect Solid Waste in Labeled Container store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid Collect Contaminated Solutions Separately collect_liquid->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs manifest Complete Waste Manifest contact_ehs->manifest disposal Professional Disposal manifest->disposal

Figure 2: Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.